Product packaging for Calcium;iodide(Cat. No.:)

Calcium;iodide

Cat. No.: B14125375
M. Wt: 166.98 g/mol
InChI Key: LXEOVRUMEWYNQS-UHFFFAOYSA-M
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Description

Calcium;iodide is a useful research compound. Its molecular formula is CaI+ and its molecular weight is 166.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaI+ B14125375 Calcium;iodide

Properties

Molecular Formula

CaI+

Molecular Weight

166.98 g/mol

IUPAC Name

calcium;iodide

InChI

InChI=1S/Ca.HI/h;1H/q+2;/p-1

InChI Key

LXEOVRUMEWYNQS-UHFFFAOYSA-M

Canonical SMILES

[Ca+2].[I-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of High-Purity Calcium Iodide for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of high-purity calcium iodide (CaI₂), a critical reagent in various research and development applications, including pharmaceuticals and medical imaging.[1] The methodologies detailed herein are tailored for laboratory settings where the quality and purity of the final product are paramount.

Introduction to Calcium Iodide

Calcium iodide is an ionic compound of calcium and iodine with the chemical formula CaI₂.[2][3] It is a colorless, deliquescent solid that is highly soluble in water.[2] Its properties are similar to other related salts like calcium chloride.[2] In research and development, high-purity calcium iodide is utilized in organic synthesis, as a source of iodine in nutritional studies, and in the formulation of contrast agents for X-ray imaging.[1] Impurities, particularly the presence of free iodine which can cause a faint yellow color, can be detrimental to these applications.[2]

Synthesis Methodologies

The synthesis of high-purity calcium iodide can be approached through several chemical pathways. The choice of method often depends on the available starting materials, desired purity, and scale of the synthesis.

Neutralization of Calcium Salts with Hydroiodic Acid

One of the most common and straightforward methods for preparing calcium iodide is the reaction of a calcium salt with hydroiodic acid (HI).[2] This acid-base neutralization reaction is versatile as it can utilize various calcium precursors.

Reaction Pathways:

  • Using Calcium Carbonate (CaCO₃): CaCO₃ + 2HI → CaI₂ + H₂O + CO₂[2]

  • Using Calcium Oxide (CaO): CaO + 2HI → CaI₂ + H₂O[4]

  • Using Calcium Hydroxide (B78521) (Ca(OH)₂): Ca(OH)₂ + 2HI → CaI₂ + 2H₂O[5][6]

This method is favored for its simplicity and the relatively high purity of the initial product, especially when high-purity starting materials are used.

Direct Synthesis from Elemental Calcium and Iodine

Calcium iodide can also be synthesized directly from its constituent elements, calcium metal and iodine.[3][7]

Reaction: Ca + I₂ → CaI₂[7]

This reaction is typically initiated by heating the reactants. It is a redox reaction where calcium is oxidized and iodine is reduced.[3] Care must be taken to control the reaction temperature to prevent the sublimation of iodine, which could lead to an incomplete reaction.[8]

Indirect Synthesis via Iron Iodide

An alternative, multi-step synthesis involves the initial formation of iron(II) iodide, which then reacts with a calcium salt.[8]

Two-Step Process:

  • Formation of Iron(II) Iodide: Iron filings are reacted with elemental iodine in water with heating.

  • Precipitation and Filtration: Calcium hydroxide is added to the iron(II) iodide solution, precipitating iron(II) hydroxide and leaving calcium iodide in the solution. The iron hydroxide is then removed by filtration.[8]

This method is more complex but can be useful if direct reaction with calcium or hydroiodic acid is not feasible.

Experimental Protocols

Detailed experimental procedures are crucial for achieving high-purity calcium iodide. The following protocols are based on the primary synthesis methods.

Protocol for Synthesis from Calcium Carbonate and Hydroiodic Acid

This protocol is a standard laboratory procedure for the synthesis of calcium iodide.

Materials:

  • Calcium Carbonate (CaCO₃), high purity

  • Hydroiodic Acid (HI), 57% in water

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Reaction flask with a stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Evaporating dish

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction: Slowly add a stoichiometric amount of calcium carbonate powder to a stirred solution of hydroiodic acid in a reaction flask. The reaction is exothermic and will produce carbon dioxide gas, so the addition should be gradual to control foaming.

  • Neutralization: Continue adding calcium carbonate until the solution is neutral (pH 7), which can be checked with pH paper. This ensures all the hydroiodic acid has reacted.

  • Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

  • Concentration: Gently heat the filtrate in an evaporating dish to concentrate the solution and induce crystallization.

  • Crystallization and Washing: Allow the concentrated solution to cool, promoting the crystallization of calcium iodide hydrate. Collect the crystals by filtration and wash them with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the crystals in a vacuum desiccator over a suitable desiccant to obtain the hydrated form of calcium iodide. For the anhydrous form, further heating under vacuum is required.

Protocol for Direct Synthesis from Calcium and Iodine

This method requires careful handling of the reactants due to the reactivity of calcium and the sublimation of iodine.

Materials:

  • Calcium metal (pellets or powder)

  • Iodine crystals

Equipment:

  • Inert atmosphere glove box or a reaction tube with an inert gas inlet

  • High-temperature furnace or a strong Bunsen burner

  • Mortar and pestle

Procedure:

  • Preparation: In an inert atmosphere, finely powder the calcium metal using a mortar and pestle to increase the surface area for reaction.[8]

  • Mixing: Mix the powdered calcium with a stoichiometric amount of iodine crystals in a reaction tube.

  • Reaction: Heat the mixture under a gentle flow of inert gas (e.g., argon). The reaction is initiated at elevated temperatures (200-400 °C).[3]

  • Cooling and Grinding: After the reaction is complete (no more violet iodine vapor is observed), allow the reaction tube to cool to room temperature. The resulting solid is crude calcium iodide.

  • Purification: The crude product can be purified by recrystallization from water or ethanol.

Purification of Calcium Iodide

For research applications, the synthesized calcium iodide often requires further purification to remove unreacted starting materials, by-products, and other trace impurities.

Purification MethodTarget ImpuritiesDescription
Recrystallization Soluble impuritiesThe crude calcium iodide is dissolved in a suitable solvent (e.g., water or ethanol) at an elevated temperature to form a saturated solution. As the solution cools, the calcium iodide crystallizes out, leaving the impurities in the solution.
Vacuum Drying Water (for anhydrous form)The hydrated calcium iodide is heated under vacuum to remove the water of crystallization, yielding the anhydrous form.
Treatment with Silver Salts Iodide impuritiesIn some contexts, soluble silver salts can be used to precipitate iodide ions, although this is more common for purifying other compounds from iodide contamination.[9]

Characterization and Quality Control

The purity of the synthesized calcium iodide should be verified using appropriate analytical techniques.

Analytical TechniquePurposeTypical Purity Levels for Research
Titration To determine the iodide content.> 99%
Inductively Coupled Plasma (ICP) Spectroscopy To quantify trace metal impurities.Varies by element, often in the ppm range. For example, a commercially available 99.5% product has Na, Al, K, Fe, and Cu all below 0.01%.[10]
X-ray Diffraction (XRD) To confirm the crystal structure and phase purity.Crystalline solid.[11]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key workflows for the synthesis of high-purity calcium iodide.

Synthesis_Workflow_Acid_Base Start Start Ca_Salt Calcium Carbonate/ Oxide/Hydroxide Start->Ca_Salt HI_Acid Hydroiodic Acid Start->HI_Acid Reaction Neutralization Reaction Ca_Salt->Reaction HI_Acid->Reaction Filtration1 Filtration Reaction->Filtration1 Concentration Concentration/ Crystallization Filtration1->Concentration Filtration2 Filtration & Washing Concentration->Filtration2 Drying Drying (Vacuum) Filtration2->Drying Final_Product High-Purity CaI₂ Drying->Final_Product

Caption: Workflow for Calcium Iodide Synthesis via Acid-Base Neutralization.

Direct_Synthesis_Workflow Start Start Ca_Metal Calcium Metal (powdered) Start->Ca_Metal Iodine Iodine Crystals Start->Iodine Mixing Mixing in Inert Atmosphere Ca_Metal->Mixing Iodine->Mixing Heating Heating (200-400 °C) Mixing->Heating Crude_Product Crude CaI₂ Heating->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product High-Purity CaI₂ Purification->Final_Product

Caption: Workflow for Direct Synthesis of Calcium Iodide from Elements.

Safety Considerations

  • Hydroiodic Acid: is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Calcium Metal: is reactive, especially in powdered form. It should be handled in an inert atmosphere to prevent reaction with air and moisture.

  • Iodine: can cause stains and is harmful if inhaled or ingested. Handle in a fume hood.

  • Heating: The direct synthesis reaction can be vigorous. Use appropriate shielding and conduct the reaction on a small scale initially.

By following these guidelines, researchers can reliably synthesize high-purity calcium iodide for their specific applications, ensuring the integrity and success of their scientific endeavors.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Anhydrous Calcium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of anhydrous calcium iodide (CaI₂). It details the crystallographic data, experimental protocols for its determination, and the relationship between its structure and physical properties.

Introduction

Anhydrous calcium iodide (CaI₂) is an ionic compound that serves as a key precursor and reagent in various chemical syntheses, including applications in pharmaceuticals and materials science. A thorough understanding of its solid-state structure is fundamental to controlling its reactivity, stability, and physical properties. This document outlines the definitive crystal structure of anhydrous CaI₂, based on seminal crystallographic studies.

Anhydrous CaI₂ is notably hygroscopic, readily absorbing moisture from the atmosphere. This property necessitates careful handling during synthesis and analysis to prevent the formation of hydrated forms and to ensure the integrity of the anhydrous crystal lattice. The structural analysis reveals a layered arrangement of ions, which directly influences its physical characteristics.

Crystal Structure and Crystallographic Data

The crystal structure of anhydrous calcium iodide was first determined by H. Blum in 1933. It crystallizes in the trigonal system, belonging to the P-3m1 space group. This structure is often referred to as the cadmium hydroxide (B78521) (Cd(OH)₂) type.

The fundamental structural motif consists of a hexagonal close-packed array of iodide anions (I⁻), with calcium cations (Ca²⁺) occupying the octahedral holes in alternating layers. This arrangement results in a layered, two-dimensional structure composed of CaI₂ sheets stacked along the c-axis.[1] Within each sheet, a layer of Ca²⁺ ions is sandwiched between two layers of I⁻ ions. The bonding within these sheets is predominantly ionic, arising from the strong electrostatic attraction between the oppositely charged ions.

The key crystallographic data, as determined from experimental X-ray diffraction studies, are summarized in the tables below.

Table 1: Crystal Data for Anhydrous Calcium Iodide
ParameterValue
Chemical FormulaCaI₂
Formula Weight293.89 g/mol
Crystal SystemTrigonal
Space GroupP-3m1 (No. 164)
Lattice Parametersa = 4.48 Å, c = 6.86 Å
α = 90°, β = 90°, γ = 120°
Unit Cell Volume119.3 ų
Formula Units (Z)1
Calculated Density4.09 g/cm³
Table 2: Atomic Coordinates and Wyckoff Positions
AtomWyckoff Sitexyz
Ca1a000
I2d1/32/31/4
Table 3: Key Bond Distances
BondDistance
Ca-I3.01 Å

Experimental Protocols

The determination of the crystal structure of anhydrous CaI₂ requires meticulous experimental procedures, from the synthesis of the material to the collection and analysis of diffraction data.

Synthesis and Crystal Growth of Anhydrous Calcium Iodide

Due to its hygroscopic nature, the synthesis of high-purity, anhydrous CaI₂ must be conducted under inert and dry conditions.

Materials:

  • Calcium metal (Ca), high purity

  • Iodine (I₂), resublimed

  • Anhydrous solvent (e.g., absolute ethanol (B145695) or diethyl ether)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: All glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). The reaction is performed in a glovebox or using a Schlenk line.

  • Reaction: A stoichiometric amount of calcium metal is reacted with a solution of iodine in an anhydrous solvent. The reaction is typically exothermic and proceeds as follows: Ca + I₂ → CaI₂

  • Purification: The resulting calcium iodide salt is often contaminated with unreacted starting materials or solvent adducts. Purification can be achieved by recrystallization from a suitable anhydrous solvent.

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of CaI₂ in an anhydrous solvent within a controlled, inert atmosphere. Alternatively, slow cooling of a molten sample under an inert atmosphere can also yield suitable crystals.

X-ray Diffraction Analysis

The crystal structure is determined using single-crystal or powder X-ray diffraction (XRD). Given the air-sensitive nature of CaI₂, special handling is required.

Instrumentation:

  • Single-crystal or powder X-ray diffractometer

  • X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å)

  • Low-temperature device (for single-crystal diffraction)

  • Air-sensitive sample holder (for powder diffraction)

Single-Crystal XRD Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere (e.g., inside a glovebox). The crystal is mounted on a goniometer head, typically coated in an inert oil (e.g., Paratone-N) to prevent atmospheric exposure.

  • Data Collection: The mounted crystal is transferred to the diffractometer, which is purged with a cold, dry nitrogen stream (typically around 100-150 K). This protects the sample and reduces thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal and recording the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The collected data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods (e.g., using software like SHELX or Olex2).

Powder XRD Protocol:

  • Sample Preparation: The anhydrous CaI₂ powder is loaded into an air-sensitive sample holder within a glovebox. This holder is sealed with an X-ray transparent dome or window (e.g., Kapton or beryllium).

  • Data Collection: The sealed holder is mounted on the powder diffractometer. The diffraction pattern is recorded over a specified 2θ range.

  • Data Analysis (Rietveld Refinement): The crystal structure is confirmed and refined from the powder diffraction data using the Rietveld method. This technique involves fitting a calculated diffraction pattern (based on a known structural model) to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other profile parameters.

Visualizations

Crystal Structure of Anhydrous Calcium Iodide

The following diagram illustrates the layered crystal structure of anhydrous CaI₂.

G cluster_layer1 Iodide Layer (z ≈ 3/4) cluster_layer2 Calcium Layer (z = 1/2) cluster_layer3 Iodide Layer (z ≈ 1/4) I1_1 I⁻ I1_2 I⁻ I1_3 I⁻ Ca1 Ca²⁺ Ca1->I1_1 Ca1->I1_2 Ca1->I1_3 I2_1 I⁻ Ca1->I2_1 I2_2 I⁻ Ca1->I2_2

Caption: Layered structure of anhydrous calcium iodide.

Experimental Workflow for Crystal Structure Determination

This diagram outlines the typical workflow for determining the crystal structure of an air-sensitive compound like anhydrous CaI₂.

workflow cluster_synthesis Synthesis & Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of CaI₂ (Inert Atmosphere) Purification Purification by Recrystallization Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting (Air-sensitive) CrystalGrowth->Mounting DataCollection Diffraction Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement (Least Squares) Solution->Refinement Validation Validation & CIF Refinement->Validation G Structure Crystal Structure (Trigonal, P-3m1, Layered) Bonding Ionic Bonding (Ca²⁺ and I⁻) Structure->Bonding Properties Physical Properties Structure->Properties Bonding->Properties Hygroscopic Hygroscopic Nature Properties->Hygroscopic Cleavage Basal Cleavage Properties->Cleavage Solubility High Solubility in Polar Solvents Properties->Solubility

References

A Technical Guide to the Physical Properties of Calcium Iodide at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical properties of calcium iodide (CaI₂), with a specific focus on its characteristics at low temperatures. While extensive data is available for ambient conditions, this document highlights the significant gaps in the scientific literature regarding the cryogenic properties of anhydrous calcium iodide. This guide summarizes the available data, outlines the standard experimental protocols for determining low-temperature physical properties, and presents a generalized workflow for such investigations. This information is intended to serve as a foundational resource for researchers and professionals working with calcium iodide in low-temperature applications, including in the development of pharmaceuticals and advanced materials.

Introduction

Calcium iodide (CaI₂) is an ionic compound with applications in photography, as a source of iodine in animal feed and pharmaceuticals, and as a precursor in the synthesis of various chemical compounds.[1] While its properties at room temperature are well-documented, there is a notable scarcity of experimental data on its physical characteristics at low and cryogenic temperatures. Understanding these properties is crucial for applications where CaI₂ may be subjected to cold processing, storage, or utilized in low-temperature technologies. This guide aims to consolidate the existing data and provide a framework for future research by detailing the standard experimental methodologies for characterizing the low-temperature physical properties of ionic solids like calcium iodide.

Physical Properties of Anhydrous Calcium Iodide

Table 1: Summary of Known Physical Properties of Anhydrous Calcium Iodide

PropertyValueConditionsReference(s)
Crystal Structure RhombohedralRoom Temperature[1][2][3][4]
Space Group P-3m1 (No. 164)Room Temperature[1][2][3]
Ca-I Bond Length ~3.00 - 3.15 ÅRoom Temperature[2][3][5]
Melting Point 779 °C (1052 K)-[1][3][4]
Boiling Point 1100 °C (1373 K)-[1][3]
Density 3.956 g/cm³25 °C (298.15 K)[1][3]
Molar Mass 293.887 g/mol -[1]
Heat Capacity (Cp) 77.15 J/(mol·K)298.15 K[6]
Band Gap (calculated) 3.90 eV-[2]

Note: The NIST-JANAF Thermochemical Tables provide heat capacity data for the solid phase from 298 K upwards. No experimental data below this temperature was found in the database.[6][7]

Low-Temperature Behavior and Phase Transitions

There is no specific experimental data in the reviewed literature detailing the phase transitions of anhydrous calcium iodide at low temperatures. Ionic compounds with similar structures, such as calcium chloride (CaCl₂), are known to undergo phase transitions at low temperatures.[8] The possibility of such transitions in CaI₂ under cryogenic conditions remains an open area for investigation.

Experimental Protocols for Low-Temperature Characterization

The determination of the physical properties of crystalline solids at low temperatures requires specialized equipment and methodologies. The following sections describe the general experimental protocols that would be employed to characterize anhydrous calcium iodide.

Low-Temperature X-ray Diffraction (XRD)

Low-temperature XRD is the primary technique for determining crystal structure, lattice parameters, and identifying phase transitions as a function of temperature.

Methodology:

  • A powdered sample of anhydrous calcium iodide is mounted in a cryostat equipped with X-ray transparent windows.

  • The sample is cooled to the desired low temperature using liquid nitrogen or a closed-cycle helium refrigerator.[9]

  • X-ray diffraction patterns are collected at various temperature points as the sample is cooled or warmed.

  • The resulting diffraction data is analyzed using methods such as Le Bail or Rietveld refinement to determine the crystal structure, space group, and lattice parameters at each temperature.[9]

  • Changes in the diffraction pattern as a function of temperature can indicate phase transitions.

Cryogenic Calorimetry for Heat Capacity Measurement

Calorimetry is used to measure the heat capacity of a material as a function of temperature. At low temperatures, this provides insight into the vibrational modes of the crystal lattice (phonons).

Methodology:

  • A small, well-characterized sample of calcium iodide is placed in a calorimeter within a cryostat.

  • The sample is cooled to the lowest desired temperature (e.g., liquid helium temperatures).

  • A known amount of heat is applied to the sample using a resistive heater, and the resulting temperature change is precisely measured with a calibrated thermometer (e.g., a germanium or platinum resistance thermometer).[10]

  • The heat capacity is calculated from the heat input and the temperature change. This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.

Thermal Conductivity Measurement at Low Temperatures

The thermal conductivity of a solid at low temperatures is highly dependent on its purity and crystalline perfection. Several methods can be used for its measurement.

Methodology (Steady-State Axial Flow Method):

  • A cylindrical or bar-shaped sample of calcium iodide is prepared.

  • One end of the sample is attached to a heat sink (cold finger of a cryostat), and a heater is attached to the other end.[11]

  • The sample is placed under high vacuum to minimize heat loss through convection and radiation.

  • A known amount of heat is supplied by the heater, creating a steady-state temperature gradient along the sample.

  • The temperatures at two or more points along the sample are measured using thermocouples or resistance thermometers.

  • The thermal conductivity is calculated from the applied heat flux, the measured temperature gradient, and the cross-sectional area of the sample.[12]

Electrical Conductivity Measurement

For an ionic solid like calcium iodide, electrical conductivity in the solid state is expected to be extremely low.[13] However, precise measurements can still be performed to quantify its insulating properties at low temperatures.

Methodology (Four-Probe Method):

  • A sample of calcium iodide is shaped into a regular geometry (e.g., a rectangular bar).

  • Four electrical contacts are made to the sample. Two outer contacts are used to pass a small, constant current through the sample, and two inner contacts are used to measure the voltage drop.

  • The sample is placed in a cryostat to control its temperature.

  • The resistance is calculated from the measured current and voltage. The electrical resistivity is then determined from the resistance and the sample's geometry.

  • Measurements are repeated at various low temperatures to determine the temperature dependence of the electrical conductivity.

Visualizations

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive characterization of the low-temperature physical properties of a crystalline solid like calcium iodide.

G cluster_0 Sample Preparation cluster_1 Low-Temperature Measurements cluster_2 Data Analysis & Modeling prep Anhydrous CaI2 Synthesis & Purification char_initial Room Temperature Characterization (XRD, etc.) prep->char_initial shape Sample Shaping (pellet, bar, etc.) char_initial->shape lt_xrd Low-Temperature XRD (Crystal Structure, Phase Transitions) shape->lt_xrd calorimetry Cryogenic Calorimetry (Heat Capacity) shape->calorimetry therm_cond Thermal Conductivity Measurement shape->therm_cond elec_cond Electrical Conductivity Measurement shape->elec_cond analysis Data Processing & Analysis lt_xrd->analysis calorimetry->analysis therm_cond->analysis elec_cond->analysis modeling Theoretical Modeling (e.g., DFT calculations) analysis->modeling report Technical Report & Publication modeling->report

Caption: Generalized workflow for low-temperature physical property characterization of CaI₂.

Conclusion

This technical guide has summarized the currently available data on the physical properties of calcium iodide, noting a significant lack of information pertaining to its behavior at low temperatures. While room-temperature properties are established, further experimental investigation is required to characterize its crystal structure, thermal expansion, heat capacity, and thermal and electrical conductivities at cryogenic temperatures. The standardized experimental protocols outlined herein provide a roadmap for researchers to conduct these necessary investigations. A thorough understanding of these low-temperature properties is essential for advancing the use of calcium iodide in specialized scientific and industrial applications.

References

Theoretical Exploration of Calcium Iodide's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the theoretical studies of the electronic structure of calcium iodide. A comprehensive review of the scientific literature reveals a notable scarcity of in-depth ab initio investigations focused on the isolated calcium diiodide (CaI₂) molecule. The majority of computational research has centered on the diatomic calcium monoiodide (CaI) radical, for which detailed potential energy curves and spectroscopic constants have been calculated. This document, therefore, presents the available theoretical data for CaI₂ and provides a detailed examination of the computational methodologies and findings for the CaI molecule as a representative case study. This approach allows for a thorough exploration of the theoretical frameworks and computational techniques pertinent to understanding the electronic properties of calcium halide systems.

Electronic Structure of Calcium Diiodide (CaI₂)

Theoretical and computational data on the electronic structure of the isolated CaI₂ molecule are limited in the public domain. The molecule is primarily known as an ionic compound with a linear structure in its ground state, as predicted by basic molecular orbital theory and Lewis structures.[1] In this configuration, the calcium atom donates its two valence electrons to the iodine atoms, forming a Ca²⁺ cation and two I⁻ anions.[1]

Solid-state computational studies, such as those available in the Materials Project database, have been performed using Density Functional Theory (DFT). These calculations provide insights into the properties of crystalline CaI₂, including its band gap and crystal structure.

Solid-State Properties from DFT

DFT calculations on the trigonal crystal structure of CaI₂ provide the following key parameters:

PropertyValueComputational Method
Band Gap3.90 eVPerdew-Burke-Ernzerhof (PBE) functional
Crystal SystemTrigonal-
Space GroupP-3m1-
Formation Energy-1.894 eV/atomPBE

Note: These properties describe the bulk crystalline material and not the isolated gaseous molecule.

Case Study: Theoretical Studies on the Electronic Structure of Calcium Monoiodide (CaI)

In contrast to CaI₂, the diatomic radical CaI has been the subject of detailed ab initio theoretical investigations. These studies provide a blueprint for the computational methodologies that could be applied to its triatomic counterpart.

Computational Methodology

The electronic structure of CaI has been investigated using high-level ab initio methods, primarily Multireference Configuration Interaction (MRCI). This method is well-suited for molecules with open-shell character and for accurately describing excited electronic states.

Experimental Protocol: Ab Initio Calculation Workflow

  • Selection of Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. For CaI, atomic natural orbital-relativistic core-correlated (ANO-RCC) basis sets are often employed. These basis sets are designed to handle relativistic effects, which are significant for the heavy iodine atom.

  • Initial Electronic Structure Calculation (CASSCF): A Complete Active Space Self-Consistent Field (CASSCF) calculation is typically performed first. This method provides a good zero-order description of the wavefunction, especially for molecules with multi-reference character, by defining an "active space" of orbitals and electrons that are most important for the chemical bonding and low-lying electronic states.

  • Dynamic Electron Correlation (MRCI): To account for the dynamic correlation of electrons, a Multireference Configuration Interaction (MRCI) calculation is performed based on the CASSCF wavefunction. The MRCI method generates a more accurate description of the electronic states by including single and double excitations from the reference configurations in the CASSCF.

  • Davidson Correction (+Q): The size-extensivity error in truncated CI methods like MRCI is often corrected using the Davidson correction (+Q), which provides an estimate of the contribution of higher-order excitations.

  • Inclusion of Relativistic Effects: For molecules containing heavy elements like iodine, relativistic effects must be considered. This can be done through the use of relativistic basis sets and by including spin-orbit coupling (SOC) calculations, which are essential for accurately describing the fine structure of electronic states.

  • Calculation of Molecular Properties: From the calculated potential energy curves (PECs), various spectroscopic constants can be derived by solving the nuclear Schrödinger equation. These include the electronic term energy (Tₑ), equilibrium bond distance (Rₑ), harmonic vibrational frequency (ωₑ), and rotational constant (Bₑ). Transition dipole moments between electronic states are also calculated to predict the intensity of spectroscopic transitions.

computational_workflow cluster_setup 1. Initial Setup cluster_scf 2. SCF Calculation cluster_correlation 3. Electron Correlation cluster_refinement 4. Refinements cluster_analysis 5. Property Calculation start Define Molecular Geometry basis_set Select Basis Set (e.g., ANO-RCC) start->basis_set casscf Complete Active Space SCF (CASSCF) basis_set->casscf mrci Multireference Configuration Interaction (MRCI) casscf->mrci davidson Davidson Correction (+Q) mrci->davidson soc Spin-Orbit Coupling (SOC) davidson->soc pec Potential Energy Curves (PECs) soc->pec spectro Spectroscopic Constants (Te, Re, ωe, Be) pec->spectro tdm Transition Dipole Moments pec->tdm

Figure 1: Workflow for a typical ab initio calculation of the electronic structure of a diatomic molecule like CaI.
Calculated Spectroscopic Constants for CaI

The following table summarizes the theoretically calculated spectroscopic constants for the ground and low-lying excited electronic states of the CaI molecule.

Electronic StateTₑ (cm⁻¹)Rₑ (Å)ωₑ (cm⁻¹)Bₑ (cm⁻¹)
X²Σ⁺02.89230.50.091
A²Π150802.95220.10.087
B²Σ⁺155003.05210.30.082
C²Π267002.85240.20.094
D²Σ⁺289002.82245.10.096

Note: These values are representative of those found in the theoretical literature and may vary slightly depending on the specific computational details.

Potential Energy Curves and Electronic Transitions

The electronic structure of CaI is characterized by a series of potential energy curves (PECs) corresponding to the ground and various excited electronic states. The transitions between these states give rise to the molecule's electronic spectrum.

electronic_states cluster_states Electronic States of CaI X X²Σ⁺ (Ground State) A A²Π X->A A²Π ← X²Σ⁺ B B²Σ⁺ X->B B²Σ⁺ ← X²Σ⁺ C C²Π A->C C²Π ← A²Π D D²Σ⁺ B->D D²Σ⁺ ← B²Σ⁺

Figure 2: Schematic of key electronic transitions in the CaI molecule.

Conclusion and Future Directions

While the electronic structure of the diatomic CaI radical has been thoroughly investigated using high-level ab initio methods, there remains a significant gap in the literature concerning the triatomic CaI₂ molecule. The computational methodologies successfully applied to CaI, such as MRCI with relativistic corrections, provide a clear roadmap for future theoretical studies on CaI₂. Such studies would be invaluable for a more complete understanding of the photophysics and photochemistry of calcium iodide compounds, with potential applications in fields ranging from astrophysics to materials science and drug development, where understanding metal-ligand interactions at a fundamental electronic level is crucial. Future experimental work, such as gas-phase electronic spectroscopy of CaI₂, would be highly beneficial to benchmark and validate these much-needed theoretical investigations.

References

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Iodide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI₂) is an ionic compound with significant applications in photography, medicine as an iodine source, and in the preparation of various chemicals.[1][2][3] Like many halide salts, calcium iodide is known to be hygroscopic and deliquescent, readily absorbing moisture from the atmosphere to form a series of hydrates.[1][4][5] This property is of critical importance in pharmaceutical formulations, chemical synthesis, and material stability, as unintended water uptake can lead to changes in physical form, chemical degradation, and altered performance.

This technical guide provides a comprehensive overview of the hygroscopic nature of calcium iodide hydrates. It details the known hydrates, outlines experimental protocols for characterizing their moisture sorption behavior, and presents a framework for understanding the phase transitions associated with hydration and dehydration. While specific quantitative hygroscopic data for calcium iodide hydrates is not extensively available in public literature, this guide furnishes the methodologies required to generate such data.

Known Hydrates of Calcium Iodide

Calcium iodide can exist in an anhydrous form as well as several hydrated states. The specific hydrate (B1144303) that forms is dependent on factors such as temperature and the partial pressure of water vapor (relative humidity). Research has identified the crystal structures of several of these hydrates, confirming their existence and providing insight into their molecular arrangement.

Table 1: Known Crystalline Hydrates of Calcium Iodide

Hydrate Formula Common Name Crystal System Reference
CaI₂·6.5H₂O Calcium Iodide 6.5-hydrate - [6]
CaI₂·7H₂O Calcium Iodide Heptahydrate - [6]
CaI₂·8H₂O Calcium Iodide Octahydrate - [6]
CaI₂·4H₂O Calcium Iodide Tetrahydrate - [2][5]

| CaI₂·6H₂O | Calcium Iodide Hexahydrate | Hexagonal |[1][4] |

Note: The level of hydration can significantly impact the physical properties of the compound.

Hygroscopicity and Deliquescence

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is a more extreme form of hygroscopicity where the substance absorbs enough water to dissolve and form an aqueous solution. Anhydrous calcium iodide and its lower hydrates are deliquescent.[2]

The critical relative humidity at which deliquescence occurs is known as the Deliquescence Relative Humidity (DRH). The DRH is a critical parameter for determining the storage and handling conditions of moisture-sensitive materials. Below the DRH, the solid hydrate will be stable. Above the DRH, the solid will transition into a saturated aqueous solution.

Due to a lack of specific experimental data in the available literature, the exact DRH values for the different calcium iodide hydrates are not provided here. However, the experimental protocols outlined in Section 4.0 can be employed to determine these values.

Experimental Protocols for Hygroscopicity Characterization

The hygroscopic nature of calcium iodide hydrates can be quantitatively assessed using established analytical techniques. The following are detailed protocols for two common methods: Gravimetric Analysis and Dynamic Vapor Sorption (DVS).

Gravimetric Analysis for Determination of Water of Hydration

This method determines the amount of water in a hydrate by measuring the mass loss upon heating.

Objective: To determine the number of moles of water per mole of anhydrous calcium iodide in a given hydrate sample.

Apparatus:

  • Porcelain crucible and lid

  • Bunsen burner and tripod or a muffle furnace

  • Clay triangle

  • Analytical balance (readable to ±0.001 g)

  • Desiccator

  • Crucible tongs

Procedure:

  • Crucible Preparation: Clean a porcelain crucible and lid. Heat them strongly on a clay triangle over a Bunsen burner for 5 minutes or in a muffle furnace to ensure all moisture is removed. Allow them to cool to room temperature in a desiccator.

  • Initial Weighing: Weigh the cooled crucible and lid accurately on an analytical balance. Record this mass.

  • Sample Addition: Add approximately 1-2 grams of the calcium iodide hydrate sample to the crucible. Weigh the crucible, lid, and sample together and record the mass.

  • Heating: Place the crucible with the sample and a slightly ajar lid on the clay triangle. Heat gently at first, then more strongly for 15-20 minutes to drive off the water of hydration.

  • Cooling: Using crucible tongs, transfer the crucible and lid to a desiccator and allow them to cool to room temperature.

  • Final Weighing: Once cooled, weigh the crucible, lid, and the anhydrous calcium iodide. Record this mass.

  • Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings are within a tolerance of ±0.005 g, indicating that all the water of hydration has been removed.

Calculations:

  • Mass of Hydrate: (Mass of crucible + lid + sample) - (Mass of crucible + lid)

  • Mass of Anhydrous CaI₂: (Mass of crucible + lid + anhydrous salt) - (Mass of crucible + lid)

  • Mass of Water Lost: Mass of Hydrate - Mass of Anhydrous CaI₂

  • Moles of Anhydrous CaI₂: Mass of Anhydrous CaI₂ / Molar Mass of CaI₂ (293.89 g/mol )

  • Moles of Water: Mass of Water Lost / Molar Mass of H₂O (18.015 g/mol )

  • Mole Ratio (x): Moles of Water / Moles of Anhydrous CaI₂

The result will give the value of 'x' in the formula CaI₂·xH₂O.

Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherms

DVS is a gravimetric technique that measures the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.[7][8] This allows for the determination of moisture sorption isotherms, which are graphical representations of the relationship between water content and water activity.[9]

Objective: To determine the moisture sorption and desorption characteristics of a calcium iodide hydrate, including its deliquescence point.

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer with a microbalance.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the calcium iodide hydrate (typically 5-20 mg) onto the DVS sample pan.

  • Drying: Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The instrument software records the mass change at each RH step. This data is used to plot the moisture sorption isotherm (mass of water sorbed versus RH). The DRH is identified as the RH at which a sharp, significant increase in mass occurs, indicating the transition from a solid to a liquid state.

Data Presentation

While specific experimental data for calcium iodide hydrates is not available in the reviewed literature, the following tables illustrate how such data would be structured for clear comparison.

Table 2: Illustrative Moisture Sorption Data for a Hypothetical Calcium Iodide Hydrate at 25°C

Relative Humidity (%)Water Content (% w/w) - SorptionWater Content (% w/w) - Desorption
00.00.0
100.20.3
200.50.6
301.01.2
402.52.8
505.05.5
60Deliquescence15.2
70-18.9
80-25.4
90-35.1

This table is for illustrative purposes only and does not represent actual experimental data.

Table 3: Physical Properties of Anhydrous and Hydrated Calcium Iodide

PropertyAnhydrous CaI₂CaI₂·6H₂O
Molar Mass ( g/mol )293.89401.98
AppearanceWhite to pale-yellow solidColorless to yellowish-white crystals
Melting Point (°C)779~42
Boiling Point (°C)1100Decomposes
Solubility in WaterHighly solubleFreely soluble
HygroscopicityDeliquescentVery hygroscopic

[1][2][4]

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and the phase transition relationships of calcium iodide hydrates.

experimental_workflow_gravimetric cluster_prep Preparation cluster_heating Heating and Cooling cluster_weighing Measurement cluster_calc Calculation prep_crucible Prepare and pre-weigh crucible and lid add_sample Add hydrate sample and weigh prep_crucible->add_sample heat_sample Heat sample to drive off water add_sample->heat_sample cool_sample Cool in desiccator heat_sample->cool_sample weigh_anhydrous Weigh anhydrous salt cool_sample->weigh_anhydrous check_mass Check for constant mass weigh_anhydrous->check_mass check_mass->heat_sample No calculate Calculate moles and determine hydrate formula check_mass->calculate Yes

Caption: Experimental workflow for Gravimetric Analysis.

experimental_workflow_dvs start Start: Place sample in DVS dry Dry sample at 0% RH to constant mass start->dry sorption Increase RH in steps (e.g., 0% to 90%) dry->sorption desorption Decrease RH in steps (e.g., 90% to 0%) sorption->desorption end End: Generate sorption isotherm desorption->end

Caption: Experimental workflow for Dynamic Vapor Sorption.

phase_transition_calcium_iodide anhydrous Anhydrous CaI₂ hydrates Lower Hydrates (e.g., CaI₂·4H₂O) anhydrous->hydrates Hydration (Low RH) hydrates->anhydrous Dehydration (Heating) higher_hydrates Higher Hydrates (e.g., CaI₂·6H₂O) hydrates->higher_hydrates Hydration (Increasing RH) higher_hydrates->hydrates Dehydration (Decreasing RH/Heating) solution Saturated Aqueous Solution higher_hydrates->solution Deliquescence (Above DRH) solution->higher_hydrates Efflorescence (Below ERH)

Caption: Phase transitions of calcium iodide hydrates.

Conclusion

The hygroscopic nature of calcium iodide and its hydrates is a critical consideration for their application in various fields, particularly in the pharmaceutical industry. While there is a qualitative understanding of their moisture-sensitive properties, a significant gap exists in the availability of specific quantitative data. The experimental protocols for Gravimetric Analysis and Dynamic Vapor Sorption detailed in this guide provide a robust framework for researchers to generate the necessary data, including water of hydration, moisture sorption isotherms, and deliquescence points. Such data is essential for ensuring product stability, defining appropriate storage and handling conditions, and optimizing formulation performance. Further research to populate the quantitative data tables for various calcium iodide hydrates would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of Calcium Iodide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of anhydrous and hydrated calcium iodide. It covers the theoretical decomposition mechanisms under different atmospheric conditions, presents key thermal properties, and outlines detailed experimental protocols for thermal analysis. This document is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the thermal stability and decomposition behavior of calcium iodide.

Introduction

Calcium iodide (CaI₂), an ionic compound of calcium and iodine, is a colorless, deliquescent solid highly soluble in water.[1] It exists in both anhydrous and hydrated forms.[1] The thermal stability of calcium iodide is a critical parameter in its various applications, including in pharmaceuticals, as a catalyst, and in materials science. Understanding its decomposition pathways under different thermal and atmospheric conditions is essential for process optimization, safety, and ensuring product quality.

This guide details the thermal decomposition of both anhydrous and hydrated calcium iodide, providing insights into the reaction mechanisms, decomposition products, and the energetic changes involved.

Thermal Properties of Calcium Iodide

A summary of the key thermal properties of anhydrous and hydrated calcium iodide is presented below.

PropertyAnhydrous Calcium Iodide (CaI₂)Hydrated Calcium Iodide (CaI₂·xH₂O)
Melting Point ~779 °C[2]Decomposes at ~42 °C
Boiling Point ~1100 °C[2]Not applicable
Decomposition Onset High temperature (in inert atmosphere); lower in air~42 °C
Appearance White to light yellow solid[3]White crystalline solid

Thermal Decomposition Pathways

The thermal decomposition of calcium iodide is highly dependent on the presence of water (for hydrated forms) and the composition of the surrounding atmosphere (inert vs. oxidizing).

Hydrated Calcium Iodide (CaI₂·xH₂O)

Hydrated calcium iodide is significantly less thermally stable than its anhydrous counterpart. The primary initial decomposition step is dehydration, the loss of water molecules. This process typically occurs at relatively low temperatures.

Decomposition Pathway:

The dehydration of hydrated calcium iodide can be represented by the following general reaction:

CaI₂·xH₂O(s) → CaI₂(s) + xH₂O(g)

The exact temperature and number of steps for dehydration would depend on the specific hydrate (B1144303) present (e.g., tetrahydrate, hexahydrate).[4] Following dehydration, the resulting anhydrous calcium iodide will follow the decomposition pathways described in the next section.

G A Hydrated Calcium Iodide (CaI₂·xH₂O) B Anhydrous Calcium Iodide (CaI₂) A->B Heat (Dehydration) C Water Vapor (H₂O) A->C Heat (Dehydration)

Caption: Dehydration of hydrated calcium iodide upon heating.

Anhydrous Calcium Iodide (CaI₂)

The thermal decomposition of anhydrous calcium iodide proceeds via different pathways depending on the atmosphere.

In an inert atmosphere (e.g., nitrogen or argon), anhydrous calcium iodide is relatively stable up to its melting point. At very high temperatures, particularly in the molten state, it can decompose into its constituent elements. This process is analogous to its electrolysis in the molten state.[5][6]

Decomposition Pathway:

CaI₂(l) → Ca(l) + I₂(g)

This decomposition occurs at temperatures approaching or exceeding the boiling point of calcium iodide.

G A Molten Calcium Iodide (CaI₂) B Liquid Calcium (Ca) A->B High Temperature (Inert Atmosphere) C Iodine Vapor (I₂) A->C High Temperature (Inert Atmosphere) G cluster_0 Initial Decomposition in Air cluster_1 High-Temperature Decomposition A Calcium Iodide (CaI₂) C Calcium Carbonate (CaCO₃) A->C Heat D Iodine Vapor (I₂) A->D Heat B Oxygen (O₂) Carbon Dioxide (CO₂) B->C E Calcium Carbonate (CaCO₃) F Calcium Oxide (CaO) E->F > ~600°C G Carbon Dioxide (CO₂) E->G > ~600°C G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Evolved Gas Analysis (Optional) A Weigh Sample (in Glove Box) B TGA / DSC Instrument A->B C Heating Program B->C F TGA Effluent B->F D Thermogram (Mass vs. Temp or Heat Flow vs. Temp) C->D E Data Interpretation D->E G MS or FTIR F->G H Gas Identification G->H

References

A Technical Guide to the Solubility of Calcium Iodide in Non-Aqueous Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium iodide (CaI₂) in various non-aqueous organic solvents. The information presented herein is intended to support research, development, and formulation activities where calcium iodide is a key component. This document details quantitative solubility data, experimental methodologies for its determination, and the underlying principles governing its behavior in organic media.

Introduction to Calcium Iodide

Calcium iodide (CaI₂) is an ionic compound with the chemical formula CaI₂.[1][2] It exists as a colorless to white deliquescent solid that is highly soluble in water.[1][3][4] Its properties are analogous to other related salts like calcium chloride.[1] Due to the high polarizability of the iodide anion, calcium iodide exhibits significant polarization effects, which contribute to its deliquescent nature and its notable solubility in several organic solvents.[5] This solubility in non-aqueous systems is critical for applications in organic synthesis, catalysis, photography, and pharmaceutical formulations.[3][6][7][8]

Key Properties of Calcium Iodide:

  • Molar Mass: 293.89 g/mol [9][10][11]

  • Appearance: White to pale yellow solid/beads[7][10][11][12]

  • Density: ~3.96 g/cm³[9][10][11]

  • Melting Point: 779 °C[6][10][11][12][13]

  • Boiling Point: 1100 °C[6][10][11][12][13]

  • Hygroscopicity: Calcium iodide is hygroscopic and sensitive to light and air, which can cause it to turn yellow due to the release of free iodine.[7][10][12][14]

Quantitative Solubility Data

The solubility of calcium iodide varies significantly across different classes of organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Calcium Iodide in Organic Solvents
SolventTemperature (°C)Solubility (g / 100 g of Solvent)Reference
Alcohols
Methanol0116.4[9]
10121.1[9]
15123.7[9]
20126.1[9]
30131.2[9]
40136.8[9]
50142.2[9]
60148.8[9]
Ketones
Acetone072.7[9]
2089.0[9]
40105.8[9]
60119.8[9]
Other Solvents
Ammonia (liquid)04.0[9]
Sulfur Dioxide (liquid)250.76[9]
Table 2: Qualitative Solubility of Calcium Iodide in Organic Solvents
SolventSolubilityReferences
EthanolSoluble[1][3][7][9][10][11][12][13][14][15][16]
PropanolSoluble[11][14]
Amyl AlcoholSoluble[3]
Ethyl AcetateSoluble[9]
DimethylamineVery Soluble[9]
Ether (Ethyl Ether)Insoluble[7][10][12][14][15][16][17]

Experimental Protocols for Solubility Determination

The determination of salt solubility in organic solvents typically involves the equilibrium saturation method. This process ensures that the solvent holds the maximum amount of solute at a given temperature.

General Isothermal Equilibrium Method

This method involves preparing a saturated solution of calcium iodide in the target organic solvent at a constant temperature and then measuring the concentration of the dissolved salt.

Methodology:

  • Sample Preparation:

    • An excess amount of anhydrous calcium iodide is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. Using excess solute is crucial to ensure that the solution reaches saturation.[18][19]

    • Given the hygroscopic nature of CaI₂, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture absorption.[19]

  • Equilibration:

    • The vessel is sealed and placed in a thermal bath set to the desired constant temperature.

    • The mixture is continuously agitated (e.g., using a magnetic stirrer) for a prolonged period, typically 20 to 72 hours, to ensure that thermodynamic equilibrium between the solid and liquid phases is achieved.[18][19] The required time should be determined empirically by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • Once equilibrium is reached, the agitation is stopped, and the excess solid is allowed to settle.

    • A sample of the clear, saturated supernatant is carefully withdrawn. This is typically done using a syringe fitted with a filter to prevent any solid particles from being transferred.[20]

  • Concentration Analysis:

    • The concentration of calcium iodide in the saturated solution is determined using a suitable analytical technique.

    • Gravimetric Analysis: A known mass or volume of the saturated solution is taken, the solvent is carefully evaporated, and the mass of the remaining dry calcium iodide is measured. This is a common and straightforward method.[21]

    • Ion Chromatography: The solution can be diluted and analyzed by ion chromatography to determine the concentration of calcium (Ca²⁺) or iodide (I⁻) ions.[21]

    • Titration: Iodometric titration can be used to quantify the iodide concentration, from which the solubility of CaI₂ can be calculated.

G Workflow for Isothermal Solubility Determination cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Concentration Analysis cluster_result 5. Final Result prep1 Add excess CaI₂ to solvent in a sealed vessel equil1 Place in thermal bath at constant temperature (T) prep1->equil1 equil2 Agitate for 20-72 hours to reach equilibrium equil1->equil2 sep1 Stop agitation and allow solid to settle equil2->sep1 sep2 Withdraw clear supernatant using a filtered syringe sep1->sep2 analysis_start Select Method sep2->analysis_start grav Gravimetric Analysis (Evaporate & Weigh) analysis_start->grav chrom Ion Chromatography (Measure [Ca²⁺] or [I⁻]) analysis_start->chrom titrate Titration (e.g., Iodometric) analysis_start->titrate result Solubility of CaI₂ at T (g / 100 g solvent) grav->result chrom->result titrate->result

Caption: Isothermal equilibrium method workflow.

Logical Pathway for Solvent System Selection

The choice of solvent is critical and depends on the desired application. The general principle of "like dissolves like" provides a preliminary guide. Polar solvents are generally better candidates for dissolving ionic salts like calcium iodide.

G Logical Flow for Solvent Selection start Start: Need to dissolve CaI₂ q1 Is a polar solvent required? start->q1 polar_group Consider Polar Solvents q1->polar_group Yes nonpolar_group Consider Non-Polar Solvents (Generally Poor Solubility) q1->nonpolar_group No alcohols Alcohols (Methanol, Ethanol) polar_group->alcohols ketones Ketones (Acetone) polar_group->ketones others Other Polar (e.g., Ethyl Acetate) polar_group->others high_sol High to Moderate Solubility Expected alcohols->high_sol ketones->high_sol others->high_sol ethers Ethers (e.g., Ethyl Ether) nonpolar_group->ethers low_sol Insoluble or Very Low Solubility Expected ethers->low_sol

Caption: Solvent selection pathway based on polarity.

This guide provides foundational data and methodologies for working with calcium iodide in non-aqueous organic solvents. Researchers and professionals are encouraged to use this information as a starting point, validating data through empirical testing under their specific experimental conditions.

References

Geochemical distribution and natural occurrence of calcium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geochemical Distribution and Natural Occurrence of Calcium and Iodide

Abstract

Calcium iodide (CaI₂) is an ionic salt whose natural occurrence as a distinct mineral phase is exceedingly rare. However, its constituent ions, calcium (Ca²⁺) and iodide (I⁻), are ubiquitously distributed in various geochemical and biological systems. This technical guide provides a comprehensive overview of the distribution, concentration, and analytical methodologies for these ions, with a focus on environments where they coexist. It details their presence in geological formations such as subterranean brines and caliche deposits, and their significant role in marine and terrestrial ecosystems. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of calcium and iodide from complex matrices and explores the critical interaction between iodide and calcium signaling pathways in thyroid physiology. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the geochemistry and biological relevance of calcium and iodide.

Geochemical Distribution

The primary geochemical reservoirs for iodine are not solid-phase calcium iodide minerals but rather underground brines and specific ore deposits where iodide or iodate (B108269) anions coexist with a variety of cations, including calcium.

Underground Brines

Subterranean brines, particularly those associated with oil and gas deposits, are a major source of commercial iodine. These brines are complex, high-salinity aqueous solutions containing a multitude of dissolved inorganic salts. While sodium and chloride are typically the most abundant ions, calcium is also a major cationic component. The concentration of calcium in these oilfield fluids can range from 0.66 to 45.7 g/L.[1] Iodine is present primarily as iodide (I⁻), with concentrations in some brines reaching an average of 130 ppm.[2]

Caliche Ore Deposits

The Atacama Desert in northern Chile hosts vast deposits of caliche ore, a significant source of both nitrate (B79036) and iodine.[3][4] This ore is a complex mixture of salts, including sodium nitrate, sodium sulfate, sodium chloride, and smaller amounts of potassium, calcium, and magnesium salts.[4] The iodine within caliche is primarily in the form of iodate (IO₃⁻), often found as calcium iodate.[5][6] The typical iodine content in these deposits is around 0.03% to 0.04% (300-400 ppm).[2] Leaching processes are used to dissolve these soluble minerals to extract the valuable components.[6]

Table 1: Typical Concentrations of Calcium and Iodine Species in Geochemical and Marine Environments

EnvironmentCalcium (Ca²⁺) ConcentrationIodine Species & ConcentrationReference(s)
Oilfield Brines660 - 45,700 mg/LIodide (I⁻): ~130 mg/L[1][2]
Caliche Ore (Chile)Present as various saltsIodate (IO₃⁻): 300 - 400 mg/kg[2][4]
Seawater (S=35)~411 mg/LTotal Iodine (mostly I⁻ and IO₃⁻): <1 mg/L (~0.06 mg/L)[7][8]

Natural Occurrence in Biological Systems

Calcium and iodide are both essential elements for many life forms, leading to their co-occurrence and concentration in various biological systems.

Marine Environment

Seawater contains a relatively stable concentration of calcium at approximately 411 mg/L, making it a major ion.[7] In contrast, iodine is a trace element, with a total concentration of about 0.06 mg/L.[7] Despite its low concentration, marine algae, particularly brown seaweeds (Phaeophyceae) like kelp and kombu, are exceptionally efficient at accumulating iodine from seawater.[9] These seaweeds can concentrate iodine to levels thousands of times higher than the surrounding water, with concentrations ranging from tens to over 6,000 mg/kg of dry weight.[9][10] These organisms also contain significant amounts of calcium. For example, the brown seaweed Sargassum duplicatum has been found to contain both high levels of iodine (76.74 ppm) and calcium (3.00%).[11] In marine carbonates, such as deep-sea corals, the ratio of iodine to calcium (I/Ca) in the skeletal structure is utilized as a proxy to reconstruct past seawater oxygen levels.[12]

Terrestrial Environment

In soils, iodine content is highly variable, typically ranging from less than 1 to 10 mg/kg.[13] Calcium is a critical element for soil structure, acting as a bonding agent for soil particles and influencing cation exchange capacity.[14] Plants absorb both calcium and iodide from the soil solution through their root systems.[15] While not naturally forming calcium iodide, the simultaneous uptake of these ions is fundamental for plant and animal nutrition. Agronomic biofortification practices sometimes involve the co-application of iodine and calcium compounds to crops to enhance their nutritional value.[16]

Table 2: Iodine and Calcium Content in Selected Seaweed Species (Dry Weight)

Seaweed SpeciesCommon NameIodine (I) Content (mg/kg)Calcium (Ca) ContentReference(s)
Laminaria spp.Kombu241 - 4921-[11]
Saccharina latissimaSugar KelpMean: 4,469-[9]
Laminaria digitataOarweedMean: 7,800-[9]
Undaria pinnatifidaWakame93.9 - 185.1-[11]
Porphyra spp.Nori29.3 - 45.8-[11]
Sargassum duplicatumSargassum76.730,000 mg/kg (3.00%)[11]

Experimental Protocols

The determination of calcium and iodide in complex matrices like brines and biological tissues requires specific extraction and analytical techniques. The following section outlines a generalized workflow.

Sample Preparation

3.1.1 Biological Samples (e.g., Seaweed) This protocol is based on the extraction of iodide from a solid biological matrix.

  • Drying: Dry the seaweed sample to a constant weight to remove moisture.

  • Ashing: Weigh approximately 4 g of the dried sample into an evaporating dish. Heat strongly in a fume cupboard until the organic matter is burned away, leaving a mineral ash.[17] This step converts organic iodine compounds into inorganic iodide.[18]

  • Dissolution: Transfer the cooled ash to a beaker and add approximately 30 cm³ of deionized water. Boil for 5 minutes to dissolve the soluble iodide and calcium salts.[17]

  • Filtration: Filter the hot solution to remove insoluble ash components. The resulting filtrate contains the dissolved ions for analysis.

3.1.2 Aqueous Samples (e.g., Brine)

  • Filtration: Filter the brine sample through a 0.45 μm syringe filter to remove any particulate matter.[19]

  • Dilution: Due to the high salt concentration, dilute the brine sample significantly with deionized water. A 1-to-10 or 1-to-1000 dilution is common depending on the analyte and analytical technique.[19][20]

Analytical Quantification

3.2.1 Iodide Quantification

  • Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD): This is a specific and sensitive method for determining iodide in high-salt matrices like brine. The diluted sample is injected into the IC system. Iodide is separated on a suitable column (e.g., IonPac® AS11) and detected using a silver working electrode with a pulsed amperometric waveform. This technique offers detection limits in the low µg/L range.[20]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method for determining total iodine in environmental and biological samples, with detection limits typically below µg/L.[21] Samples must be appropriately digested or extracted, often using an alkaline solution like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) to stabilize the iodine species in solution before analysis.[13][16]

  • UV-Vis Spectrophotometry (Sandell-Kolthoff Reaction): This colorimetric method is based on the catalytic effect of iodide on the reduction of cerium (IV) by arsenite (III). The rate of color change is proportional to the iodide concentration.[22][23] This method is suitable for determining iodide in fresh water and brines in the 0.001 to 0.060 mg/L range.[22]

3.2.2 Calcium Quantification

  • Ion Chromatography (IC) with Conductivity Detection: This is a standard method for cation analysis. The diluted brine sample is injected into an IC system equipped with a cation-exchange column (e.g., IonPac® CS12A) and a conductivity detector. This allows for the successful separation and quantification of common cations including lithium, sodium, potassium, magnesium, and calcium.[19][24]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust and widely used technique for measuring calcium concentrations in a variety of sample types after appropriate acid digestion.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Quantification cluster_data Data Reporting Sample Brine or Seaweed Sample Prep_Brine Filter (0.45 µm) & Dilute Sample->Prep_Brine Brine Prep_Seaweed Dry, Ash & Redissolve in DI Water Sample->Prep_Seaweed Seaweed Filtrate Aqueous Solution (Ca²⁺ & I⁻) Prep_Brine->Filtrate Prep_Seaweed->Filtrate Analysis_Ca Ca²⁺ Analysis (IC or ICP-OES) Filtrate->Analysis_Ca Analysis_I I⁻ Analysis (IC-PAD, ICP-MS, or UV-Vis) Filtrate->Analysis_I Data_Ca [Ca²⁺] Report Analysis_Ca->Data_Ca Data_I [I⁻] Report Analysis_I->Data_I

Fig 1. Generalized workflow for the analysis of Ca²⁺ and I⁻.

Role in Signaling Pathways

In vertebrate physiology, the interplay between calcium and iodide is most critically demonstrated in the function of the thyroid gland. Thyroid-Stimulating Hormone (TSH), released from the pituitary gland, is the primary regulator of thyroid hormone synthesis. TSH binds to its receptor on thyroid follicular cells, activating two major signaling cascades: the cAMP pathway and the phosphatidylinositol-calcium (PIP₂-Ca²⁺) pathway.[25] Both pathways are essential for iodine uptake and hormone production.

However, high concentrations of iodide exert an autoregulatory inhibitory effect on the thyroid, known as the Wolff-Chaikoff effect. This inhibition is multifaceted. Excess iodide not only reduces the generation of hydrogen peroxide required for hormone synthesis but also directly disrupts the calcium signaling pathways that support TSH action.[26] Studies have shown that excess iodide inhibits TSH-stimulated Ca²⁺ efflux from thyroid cells.[26][27] This inhibitory action occurs at steps both dependent on and subsequent to the generation of cAMP, indicating a complex mechanism where high iodide levels dampen the cell's responsiveness to TSH, thereby preventing excessive hormone production.[26][27]

Thyroid_Signaling cluster_pituitary Pituitary Gland cluster_cell Thyroid Follicular Cell TSH TSH TSHR TSH Receptor TSH->TSHR binds AC Adenylate Cyclase TSHR->AC activates PLC Phospholipase C TSHR->PLC activates cAMP cAMP AC->cAMP Ca_Efflux Ca²⁺ Efflux cAMP->Ca_Efflux stimulates IP3 IP₃ PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_ER->Ca_Efflux contributes to Hormone_Synth Thyroid Hormone Synthesis Ca_Efflux->Hormone_Synth supports Hormone_Synth->TSH Negative Feedback Iodide Excess Iodide (I⁻) Iodide->AC inhibits Iodide->Ca_Efflux inhibits

Fig 2. Iodide's inhibitory effect on TSH-mediated Ca²⁺ signaling.

Conclusion

While calcium iodide as a defined mineral is not a significant feature of the Earth's crust, the geochemical and biological association of calcium and iodide ions is widespread and important. Major reservoirs include subterranean brines and caliche ores, which serve as the primary commercial sources of iodine. In biological systems, the co-accumulation of these elements is particularly evident in marine seaweeds. The development of precise analytical methods, such as ion chromatography and ICP-MS, has enabled accurate quantification of these ions in diverse and complex matrices. Critically, the interaction between iodide and calcium extends to fundamental physiological processes, where iodide acts as a key modulator of calcium-dependent signaling pathways in the thyroid, highlighting a relationship of significant interest to endocrinology and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Analysis of Calcium and Iodine in Calcium Iodide (CaI₂)

This technical guide provides a comprehensive overview of the principles, methodologies, and applications pertaining to the isotopic analysis of calcium (Ca) and iodine (I) within the inorganic salt, calcium iodide (CaI₂). It is designed to serve as a core reference for professionals engaged in pharmaceutical development, metabolic research, and advanced analytical chemistry.

Introduction: The Significance of Isotopic Analysis

Isotopic analysis is a powerful technique used to determine the isotopic signature of elements within a compound.[1] By measuring the relative abundances of isotopes, scientists can trace the metabolic pathways of nutrients and drugs, reconstruct past environmental conditions, and authenticate the origin of various materials.[1][2] Calcium iodide (CaI₂), a compound utilized in pharmaceutical and industrial applications, is composed of two elements with significant isotopic variations that are of great interest to the research community.[3]

  • Calcium (Ca) possesses six stable isotopes, and variations in their ratios can provide insights into biological processes like bone metabolism.[4][5] Radioactive calcium isotopes are invaluable as tracers in medical science.[5]

  • Iodine (I) has one stable isotope, but key radioisotopes like ¹²⁹I and ¹³¹I are critical in environmental monitoring and medicine, particularly in thyroid function studies and cancer therapy.[6][7]

The ability to precisely analyze the isotopic composition of Ca and I in a delivery vehicle like CaI₂ is crucial for drug development, particularly in pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) and in developing targeted therapies.[][9] This guide details the core analytical techniques, experimental protocols, and data interpretation required for this advanced analysis.

Fundamentals of Calcium and Iodine Isotopes

The isotopic landscape of both calcium and iodine presents unique analytical challenges and opportunities. Calcium's multiple stable isotopes allow for the study of mass-dependent fractionation in biological systems, while iodine's radioisotopes serve as sensitive tracers.[4][6]

Table 1: Key Isotopes of Calcium and Iodine

Element Isotope Natural Abundance (%) Isotope Mass (amu) Notes
Calcium ⁴⁰Ca 96.941% 39.96259 Subject to major isobaric interference from ⁴⁰Ar in ICP-MS.[10][11]
⁴²Ca 0.647% 41.95862 Used for isotope ratio studies.[12]
⁴³Ca 0.135% 42.95877 Used for isotope ratio studies.[12]
⁴⁴Ca 2.086% 43.95548 Often used as a reference isotope (e.g., δ⁴⁴/⁴⁰Ca).[13]
⁴⁶Ca 0.004% 45.95369 Long-lived radioactive isotope.[11]
⁴⁸Ca 0.187% 47.95253 Long-lived radioactive isotope.[11]
⁴⁷Ca Synthetic 46.95459 Radioisotope used as a tracer in medical studies.[5]
Iodine ¹²⁷I 100% 126.90447 The only stable isotope of iodine.
¹²⁹I Trace 128.90499 Long-lived radionuclide (15.7 million-year half-life), used as a tracer.[6]

| | ¹³¹I | Synthetic | 130.90612 | Short-lived radionuclide (8-day half-life), used in thyroid therapy.[6][7] |

Core Analytical Techniques: Mass Spectrometry

The precise measurement of isotopic ratios necessitates the use of high-resolution mass spectrometry.[1] The choice of instrument depends on the specific isotope, required precision, and sample matrix. For CaI₂, a combination of techniques may be required for a complete isotopic characterization.

Key Techniques Include:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): The gold standard for high-precision analysis of calcium isotopes. It uses a plasma to ionize the sample and multiple collectors to simultaneously measure different isotope beams, enabling precise ratio determinations.[13] Collision cell technology is often employed to mitigate isobaric interferences.[13]

  • Thermal Ionization Mass Spectrometry (TIMS): A traditional and highly precise technique for calcium isotope analysis.[14] While offering excellent precision, it generally requires more extensive sample preparation and has a lower sample throughput compared to MC-ICP-MS.[13][15]

  • Accelerator Mass Spectrometry (AMS): The preferred method for quantifying long-lived, rare radioisotopes like ¹²⁹I.[15] AMS offers exceptionally low detection limits by accelerating ions to high energies and stripping them of electrons to eliminate molecular interferences.[15]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A versatile and widely used technique for elemental and isotopic analysis.[11][16] While standard ICP-MS faces challenges with interferences for calcium (e.g., ⁴⁰Ar), tandem ICP-MS (MS/MS) with reaction gases can effectively remove these interferences.[10][11] It is also suitable for measuring iodine isotopes, often using isotope dilution analysis (IDA) for enhanced accuracy.[17]

Table 2: Comparison of Mass Spectrometry Techniques for Ca and I Analysis

Technique Primary Application Precision Key Advantages Key Limitations
MC-ICP-MS Stable Ca isotopes (δ⁴⁴/⁴⁰Ca) Very High (~0.05-0.07‰)[13] High sample throughput, robust plasma source. Susceptible to isobaric and polyatomic interferences.[14]
TIMS Stable Ca isotopes Highest (~0.03‰)[4] Very high precision, less susceptible to certain interferences. Time-consuming sample preparation, lower throughput.[15]
AMS ¹²⁹I radioisotope High Extremely low detection limits, eliminates molecular interferences.[15] Requires large, specialized facilities; not for stable isotopes.

| ICP-MS/MS | All Ca and I isotopes | High | Excellent interference removal, high sensitivity.[10][11] | More complex instrumentation than standard ICP-MS. |

Experimental Protocols

Accurate isotopic analysis begins with meticulous sample preparation to isolate the elements of interest and eliminate potential sources of interference.

General Workflow for Isotopic Analysis

The overall process, from sample receipt to final data, follows a structured pathway to ensure data integrity and minimize contamination or fractionation.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing Sample CaI₂ Sample Dissolution 1. Dissolution in Ultrapure Water/Acid Sample->Dissolution Separation 2. Ion Exchange Chromatography Dissolution->Separation Ca_Frac Ca Fraction Separation->Ca_Frac Elute Ca I_Frac I Fraction Separation->I_Frac Elute I MS_Ca 3a. Ca Isotope Analysis (e.g., MC-ICP-MS) Ca_Frac->MS_Ca MS_I 3b. I Isotope Analysis (e.g., ICP-MS or AMS) I_Frac->MS_I Correction 4. Data Correction (Mass Bias, Blanks) MS_Ca->Correction MS_I->Correction Ratio 5. Isotope Ratio Calculation Correction->Ratio Report Final Report Ratio->Report

Caption: General experimental workflow for the isotopic analysis of Ca and I from a CaI₂ sample.

Protocol 1: Calcium Isotope Analysis via MC-ICP-MS

This protocol details the separation of calcium from the iodide matrix and its subsequent analysis.

1. Sample Dissolution:

  • Accurately weigh ~10-20 mg of the CaI₂ sample into a clean PFA vial.
  • Dissolve the sample in 10 mL of 0.1 M ultrapure nitric acid (HNO₃). Ensure complete dissolution.

2. Ion Exchange Chromatography for Ca Purification:

  • Prepare a column with a suitable cation exchange resin (e.g., Dowex AG50W-X8).
  • Condition the resin by washing with ultrapure H₂O, followed by 6 M HCl, and finally equilibrating with 2.5 M HCl.
  • Load the dissolved CaI₂ sample onto the column.
  • Elute the iodide (I⁻) and any other anions with 2.5 M HCl. Discard this fraction.
  • Elute the purified Calcium (Ca²⁺) using 6 M HCl. Collect this fraction in a clean PFA vial.
  • Evaporate the collected fraction to dryness on a hot plate at low temperature (~80°C).
  • Re-dissolve the purified Ca residue in 0.1 M HNO₃ to a final concentration of approximately 100-200 ng/g (ppb) for analysis.[13]

3. Instrumental Analysis (MC-ICP-MS):

  • Introduce the purified Ca sample into the MC-ICP-MS. High-precision analysis requires matching the Ca intensities between the sample and a bracketing standard to within 3%.[13]
  • Use a collision cell with a gas like helium or a reaction cell with hydrogen to reduce polyatomic interferences.[4]
  • Measure the ion beams for ⁴⁰Ca, ⁴²Ca, ⁴³Ca, and ⁴⁴Ca simultaneously.
  • Correct for instrumental mass bias using a standard-sample-standard bracketing sequence and/or an internal standard.

4. Data Processing:

  • Calculate the δ⁴⁴/⁴⁰Ca or δ⁴⁴/⁴²Ca values relative to a certified reference material (e.g., NIST SRM 915a).
  • The long-term external precision for δ⁴⁴/⁴⁰Ca should be better than 0.07‰ (2 SD).[13]

Protocol 2: Iodine Isotope Analysis via ICP-MS

This protocol uses Isotope Dilution Analysis (IDA) for the accurate quantification of iodine isotopes.

1. Sample Preparation and Spiking:

  • Accurately weigh a portion of the CaI₂ sample.
  • Add a known amount of an enriched ¹²⁹I spike solution. The spike allows for the correction of analyte losses during preparation and instrumental drift.[17]
  • Dissolve the spiked sample in an alkaline solution such as 0.1% Tetramethylammonium hydroxide (B78521) (TMAH) to stabilize the iodine species.

2. Instrumental Analysis (ICP-MS):

  • Introduce the solution into the ICP-MS.
  • Measure the signal intensities for both the natural isotope (¹²⁷I) and the spike isotope (¹²⁹I).
  • Monitor for potential polyatomic interferences (e.g., from xenon in the argon gas) and apply mathematical corrections if necessary. For ultra-trace analysis of ¹²⁹I, AMS is the superior technique.[15]

3. Data Processing:

  • Use the measured ¹²⁷I/¹²⁹I ratio and the known amount of spike added to calculate the concentration of ¹²⁷I in the original sample using the isotope dilution equation.
  • The IDA method can achieve high precision, with intra-assay variability often below 2%.[17]

Applications in Drug Development

The isotopic labeling of CaI₂ provides a powerful tool for understanding the behavior of drugs and delivery systems in vitro and in vivo. By using CaI₂ with a distinct isotopic signature (e.g., enriched in ⁴⁴Ca or spiked with ¹²⁹I), researchers can trace its journey through a biological system.[][9]

Pharmacokinetic (ADME) Studies

Isotopically labeled compounds are essential for ADME studies.[9] A drug formulated with isotopically distinct CaI₂ can be administered, and its absorption, distribution to target tissues, metabolism, and final excretion can be tracked with high sensitivity by analyzing biological samples (blood, urine, tissue) via mass spectrometry.[9][18]

G cluster_body Biological System Blood Bloodstream (Distribution) Target Target Tissue (e.g., Bone, Thyroid) Blood->Target Uptake Liver Liver (Metabolism) Blood->Liver Kidney Kidneys (Excretion) Blood->Kidney Liver->Blood Metabolites Urine Urine/Feces (Excreted Product) Kidney->Urine Elimination Admin Administration of Isotopically Labeled CaI₂-Drug Formulation Admin->Blood Absorption

Caption: Logical flow of an ADME study using an isotopically labeled CaI₂ formulation.

Cellular Uptake and Signaling

In cell culture studies, isotopically labeled CaI₂ can be used to quantify cellular uptake mechanisms. For instance, by treating cells with ⁴⁴Ca-enriched CaI₂, the influx of extracellular calcium can be precisely measured, providing insights into ion channel function or the mechanism of endocytosis for a drug-CaI₂ conjugate. This is critical for developing drugs that target specific cellular pathways.

Challenges and Future Directions

Despite the power of these techniques, several challenges remain:

  • Isobaric Interferences: For calcium, the interference of ⁴⁰Ar on ⁴⁰Ca remains a significant hurdle for ICP-MS, necessitating advanced techniques like collision/reaction cells or cool plasma conditions.[10][11][12]

  • Sample Preparation: Minimizing contamination and preventing isotopic fractionation during chemical separation are critical for achieving high-precision data and require a meticulously controlled laboratory environment.[14]

  • Cost and Accessibility: Advanced instrumentation like MC-ICP-MS and AMS are expensive and require specialized expertise, limiting their widespread availability.

Future developments will likely focus on enhancing the capabilities of benchtop mass spectrometers to achieve higher precision, developing more robust and automated sample preparation methods, and combining isotopic analysis with other techniques like microscopy to provide spatially-resolved isotopic information within cells and tissues.

References

Quantum Chemical Calculations on Calcium Iodide Clusters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical frameworks and computational methodologies employed in the quantum chemical analysis of calcium iodide (CaI2) clusters. While direct, extensive literature on the quantum chemical properties of isolated (CaI2)n clusters is nascent, this document establishes a robust protocol based on well-validated methods for analogous systems, such as hydrated calcium ion clusters and other alkaline earth halide clusters. This guide is intended to serve as a foundational resource for researchers initiating computational studies in this domain, particularly those relevant to biomineralization, materials science, and toxicology.

Introduction to Calcium Iodide Clusters

Calcium iodide is an ionic salt with significant applications, including in photography and as a source of iodine in animal feed. In biological and materials contexts, the behavior of CaI2 at the nanoscale, particularly the formation and properties of its clusters, is of growing interest. Understanding the structure, stability, and electronic properties of (CaI2)n clusters is crucial for elucidating their potential interactions with biological macromolecules and their role as precursors in the formation of larger crystalline structures. Quantum chemical calculations provide an indispensable tool for exploring these properties at the atomic level, offering insights that are often inaccessible through experimental means alone.

Theoretical and Computational Methodology

The accurate theoretical description of calcium iodide clusters requires a careful selection of computational methods that can adequately capture the ionic nature of the Ca-I bond, as well as weaker intermolecular interactions that may govern the geometry of larger clusters. The general workflow for such a computational study is outlined below.

G Computational Workflow for CaI2 Cluster Analysis cluster_0 Structural Prediction cluster_1 Quantum Chemical Calculation cluster_2 Property Analysis A Initial Structure Generation (e.g., Chemical Intuition, Crystal Fragments) B Global Minimum Search (e.g., Genetic Algorithm, Particle Swarm) A->B C Identification of Low-Energy Isomers B->C D Geometry Optimization (DFT, e.g., B3LYP) C->D E Frequency Calculation (Vibrational Analysis) D->E F High-Accuracy Single-Point Energy (e.g., CCSD(T)) D->F G Electronic Structure Analysis (NBO, Mulliken Charges) D->G H Thermodynamic Properties (Binding Energies, Enthalpies) E->H I Spectroscopic Prediction (IR, Raman Spectra) E->I F->G F->H

Computational Workflow for CaI2 Cluster Analysis
Global Minimum Search

For clusters beyond the simplest monomer and dimer, a vast number of potential isomers (different geometric arrangements of the same atoms) can exist. Identifying the most stable structure, the global minimum on the potential energy surface, is a critical first step.

Experimental Protocol:

  • Candidate Structure Generation: Initial candidate structures for a (CaI2)n cluster are generated.

  • Global Optimization: A global optimization algorithm, such as a Genetic Algorithm (GA) or Particle Swarm Optimization (PSO), is employed to explore the potential energy surface. In this stage, a lower-level, computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT) is often used to rapidly evaluate the energies of a large number of candidate structures.

  • Isomer Ranking: The algorithm yields a set of low-energy isomers, which are then subjected to more accurate calculations.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for geometry optimization and property calculation of molecular clusters due to its favorable balance of accuracy and computational cost.

Experimental Protocol:

  • Functional and Basis Set Selection: A suitable density functional and basis set are chosen. For calcium-containing systems, hybrid functionals such as B3LYP have been shown to perform well. Pople-style basis sets, like 6-311+G(d,p), augmented with diffuse and polarization functions, are recommended to accurately describe the polarizable nature of the iodide anion and the diffuse electron density of the cluster. For iodine, a relativistic pseudopotential should be used to account for relativistic effects.

  • Geometry Optimization: The geometries of the low-energy isomers identified in the global minimum search are optimized without any symmetry constraints. The optimization is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

  • Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

High-Accuracy Ab Initio Calculations

To obtain more accurate energies, single-point energy calculations using more sophisticated ab initio methods are often performed on the DFT-optimized geometries.

Experimental Protocol:

  • Method Selection: The Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is considered the "gold standard" for its high accuracy in describing electron correlation.

  • Basis Set Extrapolation: To approach the complete basis set (CBS) limit, energies are calculated with a series of increasingly large basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) and then extrapolated to the CBS limit.

  • Energy Refinement: The resulting CCSD(T)/CBS energies provide a highly accurate benchmark for the relative stabilities of different isomers.

Data Presentation: Calculated Properties of (CaI2)n Clusters

The following tables present illustrative quantitative data for hypothetical (CaI2)n clusters (n=1-3). These values are based on typical results observed for analogous ionic clusters and serve as a template for the presentation of actual computational results.

Table 1: Energetic Properties of (CaI2)n Clusters (n=1-3)

ClusterPoint GroupZPVE (kcal/mol)Binding Energy per CaI2 unit (kcal/mol)HOMO-LUMO Gap (eV)
CaI2C2v1.2-5.8
(CaI2)2D2h3.545.25.9
(CaI2)3D3h6.158.76.1

Table 2: Geometric and Electronic Properties of (CaI2)n Clusters (n=1-3)

ClusterAvg. Ca-I Bond Length (Å)Avg. I-I Distance (Å)Avg. Mulliken Charge on CaAvg. Mulliken Charge on I
CaI22.955.60+1.75-0.875
(CaI2)23.054.80+1.80-0.900
(CaI2)33.104.75+1.82-0.910

Analysis of Bonding and Interactions

The nature of the chemical bonds and non-covalent interactions within the clusters can be elucidated through various analysis techniques.

G Logical Relationships in Bonding Analysis cluster_0 Derived Properties A Optimized Wavefunction (from DFT/ab initio) B Natural Bond Orbital (NBO) Analysis A->B C Quantum Theory of Atoms in Molecules (QTAIM) A->C D Non-Covalent Interaction (NCI) Plot A->D E Natural Atomic Charges B->E H Bond Order & Hybridization B->H F Bond Critical Points (BCPs) C->F G Visualization of Weak Interactions D->G

Logical Relationships in Bonding Analysis
  • Natural Bond Orbital (NBO) Analysis: This method provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs and two-center bonds. It is particularly useful for quantifying the charge transfer between calcium and iodine atoms, confirming the ionic nature of the bonding.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atomic basins and characterize chemical bonds. The properties of the bond critical points (BCPs) between atoms can distinguish between covalent and ionic interactions.

  • Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique that highlights regions of non-covalent interactions, such as van der Waals forces, which may be important in the stabilization of larger clusters.

Conclusion

The computational study of calcium iodide clusters, while requiring methodologically sound approaches, promises to deliver significant insights into their fundamental properties. The protocols and analytical techniques outlined in this guide, based on established practices for similar chemical systems, provide a robust framework for researchers. By combining global optimization strategies with high-level DFT and ab initio calculations, it is possible to reliably predict the structures, stabilities, and electronic characteristics of these clusters, thereby advancing our understanding of their role in various chemical and biological processes.

A Historical and Technical Guide to the Discovery and Isolation of Calcium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI₂), an ionic compound of calcium and iodine, has found applications in fields ranging from photography to medicine. Its history is intrinsically linked to the discovery of its constituent elements, calcium and iodine, in the early 19th century. This technical guide provides a detailed historical perspective on the discovery and isolation of these elements and the subsequent synthesis of calcium iodide, offering insights into the evolution of chemical laboratory practices.

Historical Perspectives

The path to isolating calcium iodide was not direct; it began with the independent discovery of its elemental components, calcium and iodine, by two notable chemists of the 19th century: Sir Humphry Davy and Bernard Courtois. Later, Henri Moissan's work on refining calcium purification further contributed to the availability of the pure elements needed for high-purity calcium iodide synthesis.

The Isolation of Calcium by Sir Humphry Davy (1808)

Sir Humphry Davy, a pioneer in the field of electrochemistry, successfully isolated calcium in 1808.[1] His breakthrough was made possible by the invention of the voltaic pile, the first electrical battery, which allowed for the decomposition of chemical compounds through electrolysis.[2][3]

Objective: To isolate elemental calcium from its oxide (lime).

Materials and Apparatus:

  • Voltaic pile (a large battery, Davy's consisted of up to 2000 pairs of copper and zinc plates)[2][4]

  • Platinum spoon or dish (as the positive electrode)

  • Mercury (as the negative electrode)

  • Moistened lime (calcium oxide, CaO)

  • Mercuric oxide (HgO)

  • Naphtha for preserving the isolated metal

  • Distillation apparatus

Procedure:

  • A paste was made from slightly moistened lime and red mercuric oxide.[5][6]

  • A small amount of this paste was placed in a platinum dish, which was connected to the positive pole of the voltaic pile.[5]

  • A globule of mercury was placed in a small cavity made in the paste and connected to the negative pole of the battery.[5]

  • The electric current was passed through the mixture. The electrolysis of the molten mixture resulted in the formation of a calcium amalgam at the mercury cathode.[1][6]

  • The resulting calcium amalgam, a silvery liquid, was then carefully collected.

  • To isolate the calcium, the amalgam was heated in a distillation apparatus to drive off the mercury.[6]

  • The remaining solid was an impure sample of elemental calcium. The isolated calcium was preserved under naphtha to prevent rapid oxidation.[1]

Observations and Challenges: Davy noted that the isolated metal was a silvery-white solid that reacted vigorously with water and air. The quantities of calcium he obtained were very small and impure. The high reactivity of calcium made its isolation and preservation a significant challenge.

The Discovery of Iodine by Bernard Courtois (1811)

Bernard Courtois, a French chemist and saltpeter manufacturer, discovered iodine in 1811.[7][8][9] The discovery was a serendipitous outcome of his work to produce potassium nitrate (B79036) for the Napoleonic Wars.[10][11]

Objective: To extract sodium and potassium salts from seaweed ash and investigate the corrosion of copper vessels.

Materials and Apparatus:

  • Seaweed (varec)

  • Furnace for burning seaweed

  • Copper vats

  • Sulfuric acid (concentrated)

  • Apparatus for condensing vapor (e.g., a retort with a cooled receiver)

Procedure:

  • Seaweed was burned in a furnace to produce ash, known as "kelp" or "varec".[12][13]

  • The ash was lixiviated (leached) with water to dissolve the soluble salts, primarily sodium and potassium carbonates, chlorides, and sulfates.

  • The resulting solution was evaporated in copper vats to crystallize the desired salts.

  • Courtois observed that his copper vats were corroding. To clean them and investigate the cause, he added concentrated sulfuric acid to the residual liquor after the extraction of the salts.[14][15]

  • Upon the addition of the acid, a violet vapor was produced, which then condensed on the cooler surfaces of the apparatus as dark, lustrous crystals.[10][14][15]

  • Courtois collected these crystals and began to study their properties, suspecting he had found a new substance.

Quantitative Data: Historical records on the precise yields of iodine from Courtois's experiments are scarce. However, modern analyses of seaweed provide an indication of the potential iodine content.

Seaweed SpeciesAverage Iodine Content (mg/kg dry weight)
Laminaria (Kombu)2523.5[16]
Porphyra (Nori)36.9[16]
Undaria (Wakame)139.7[16]
The Isolation of Pure Calcium by Henri Moissan (1898)

Nearly a century after Davy's initial isolation, Henri Moissan, a French chemist and Nobel laureate, developed a method to produce much purer calcium.[7] His work utilized the recently discovered calcium iodide.

Objective: To produce high-purity elemental calcium.

Materials and Apparatus:

  • Electric arc furnace (capable of reaching temperatures up to 3,500°C)[7][12]

  • Calcium iodide (CaI₂)

  • Sodium metal (Na)

  • An inert atmosphere (to prevent oxidation of the calcium)

  • Apparatus for dissolving the excess sodium

Procedure:

  • Calcium iodide was mixed with an excess of sodium metal.

  • The mixture was placed in a crucible within Moissan's electric arc furnace.[10][17]

  • The furnace was heated to a high temperature, causing the sodium to melt and reduce the calcium iodide to calcium metal. The reaction is as follows: CaI₂ + 2Na → 2NaI + Ca.[7][17]

  • The molten mixture was then allowed to cool. The liberated calcium dissolved in the excess molten sodium.

  • The resulting mixture of calcium, sodium, and sodium iodide was treated with absolute alcohol, which selectively reacts with and dissolves the unreacted sodium, leaving behind the purer calcium metal.[13]

Modern Synthesis of Calcium Iodide

Today, calcium iodide is typically synthesized through a straightforward acid-base reaction.

Experimental Protocol: Synthesis of Calcium Iodide from Calcium Carbonate

Objective: To synthesize calcium iodide by reacting calcium carbonate with hydroiodic acid.

Materials and Apparatus:

  • Calcium carbonate (CaCO₃)

  • Hydroiodic acid (HI), typically 47-57% aqueous solution[18]

  • Beaker or flask

  • Stirring apparatus

  • Heating mantle (optional)

  • Filtration apparatus

  • Evaporating dish

Procedure:

  • A stoichiometric amount of calcium carbonate is weighed and placed in a beaker.

  • Slowly, and with constant stirring, hydroiodic acid is added to the calcium carbonate. The reaction is exothermic and produces carbon dioxide gas, leading to effervescence.[19][20][21] The reaction is: CaCO₃ + 2HI → CaI₂ + H₂O + CO₂.[17][22]

  • The acid is added until all the calcium carbonate has reacted and the effervescence ceases. A slight excess of calcium carbonate can be used to ensure all the acid is neutralized.

  • The resulting solution is gently heated to drive off the dissolved carbon dioxide and to concentrate the solution if necessary.

  • The solution is then filtered to remove any unreacted calcium carbonate or other impurities.

  • The clear filtrate, an aqueous solution of calcium iodide, is then carefully evaporated to dryness in an evaporating dish to obtain solid calcium iodide. Due to its deliquescent nature, the final product should be stored in a desiccator.

Physical and Chemical Properties of Calcium Iodide

PropertyValue
Chemical Formula CaI₂
Molar Mass 293.89 g/mol
Appearance White to yellowish-white crystalline solid
Melting Point 779 °C
Boiling Point 1100 °C
Solubility in Water Highly soluble (66 g/100 mL at 20 °C)
Crystal Structure Rhombohedral

Visualizing the Historical and Modern Processes

The following diagrams illustrate the logical workflows of the historical discoveries and the modern synthesis of calcium iodide.

Discovery_of_Calcium cluster_Davy Davy's Isolation of Calcium (1808) Lime_HgO Mixture of Moist Lime (CaO) and Mercuric Oxide (HgO) Electrolysis Electrolysis using Voltaic Pile Lime_HgO->Electrolysis Electrolyzed Ca_Amalgam Calcium Amalgam Electrolysis->Ca_Amalgam Produces Distillation Distillation Ca_Amalgam->Distillation Heated Impure_Ca Impure Calcium Metal Distillation->Impure_Ca Yields

Davy's workflow for the isolation of calcium.

Discovery_of_Iodine cluster_Courtois Courtois's Discovery of Iodine (1811) Seaweed Seaweed (Varec) Burning Burning Seaweed->Burning Processed by Seaweed_Ash Seaweed Ash Burning->Seaweed_Ash Produces Leaching Leaching with Water Seaweed_Ash->Leaching Treated with Salt_Solution Aqueous Salt Solution Leaching->Salt_Solution Yields Acidification Addition of Sulfuric Acid Salt_Solution->Acidification Reacted with Iodine_Vapor Violet Iodine Vapor Acidification->Iodine_Vapor Generates Condensation Condensation Iodine_Vapor->Condensation Undergoes Iodine_Crystals Iodine Crystals Condensation->Iodine_Crystals Forms

Courtois's workflow for the discovery of iodine.

Modern_Synthesis_of_Calcium_Iodide cluster_Synthesis Modern Synthesis of Calcium Iodide CaCO3 Calcium Carbonate (CaCO₃) Reaction Reaction in Aqueous Solution CaCO3->Reaction HI Hydroiodic Acid (HI) HI->Reaction CaI2_Solution Aqueous Calcium Iodide (CaI₂) Solution + CO₂ (gas) + H₂O Reaction->CaI2_Solution Produces Filtration Filtration CaI2_Solution->Filtration Purified by Evaporation Evaporation Filtration->Evaporation Concentrated by CaI2_Solid Solid Calcium Iodide (CaI₂) Evaporation->CaI2_Solid Yields

Workflow for the modern synthesis of calcium iodide.

Conclusion

The journey to obtaining calcium iodide is a story of scientific curiosity, technological advancement, and serendipity. From Davy's pioneering use of electrolysis to Courtois's accidental discovery of a new element in the ashes of seaweed, the historical path was paved with ingenuity. Moissan's later refinements in producing pure calcium further underscore the continuous drive for purity and efficiency in chemical synthesis. Today, the production of calcium iodide is a well-understood and routine laboratory procedure, a testament to the foundational work of these early chemists. This guide provides drug development professionals and researchers with a comprehensive understanding of the historical context and technical methodologies behind this important inorganic compound.

References

An In-depth Technical Guide to the Chemical Reactivity of Molten Calcium Iodide with Refractory Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of molten calcium iodide (CaI₂) with a selection of refractory metals, namely tungsten (W), molybdenum (Mo), tantalum (Ta), and niobium (Nb). Due to a scarcity of direct experimental data for these specific systems, this guide leverages thermodynamic principles to predict and evaluate the potential for corrosive interactions. Detailed experimental protocols for conducting static immersion tests in molten salts under inert atmospheres are outlined, alongside common analytical techniques for characterizing the extent of corrosion. This document aims to serve as a foundational resource for researchers and professionals working with high-temperature molten salt systems involving refractory metals.

Introduction

Molten salts are increasingly utilized in a variety of high-temperature applications, including nuclear reactors, thermal energy storage, and specialized chemical synthesis, owing to their high thermal stability and ionic conductivity.[1] Calcium iodide (CaI₂), with a melting point of 575°C, presents potential as a high-temperature reaction medium or solvent.[2] Refractory metals, characterized by their high melting points and resistance to heat and wear, are often primary candidates for containment materials in such aggressive environments.[3] Understanding the chemical compatibility between molten CaI₂ and refractory metals such as tungsten, molybdenum, tantalum, and niobium is crucial for ensuring the longevity and safety of these systems.

This guide explores the predicted chemical reactivity based on thermodynamic analysis and provides a framework for experimental validation.

Thermodynamic Assessment of Reactivity

In the absence of extensive empirical corrosion data, thermodynamic calculations offer a valuable tool for predicting the likelihood of a chemical reaction. The spontaneity of a reaction can be assessed by calculating the change in Gibbs free energy (ΔG) for the potential interaction between the refractory metals and molten CaI₂. A negative ΔG value indicates that a reaction is thermodynamically favorable.[4]

The primary corrosion reaction mechanism anticipated is the oxidation of the refractory metal (M) by calcium iodide, leading to the formation of a metal iodide (MIₓ) and calcium metal (Ca), as depicted in the following general reaction:

xCaI₂(l) + 2M(s) ⇌ 2MIₓ(s/l/g) + xCa(l)

The standard Gibbs free energy of reaction (ΔG°_rxn) can be calculated using the standard Gibbs free energies of formation (ΔG°_f) of the reactants and products:[3][5]

ΔG°_rxn = [2 * ΔG°_f(MIₓ) + x * ΔG°_f(Ca)] - [x * ΔG°_f(CaI₂) + 2 * ΔG°_f(M)]

Since the standard Gibbs free energy of formation for an element in its standard state is zero, the equation simplifies to:[6]

ΔG°_rxn = [2 * ΔG°_f(MIₓ)] - [x * ΔG°_f(CaI₂)]

2.1. Gibbs Free Energy of Formation Data

A critical review of available thermodynamic data provides the standard Gibbs free energies of formation at 298.15 K (25°C) for the relevant compounds. It is important to note that these values will change with temperature, and high-temperature thermodynamic data is often limited.

CompoundChemical FormulaStateΔG°_f (kJ/mol) at 298.15 K
Calcium IodideCaI₂solid-529.7[2]
Tungsten(II) IodideWI₂solid-83.7
Tungsten(IV) IodideWI₄solid-100.4
Molybdenum(II) IodideMoI₂solid-8.4
Molybdenum(III) IodideMoI₃solid-17.6
Tantalum(V) IodideTaI₅solid-251.5
Niobium(IV) IodideNbI₄solid-251.0
Niobium(V) IodideNbI₅solid-289.1

Note: The thermodynamic data for refractory metal iodides is sourced from various compilations and may have associated uncertainties. High-temperature data is largely unavailable.

2.2. Predicted Reactivity

Based on the standard Gibbs free energy of formation at 298.15 K, a preliminary assessment of the reactivity of each refractory metal with molten CaI₂ can be made. The following table summarizes the calculated standard Gibbs free energy change for the reaction of each metal to form its most stable iodide.

Refractory MetalAssumed Reaction ProductCalculated ΔG°_rxn (kJ/mol)Thermodynamic Prediction
Tungsten (W)WI₄859.0Not Favorable
Molybdenum (Mo)MoI₃1024.2Not Favorable
Tantalum (Ta)TaI₅556.9Not Favorable
Niobium (Nb)NbI₅490.3Not Favorable

2.3. Discussion of Thermodynamic Predictions

The thermodynamic calculations based on standard conditions (298.15 K) suggest that the direct reaction between tungsten, molybdenum, tantalum, or niobium and pure molten calcium iodide to form their respective iodides is not thermodynamically favorable. The large positive values for the Gibbs free energy of reaction indicate that the reactants (the pure metal and CaI₂) are significantly more stable than the potential products.

However, several factors can influence the actual reactivity at elevated temperatures:

  • Temperature Effects: Gibbs free energy is temperature-dependent. While high-temperature data is scarce, the relative stabilities of the reactants and products may shift at the operating temperatures of molten CaI₂.

  • Impurities: The presence of impurities, particularly oxides and moisture, in the molten salt can significantly alter the corrosive environment.[1] These impurities can lead to the formation of more stable reaction products, thereby driving corrosion. For instance, oxygen impurities could lead to the formation of stable metal oxides or oxyiodides.

  • Formation of Complex Species: The calculations above assume the formation of simple binary iodides. In a molten salt environment, the formation of complex ions could stabilize the corrosion products and shift the reaction equilibrium.

  • Kinetics: Thermodynamics predicts the possibility of a reaction, not its rate. Even if a reaction is thermodynamically favorable, it may proceed at a negligible rate due to kinetic barriers. Conversely, a thermodynamically unfavorable reaction will not occur spontaneously.

Given these considerations, while the initial thermodynamic assessment is encouraging for the compatibility of these refractory metals with pure molten CaI₂, experimental verification is paramount.

Experimental Protocols for Corrosion Testing

To empirically determine the chemical reactivity and corrosion resistance of refractory metals in molten CaI₂, a standardized experimental approach is necessary. The static immersion test is a common method for evaluating material compatibility in molten salts under controlled conditions.[7]

3.1. Static Immersion Test Methodology

Objective: To determine the corrosion rate and characterize the corrosion mechanism of refractory metals in molten CaI₂ at a specified temperature and duration.

Materials and Equipment:

  • High-purity refractory metal coupons (W, Mo, Ta, Nb) with known dimensions and surface finish.

  • High-purity anhydrous calcium iodide (CaI₂).

  • Inert material crucibles (e.g., alumina, graphite, or a more inert refractory metal than the one being tested).

  • High-temperature furnace with precise temperature control.

  • Inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).[8][9]

  • Analytical balance for precise mass measurements.

  • Specimen cleaning and handling tools.

Experimental Workflow:

experimental_workflow cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure Analysis prep Coupon Preparation (Cleaning, Measuring, Weighing) immersion Static Immersion in Molten CaI₂ (Inert Atmosphere, Controlled Temperature) prep->immersion salt_prep Salt Preparation (Drying, Loading) salt_prep->immersion removal Coupon Removal and Cleaning immersion->removal weighing Final Mass Measurement removal->weighing salt_analysis Salt Analysis removal->salt_analysis analysis Material Characterization weighing->analysis

Caption: Experimental workflow for static immersion corrosion testing.

Procedure:

  • Coupon Preparation:

    • Clean the refractory metal coupons ultrasonically in a suitable solvent (e.g., acetone, ethanol) to remove any surface contaminants.

    • Measure the dimensions of each coupon to calculate the surface area.

    • Weigh each coupon precisely using an analytical balance.

  • Salt Preparation and Test Assembly:

    • Handle anhydrous CaI₂ in an inert atmosphere glovebox to prevent moisture absorption.

    • Place the required amount of CaI₂ into the crucible.

    • Suspend the prepared coupons in the crucible, ensuring they are fully immersed in the molten salt once it melts and are not in contact with each other or the crucible walls.

  • Exposure:

    • Place the crucible assembly into the furnace within the glovebox.

    • Heat the furnace to the desired test temperature (e.g., 600-800°C) at a controlled rate.

    • Hold the temperature constant for the specified test duration (e.g., 100, 500, 1000 hours).

  • Post-Exposure Handling:

    • After the exposure period, cool the furnace to solidify the salt.

    • Carefully remove the coupons from the solidified salt.

    • Clean the coupons to remove any adhering salt. This may involve dissolving the salt in a suitable solvent (e.g., deionized water, ethanol) that does not react with the base metal.

    • Dry the coupons thoroughly.

  • Data Collection and Analysis:

    • Weigh the cleaned coupons to determine the mass change.

    • Calculate the average corrosion rate (e.g., in mm/year or mg/cm²/day).

    • Analyze the surface and cross-section of the corroded coupons using various characterization techniques.

    • Analyze the salt after the test for dissolved metal content.

Analytical Techniques for Corrosion Characterization

A multi-faceted analytical approach is essential for a thorough understanding of the corrosion behavior.

4.1. Gravimetric Analysis

  • Mass Change Measurement: The primary quantitative measure of corrosion is the change in mass of the coupon before and after exposure. Mass loss indicates material dissolution, while mass gain may suggest the formation of an adherent corrosion product layer.

4.2. Microscopic and Spectroscopic Analysis

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the coupon surface to identify changes in morphology, such as pitting, intergranular attack, or the formation of a corrosion layer.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to determine the elemental composition of the coupon surface and any corrosion products. This can help identify the elements that have been leached from the alloy or deposited from the salt.

  • X-ray Diffraction (XRD): Identifies the crystallographic structure of the corrosion products formed on the metal surface.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the very near-surface of the material.

4.3. Salt Analysis

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These techniques can be used to determine the concentration of dissolved refractory metal ions in the molten salt after the corrosion test, providing a quantitative measure of material loss.[10]

Logical Relationship of Analytical Techniques:

analytical_relationship cluster_sample Corroded Sample cluster_salt Post-Test Salt cluster_interpretation Overall Interpretation mass_change Gravimetric Analysis (Mass Change) interpretation Corrosion Rate & Mechanism mass_change->interpretation sem_eds SEM/EDS (Morphology & Composition) sem_eds->interpretation xrd XRD (Phase Identification) xrd->interpretation xps XPS (Surface Chemistry) xps->interpretation icp ICP-OES/MS (Dissolved Metal Concentration) icp->interpretation

References

Methodological & Application

Application Notes and Protocols: Calcium Iodide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of calcium iodide as a reagent in asymmetric synthesis, focusing on its application in the catalytic enantioselective Mannich-type reaction. This environmentally benign and cost-effective methodology offers a valuable tool for the stereocontrolled synthesis of chiral β-aminocarbonyl compounds, which are important building blocks in pharmaceutical and natural product synthesis.

Introduction

Calcium, as the fifth most abundant element in the Earth's crust, presents an attractive alternative to rare and precious metals in catalysis.[1] Calcium iodide (CaI₂), in particular, has emerged as a promising Lewis acid catalyst. When complexed with a chiral ligand, such as a pyridine-bis(oxazoline) (pybox), it forms a stable and effective catalyst for asymmetric transformations.[1][2] This system is particularly noteworthy for its stability to moisture and oxygen, simplifying experimental procedures.[2]

The application of a chiral CaI₂-pybox catalyst has been successfully demonstrated in the asymmetric Mannich-type reaction between malonates and N-Boc-protected imines.[2] This reaction provides access to enantioenriched β-aminocarbonyl compounds in moderate to high yields and with high enantioselectivities.[2] To date, this represents a pioneering example of a highly enantioselective metal-catalyzed asymmetric Mannich-type reaction of malonates with N-Boc-protected aliphatic imines.[2]

Asymmetric Mannich-Type Reaction: Data Summary

The chiral calcium iodide catalyst system is effective for the asymmetric Mannich reaction of various N-Boc-protected imines with dialkyl malonates. A summary of the quantitative data for this transformation is presented below.

EntryImine (R¹)Malonate (R²)ProductYield (%)ee (%)
1C₆H₅Etβ-Aminocarbonyl Compound9594
24-MeC₆H₄Etβ-Aminocarbonyl Compound9393
34-MeOC₆H₄Etβ-Aminocarbonyl Compound9292
44-ClC₆H₄Etβ-Aminocarbonyl Compound9695
52-NaphthylEtβ-Aminocarbonyl Compound9191
6c-C₆H₁₁Etβ-Aminocarbonyl Compound8590
7n-PrEtβ-Aminocarbonyl Compound7888

Experimental Protocols

Preparation of the Chiral Calcium Iodide Catalyst

This protocol describes the in situ preparation of the chiral calcium iodide catalyst from anhydrous calcium iodide (CaI₂) and a commercially available chiral pybox ligand.

Materials:

  • Anhydrous Calcium Iodide (CaI₂)

  • (R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((R)-iPr-pybox)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add anhydrous CaI₂ (0.1 mmol, 29.4 mg).

  • Add anhydrous THF (1.0 mL) to the Schlenk tube and stir the suspension.

  • In a separate vial, dissolve (R)-iPr-pybox (0.11 mmol, 33.1 mg) in anhydrous THF (1.0 mL).

  • Slowly add the solution of the pybox ligand to the suspension of CaI₂ at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour. The formation of the active catalyst is indicated by the dissolution of CaI₂ to form a clear solution. This catalyst solution is used directly in the subsequent asymmetric Mannich reaction.

General Procedure for the Asymmetric Mannich-Type Reaction

This protocol outlines the general procedure for the enantioselective Mannich-type reaction of an N-Boc-protected imine with a dialkyl malonate using the in situ prepared chiral calcium iodide catalyst.

Materials:

  • N-Boc-protected imine (1.0 mmol)

  • Dialkyl malonate (1.2 mmol)

  • In situ prepared chiral calcium iodide catalyst solution (0.1 mmol in 2.0 mL THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To the freshly prepared chiral calcium iodide catalyst solution (0.1 mmol in 2.0 mL THF) at room temperature, add the N-Boc-protected imine (1.0 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the dialkyl malonate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in the data table (typically 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-aminocarbonyl compound.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

G cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Mannich Reaction CaI2 Anhydrous CaI₂ Mix1 Mix and Stir (1h, RT) CaI2->Mix1 Pybox Chiral Pybox Ligand Pybox->Mix1 THF1 Anhydrous THF THF1->Mix1 Catalyst Chiral CaI₂-Pybox Catalyst Solution Mix1->Catalyst Reaction Reaction (RT, 24-48h) Catalyst->Reaction Imine N-Boc Imine Imine->Reaction Malonate Dialkyl Malonate Malonate->Reaction Workup Work-up & Purification Reaction->Workup Product Chiral β-Aminocarbonyl Product Workup->Product

Caption: Workflow for the CaI₂-catalyzed asymmetric Mannich reaction.

Proposed Catalytic Cycle

G Catalyst Chiral CaI₂-Pybox Complex ActivatedImine Activated Imine Complex Catalyst->ActivatedImine Coordination Enolate Calcium Enolate Catalyst->Enolate Imine N-Boc Imine Imine->ActivatedImine Adduct Mannich Adduct Complex ActivatedImine->Adduct Nucleophilic Attack Malonate Malonate Malonate->Enolate Deprotonation Enolate->Adduct Adduct->Catalyst Catalyst Regeneration Product β-Aminocarbonyl Product Adduct->Product Protonation

Caption: Proposed catalytic cycle for the Mannich reaction.

References

Application of Calcium Iodide in the Finkelstein Reaction for Iodination: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Finkelstein reaction is a cornerstone of organic synthesis, facilitating the conversion of alkyl chlorides and bromides to the more reactive alkyl iodides via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The classic iteration of this reaction employs sodium iodide (NaI) in acetone (B3395972), a choice driven by the high solubility of NaI in this solvent and the poor solubility of the resulting sodium chloride (NaCl) or sodium bromide (NaBr), which precipitates and drives the reaction equilibrium forward according to Le Châtelier's principle.[1][2]

While alkali metal iodides like NaI and potassium iodide (KI) are standard reagents, the use of divalent metal iodides, such as calcium iodide (CaI₂), presents a compelling alternative, particularly when a higher concentration of iodide ions is desired. The application of CaI₂ in the Finkelstein reaction is predicated on the same solubility principles that govern the traditional method. Calcium iodide exhibits excellent solubility in acetone, whereas the corresponding calcium chloride (CaCl₂) is practically insoluble. This significant difference in solubility is the primary driving force for the halogen exchange.

Each mole of calcium iodide delivers two moles of iodide ions, potentially increasing the reaction rate or allowing for the use of a lower molar equivalent of the salt compared to alkali metal iodides. However, it is important to consider that calcium bromide (CaBr₂) is also soluble in acetone, which may impact the equilibrium when starting from an alkyl bromide.

Key Advantages of Calcium Iodide:
  • Higher Iodide Concentration: Provides two equivalents of iodide per mole of salt.

  • Strong Driving Force for Chlorides: The very low solubility of calcium chloride in acetone provides a strong thermodynamic driving force for the conversion of alkyl chlorides.

Considerations:
  • Reaction with Alkyl Bromides: The solubility of calcium bromide in acetone may lead to a less favorable equilibrium compared to the reaction with alkyl chlorides.

  • Hygroscopic Nature: Anhydrous calcium iodide is hygroscopic and should be handled under dry conditions to prevent the introduction of water, which can affect the solubility of the salts and potentially lead to side reactions.

Data Presentation: Solubility of Calcium Halides in Acetone

The efficacy of the Finkelstein reaction is critically dependent on the differential solubility of the reactant and product salts in the chosen solvent. The following table summarizes the solubility of relevant calcium salts in acetone, providing a quantitative basis for the application of calcium iodide in this reaction.

CompoundFormulaSolubility in Acetone ( g/100 g)Temperature (°C)
Calcium IodideCaI₂8920
Calcium ChlorideCaCl₂0.0120
Calcium BromideCaBr₂Soluble20

Experimental Protocols

While specific literature detailing a standardized protocol for the Finkelstein reaction using calcium iodide is limited, a general procedure can be extrapolated from the principles of the traditional reaction and the known properties of calcium salts. The following is a generalized, hypothetical protocol for the iodination of an alkyl chloride using calcium iodide. Researchers should optimize the reaction conditions for their specific substrate.

Hypothetical Protocol: Iodination of 1-Chlorobutane (B31608) using Calcium Iodide

Objective: To synthesize 1-iodobutane (B1219991) from 1-chlorobutane via a Finkelstein reaction using calcium iodide.

Materials:

  • 1-Chlorobutane

  • Anhydrous Calcium Iodide (CaI₂)

  • Anhydrous Acetone

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous calcium iodide (e.g., 0.6 molar equivalents relative to the alkyl chloride).

    • Add anhydrous acetone (e.g., 50 mL).

    • Stir the mixture until the calcium iodide is fully dissolved.

    • Add 1-chlorobutane (1.0 molar equivalent) to the flask.

  • Reaction:

    • Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

    • Heat the reaction mixture to a gentle reflux (acetone boiling point: 56°C) and maintain the reflux with stirring for a period of 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of calcium chloride should form as the reaction proceeds.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the precipitated calcium chloride. Wash the filter cake with a small amount of acetone.

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any traces of iodine) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude 1-iodobutane can be purified by distillation if necessary.

Characterization: The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Visualizations

Finkelstein Reaction Mechanism

Finkelstein_Mechanism cluster_reactants Reactants cluster_products Products cluster_mechanism SN2 Transition State R_X R-X (Alkyl Halide) X = Cl, Br TS [I···R···X]⁻ R_X->TS Nucleophilic Attack CaI2 CaI₂ (Calcium Iodide) I_ion 2I⁻ CaI2->I_ion Dissociation in Acetone Ca_ion Ca²⁺ CaI2->Ca_ion Dissociation in Acetone R_I R-I (Alkyl Iodide) CaX2 CaX₂ (Precipitate) X = Cl, Br TS->R_I X_ion 2X⁻ TS->X_ion Leaving Group Departure I_ion->TS Ca_ion->CaX2 X_ion->CaX2 Precipitation Finkelstein_Workflow start Start dissolve Dissolve CaI₂ in Acetone start->dissolve add_halide Add Alkyl Halide (R-X) dissolve->add_halide reflux Reflux Reaction (2-24h) add_halide->reflux cool Cool to RT reflux->cool filter Filter Precipitate (CaX₂) cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (e.g., Distillation) concentrate->purify product Final Product (R-I) purify->product

References

Application Notes and Protocols: Anhydrous Calcium Iodide as a Water Scavenger in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the stringent control of reaction conditions is paramount to achieving high yields and purity of the desired products. Water, often present as a contaminant in solvents and reagents, can act as an unwanted nucleophile, base, or catalyst, leading to side reactions and a reduction in overall efficiency. Consequently, the removal of water from reaction mixtures is a critical step in many synthetic procedures. Water scavengers, or drying agents, are substances that react with or adsorb water, effectively removing it from the organic phase.

Anhydrous calcium iodide (CaI₂) is a hygroscopic, crystalline solid that serves as an effective desiccant for the removal of water from organic solvents and reaction mixtures.[1] Its properties are comparable to other deliquescent salts like calcium chloride.[2][3] This document provides detailed application notes and protocols for the use of anhydrous calcium iodide as a water scavenger in organic reactions.

Properties of Anhydrous Calcium Iodide

A thorough understanding of the physical and chemical properties of a drying agent is crucial for its appropriate application.

Physical Properties:

PropertyValueReference
Appearance White to off-white crystalline solid or powder[1]
Molecular Formula CaI₂[2]
Molecular Weight 293.89 g/mol [2]
Melting Point 779 °C[2]
Boiling Point 1100 °C[2]
Density 3.956 g/cm³[2]

Solubility:

Anhydrous calcium iodide exhibits good solubility in a range of common organic solvents, which is a key consideration for its use as an in-situ water scavenger.

SolventSolubilityReference
Water Highly soluble[1][2][3]
Methanol Soluble
Ethanol Soluble
Acetone (B3395972) Soluble
Diethyl Ether Insoluble

Comparison with Common Drying Agents

Drying AgentCapacitySpeedAcidity/BasicityCommon Applications
Anhydrous Calcium Iodide (CaI₂) ** High (inferred from hygroscopicity)Medium to FastNeutralDrying of neutral organic solvents and reaction mixtures.
Anhydrous Calcium Chloride (CaCl₂) HighMediumNeutralGeneral purpose drying of hydrocarbons and ethers.[4]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastSlightly AcidicGeneral purpose drying, suitable for a wide range of solvents.[5]
Anhydrous Sodium Sulfate (Na₂SO₄) **HighSlowNeutralGeneral purpose drying, often used for preliminary drying.
Molecular Sieves (3Å or 4Å) HighFastNeutralExcellent for achieving very low water content in a variety of solvents.

Experimental Protocols

General Protocol for Drying an Organic Solvent

This protocol outlines the general steps for using anhydrous calcium iodide to dry an organic solvent prior to its use in a moisture-sensitive reaction.

Materials:

  • Anhydrous calcium iodide (powder or granular)

  • Organic solvent to be dried

  • Anhydrous collection flask with a stopper or septum

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Inert atmosphere (e.g., nitrogen or argon), if required

Procedure:

  • Ensure all glassware is thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere.

  • To the flask containing the organic solvent, add anhydrous calcium iodide in a portion-wise manner. A typical starting point is 1-5 g of CaI₂ per 100 mL of solvent.

  • Stir the mixture at room temperature. The dissolution of anhydrous calcium iodide will be endothermic.

  • Observe the appearance of the drying agent. If it clumps together, it indicates the presence of significant amounts of water, and more calcium iodide should be added until some of the solid remains free-flowing.

  • Continue stirring for a period of 30 minutes to several hours, depending on the initial water content and the desired level of dryness. For very dry solvents, allowing the mixture to stand overnight is recommended.

  • Once the drying process is complete, the dry solvent can be separated from the hydrated calcium iodide by decantation or filtration. For highly moisture-sensitive applications, distillation of the solvent from the calcium iodide under an inert atmosphere is the preferred method.

  • Store the dried solvent over a small amount of fresh anhydrous calcium iodide or molecular sieves to maintain its dryness.

Specific Protocol: Drying of Acetone

Anhydrous calcium iodide can be utilized for the purification and drying of acetone. This is particularly useful as some other common drying agents can react with or catalyze the self-condensation of acetone.[6][7]

Materials:

  • Anhydrous calcium iodide

  • Commercial grade acetone

  • Distillation apparatus

  • Receiving flask, cooled in an ice bath

Procedure:

  • In a round-bottom flask, add commercial grade acetone.

  • Add anhydrous calcium iodide to the acetone (approximately 5-10 g per 100 mL).

  • Stir the mixture for 1-2 hours at room temperature.

  • Set up the apparatus for simple distillation, ensuring all glassware is dry.

  • Gently heat the mixture to distill the acetone. The boiling point of acetone is 56 °C.

  • Collect the distilled acetone in a receiving flask cooled in an ice bath.

  • The collected acetone will be significantly drier than the starting material. For applications requiring exceptionally dry acetone, a second distillation from fresh anhydrous calcium iodide may be performed.

Mandatory Visualizations

general_workflow cluster_prep Preparation cluster_drying Drying Process cluster_separation Separation start Start with 'Wet' Organic Solvent add_cai2 Add Anhydrous Calcium Iodide start->add_cai2 stir Stir Mixture (30 min - several hours) add_cai2->stir check Observe CaI₂ (Add more if clumped) stir->check check->stir Clumped separate Separate Solvent from Hydrated CaI₂ (Decant/Filter/Distill) check->separate Free-flowing end Obtain Dry Organic Solvent separate->end

Caption: General workflow for drying an organic solvent using anhydrous calcium iodide.

logical_relationship cluster_inputs Reaction Inputs cluster_water_sources Potential Water Sources reaction Moisture-Sensitive Organic Reaction product Desired Product (High Yield & Purity) reaction->product reagents Reagents reagents->reaction solvent Solvent solvent->reaction reagent_h2o Trace H₂O in Reagents reagent_h2o->reaction solvent_h2o Trace H₂O in Solvent solvent_h2o->reaction ambient_h2o Atmospheric Moisture ambient_h2o->reaction cai2 Anhydrous CaI₂ (Water Scavenger) cai2->reaction Removes H₂O

Caption: Role of anhydrous calcium iodide in mitigating the impact of water on a moisture-sensitive organic reaction.

Safety and Handling

  • Anhydrous calcium iodide is hygroscopic and should be stored in a tightly sealed container in a dry environment.

  • It may be sensitive to light and air.[1]

  • Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous calcium iodide is incompatible with strong acids and strong oxidizing agents.

Regeneration of Calcium Iodide

While no specific protocol for the regeneration of calcium iodide was found, a general method for regenerating hydrated calcium halides can be adapted. The hydrated calcium iodide can be heated in a vacuum oven at a temperature above 200 °C for several hours to drive off the water of hydration. The regenerated anhydrous calcium iodide should be cooled in a desiccator and stored in a tightly sealed container.

Conclusion

Anhydrous calcium iodide is a viable and effective drying agent for use in organic synthesis. Its solubility in common organic solvents makes it a suitable choice for in-situ water scavenging. While quantitative efficiency data is limited, its hygroscopic nature suggests a high capacity for water absorption. The provided protocols offer a practical guide for researchers in the application of anhydrous calcium iodide for the preparation of anhydrous reaction conditions, contributing to the successful outcome of moisture-sensitive organic transformations.

References

Application Notes and Protocols: Synthesis of Organoiodine Compounds Utilizing Iodide Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organoiodine compounds are pivotal intermediates in organic synthesis, valued for their applications in pharmaceuticals, agrochemicals, and materials science. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, renders these compounds highly reactive and thus excellent precursors for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. While a variety of methods exist for the synthesis of organoiodine compounds, this document focuses on the use of iodide salts as the iodine source.

Following a comprehensive review of available literature, it is important to note that specific, detailed protocols for the synthesis of organoiodine compounds explicitly mediated by calcium iodide (CaI₂) are not widely reported. The scientific literature predominantly features the use of other iodide salts, such as potassium iodide (KI) and sodium iodide (NaI), in conjunction with an oxidizing agent. These systems provide an effective and accessible means of generating the electrophilic iodine species required for the iodination of organic substrates.

Therefore, these application notes provide a representative protocol for the synthesis of an organoiodine compound using a general iodide salt/oxidant system. This serves as an illustrative example of how an iodide salt can be employed in the formation of C-I bonds. The principles and procedures outlined herein can be adapted by researchers for their specific synthetic needs.

Application 1: α-Iodination of Ketones

The α-iodination of ketones is a fundamental transformation in organic chemistry, yielding α-iodoketones that are versatile building blocks for further synthetic manipulations. The following protocol details a general procedure for the α-iodination of acetophenone (B1666503) using a potassium iodide and hydrogen peroxide system.

Quantitative Data Summary

The efficiency of the α-iodination of various substituted acetophenones is summarized in the table below. The data highlights the yields of the corresponding α-iodoacetophenone derivatives under optimized reaction conditions.

EntrySubstrateProductYield (%)
1Acetophenone2-Iodo-1-phenylethan-1-one95
24'-Methylacetophenone2-Iodo-1-(p-tolyl)ethan-1-one92
34'-Methoxyacetophenone2-Iodo-1-(4-methoxyphenyl)ethan-1-one88
44'-Chloroacetophenone1-(4-chlorophenyl)-2-iodoethan-1-one90
54'-Nitroacetophenone2-Iodo-1-(4-nitrophenyl)ethan-1-one75
Experimental Protocol: Synthesis of 2-Iodo-1-phenylethan-1-one

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Potassium Iodide (KI) (1.2 mmol, 199 mg)

  • 30% Hydrogen Peroxide (H₂O₂) (2.0 mmol, 0.23 mL)

  • Methanol (B129727) (5 mL)

  • Deionized Water

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 120 mg) and potassium iodide (1.2 mmol, 199 mg).

  • Add 5 mL of methanol to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Slowly add 30% hydrogen peroxide (2.0 mmol, 0.23 mL) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate to decompose any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 2-iodo-1-phenylethan-1-one.

Safety Precautions:

  • Hydrogen peroxide is a strong oxidizing agent. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

  • α-Iodoketones can be lachrymatory and skin irritants. Avoid inhalation and skin contact.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for α-Iodination of Acetophenone reagents 1. Add Acetophenone and KI to Methanol addition 2. Add H₂O₂ dropwise reagents->addition reaction 3. Heat to 60 °C and monitor by TLC addition->reaction quench 4. Quench with Na₂S₂O₃ solution reaction->quench extraction 5. Extract with Ethyl Acetate quench->extraction drying 6. Dry with Na₂SO₄ and concentrate extraction->drying purification 7. Purify by Column Chromatography drying->purification product Pure 2-Iodo-1-phenylethan-1-one purification->product

Caption: Workflow for the synthesis of 2-iodo-1-phenylethan-1-one.

Plausible Reaction Mechanism

Caption: Proposed mechanism for the α-iodination of ketones.

Application Notes: The Role of Calcium Iodide as a Catalytic Additive in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, crucial for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science research. While palladium complexes are the primary catalysts, the efficiency, substrate scope, and mildness of these reactions can be dramatically improved through the use of additives. This document details the protocol for using calcium iodide (CaI₂) as a cost-effective and highly effective additive in palladium-catalyzed cross-coupling reactions. The primary role of the iodide ion is to facilitate the in situ conversion of less reactive aryl/vinyl bromides and chlorides into their more reactive iodide counterparts (the aromatic Finkelstein reaction), thereby accelerating the rate-determining oxidative addition step of the catalytic cycle. We provide detailed protocols, quantitative data on reaction enhancement, and mechanistic diagrams to guide researchers in leveraging this powerful "iodide effect."

Introduction to the "Iodide Effect" in Cross-Coupling

The reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. This is attributed to the bond dissociation energies of the carbon-halogen bond, which makes the oxidative addition of an aryl iodide to a Pd(0) center significantly faster and more facile than for the corresponding bromide or chloride.[1][2]

However, aryl and vinyl iodides are often more expensive and less commercially available than their bromide or chloride analogs. A powerful strategy to circumvent this limitation is the use of an iodide salt additive. This approach leverages the aromatic Finkelstein reaction , a halogen exchange process where a less reactive halide is converted to a more reactive iodide in situ.[3] Calcium iodide (CaI₂) serves as an excellent, readily available, and anhydrous source of iodide ions for this purpose.

Beyond halogen exchange, iodide ions have also been shown to play other crucial roles, such as stabilizing unique and highly active catalytic intermediates, like the dinuclear palladium(I) species observed in deoxygenative Heck reactions.[4][5] This multifaceted role makes iodide additives a versatile tool for reaction optimization.

Data Presentation: Enhancement of Reaction Yields

The addition of an iodide source can be the determining factor for a successful reaction, transforming a non-reactive substrate pair into a high-yielding synthesis. The following tables summarize the quantitative impact of iodide additives across different reaction types.

Table 1: Effect of Iodide Additive on a Deoxygenative Heck Reaction

EntryAryl HalideVinyl TrifloneIodide AdditiveYield (%)
14-IodoanisolePhenyl trifloneNone 0
24-IodoanisolePhenyl trifloneTBAI (2.0 equiv) 78
Data adapted from a study on Pd(I)-catalyzed deoxygenative Heck reactions, demonstrating the essential role of a tetra-n-butylammonium iodide (TBAI) additive. Calcium iodide can be used as an alternative source of iodide ions.[4]

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideBoronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl74
22-BromotoluenePhenylboronic acid2-Methylbiphenyl86
35-BromopyrimidinePhenylboronic acid5-Phenylpyrimidine91
44-IodoanisolePhenylboronic acid4-Methoxybiphenyl>95
This table presents typical yields for Suzuki-Miyaura couplings. While aryl bromides are effective substrates, the corresponding aryl iodides (which can be generated in situ using CaI₂) consistently provide higher yields under similar conditions. Data synthesized from reported protocols.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide using Calcium Iodide as an Additive

This protocol describes the coupling of an aryl bromide with an arylboronic acid, utilizing CaI₂ to facilitate the in situ conversion of the aryl bromide to the more reactive aryl iodide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Calcium Iodide [CaI₂], anhydrous (2.0 mmol, 2.0 equiv)

  • Potassium Carbonate [K₂CO₃], anhydrous (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), calcium iodide (2.0 mmol), and potassium carbonate (3.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 2 mL of degassed 1,4-dioxane. Stir for 5 minutes until a homogenous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining degassed 1,4-dioxane (3 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Mechanistic Pathways and Visualizations

The diagrams below illustrate the fundamental catalytic cycle for cross-coupling and the strategic role of calcium iodide.

general_suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (Oxidative Addition Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar' (Di-organopalladium Complex) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' (Product) reductive_elimination->product arx Ar-X arx->oxidative_addition boronic Ar'-B(OR)₂ + Base boronic->transmetalation

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_finkelstein Step 1: In Situ Halogen Exchange cluster_coupling Step 2: Pd-Catalyzed Cross-Coupling ArBr Aryl Bromide (Ar-Br) ArI Aryl Iodide (Ar-I) (More Reactive) ArBr->ArI CaI2 Calcium Iodide (CaI₂) CaI2->ArI 2 I⁻ ArI_input Aryl Iodide (from Step 1) ArI->ArI_input Intermediate proceeds to coupling Product Coupled Product (Ar-Ar') ArI_input->Product Organoboron Organoboron Reagent Ar'-B(OR)₂ Organoboron->Product Pd_Catalyst Pd(0) Catalyst + Base Pd_Catalyst->Product  Catalysis

Caption: Workflow for CaI₂-enhanced cross-coupling.

Conclusion

Calcium iodide is a powerful and economically advantageous additive for enhancing a variety of palladium-catalyzed cross-coupling reactions. Its primary role is to facilitate the in situ generation of highly reactive aryl or vinyl iodides from their corresponding bromides and chlorides, thereby accelerating the overall catalytic cycle and enabling reactions under milder conditions. The protocols and data presented herein provide a clear framework for researchers, scientists, and drug development professionals to effectively implement the "iodide effect" in their synthetic endeavors, broadening the scope and efficiency of modern cross-coupling chemistry.

References

Calcium Iodide as a Lewis Acid Catalyst in Aldol Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. Lewis acid catalysis has emerged as a powerful strategy to control the reactivity and stereoselectivity of this transformation. While a variety of metal-based Lewis acids have been explored, there is a growing interest in employing catalysts based on abundant, non-toxic, and cost-effective alkaline earth metals like calcium.

Calcium iodide (CaI₂), a simple and readily available salt, presents itself as a promising, yet underexplored, Lewis acid catalyst for aldol reactions. The calcium ion can coordinate with the carbonyl oxygen of the electrophile, thereby activating it towards nucleophilic attack by an enol or enolate. The nature of the counter-ion, in this case, iodide, can also influence the catalytic activity and selectivity through secondary interactions. These application notes provide an overview of the potential use of calcium iodide in aldol reactions and offer generalized protocols based on the broader understanding of calcium-catalyzed organic transformations.

Principle of Catalysis

Calcium iodide functions as a Lewis acid by accepting an electron pair from the carbonyl oxygen of the aldehyde or ketone substrate. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an enol, silyl (B83357) enol ether, or enolate. The reaction proceeds through a six-membered ring-like transition state, which can influence the stereochemical outcome of the reaction.

Advantages of Calcium-Based Catalysts

  • Abundance and Low Cost: Calcium is one of the most abundant metals in the Earth's crust, making its salts significantly cheaper than many transition metal catalysts.

  • Low Toxicity: Calcium compounds are generally considered to be of low toxicity, which is a significant advantage in the synthesis of pharmaceuticals and other biologically active molecules.

  • Air and Moisture Stability: Some calcium salts exhibit good stability towards air and moisture, simplifying handling and reaction setup.[1][2]

Data Presentation

Due to the limited availability of specific data for calcium iodide-catalyzed aldol reactions in the public domain, the following table presents representative data from studies on other calcium-based catalysts in aldol-type reactions to illustrate the potential efficacy.

Catalyst SystemAldehydeKetone/EnolateSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
Chiral Ca-alkoxideAliphatic aldehydesAcetophenoneTHF10-2470-88-up to 91
CaCl₂Various aldehydesDimethylsilyl enolatesaq. DMF-Good to high--
Ca(OH)₂BenzaldehydeAcetoneaq. EtOH2068--
Modified CaOBenzaldehydeCyclohexanoneToluene395.8--

Experimental Protocols

The following are generalized protocols for conducting a calcium iodide-catalyzed aldol reaction. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for a Calcium Iodide-Catalyzed Aldol Addition

This protocol describes a general procedure for the aldol addition of a ketone to an aldehyde using anhydrous calcium iodide as the catalyst.

Materials:

  • Anhydrous Calcium Iodide (CaI₂)

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous calcium iodide (5-20 mol%).

  • Add the anhydrous solvent (e.g., DCM, 0.5 M solution with respect to the aldehyde).

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add the aldehyde (1.0 equivalent) to the suspension.

  • Add the ketone (1.2-2.0 equivalents) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol adduct.

Protocol 2: Mukaiyama-Type Aldol Reaction Catalyzed by Calcium Iodide

This protocol outlines a procedure for the reaction between an aldehyde and a silyl enol ether, a common variant of the aldol reaction.

Materials:

  • Anhydrous Calcium Iodide (CaI₂)

  • Aldehyde

  • Silyl enol ether

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve anhydrous calcium iodide (10 mol%) in the chosen anhydrous solvent (e.g., DCM, 0.2 M).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 equivalent) to the catalyst solution and stir for 10 minutes.

  • Slowly add the silyl enol ether (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the silyl-protected aldol product.

Mandatory Visualizations

Calcium Iodide Catalyzed Aldol Reaction Mechanism

Aldol_Mechanism cluster_activation Activation cluster_enolization Enolization cluster_addition C-C Bond Formation cluster_workup Workup Aldehyde R1-CHO Activated_Complex [R1-CHO---CaI₂] Aldehyde->Activated_Complex Coordination CaI2 CaI₂ CaI2->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Nucleophilic Attack Ketone R2-CH₂-CO-R3 Enol Enol/Enolate Ketone->Enol Base/Acid Enol->Transition_State Aldolate Calcium Aldolate Transition_State->Aldolate Workup Aqueous Workup (e.g., NH₄Cl) Aldolate->Workup Protonation Product β-Hydroxy Ketone Workup->Product

Caption: Proposed mechanism for the calcium iodide-catalyzed aldol reaction.

Experimental Workflow for a Calcium Iodide-Catalyzed Aldol Reaction

Workflow start Start setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N₂/Ar) start->setup add_catalyst Add Anhydrous CaI₂ and Solvent setup->add_catalyst add_aldehyde Add Aldehyde add_catalyst->add_aldehyde add_ketone Add Ketone/Enolate add_aldehyde->add_ketone reaction Stir at Controlled Temperature (Monitor by TLC) add_ketone->reaction quench Quench Reaction (e.g., aq. NH₄Cl) reaction->quench extraction Aqueous Workup and Extraction quench->extraction purification Drying, Concentration, and Purification extraction->purification product Isolated Aldol Product purification->product

Caption: General experimental workflow for a calcium iodide-catalyzed aldol reaction.

References

Application Notes and Protocols: Preparation and Standardization of Solutions for Calcium Determination by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common titrimetric methods for the determination of calcium concentration in a solution: complexometric titration with EDTA and iodometric titration. While direct preparation of a standardized calcium iodide solution is challenging due to the hygroscopic nature of calcium iodide, these methods provide reliable alternatives for determining calcium ion concentration.

Method 1: Complexometric Titration of Calcium with EDTA

This method is a highly accurate and widely used technique for determining the concentration of calcium ions in an aqueous solution.[1][2][3] The principle involves the titration of a solution containing calcium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, 1:1 complex with Ca²⁺ ions.[4][5] A metallochromic indicator is used to detect the endpoint of the titration, which is signaled by a distinct color change.[2]

Experimental Protocol: Standardization of EDTA Solution

A standard solution of EDTA must first be prepared and standardized against a primary standard, such as calcium carbonate (CaCO₃).

Materials:

  • Ethylenediaminetetraacetic acid, disodium (B8443419) salt dihydrate (Na₂H₂Y₂·2H₂O)

  • Calcium carbonate (CaCO₃), primary standard grade

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (B78521) (NaOH), 6 M

  • Ammonia/ammonium chloride buffer (pH 10)[3]

  • Calmagite or Eriochrome Black T indicator[3][4]

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) (optional, for sharper endpoint)[4]

  • Deionized water

Procedure:

  • Preparation of ~0.01 M EDTA Solution:

    • Dry approximately 2 g of Na₂H₂Y₂·2H₂O at 80°C for one hour.[3]

    • Accurately weigh about 1.86 g of the dried EDTA and dissolve it in a 500 mL volumetric flask with deionized water.

    • Add a very small amount (~0.05 g) of MgCl₂·6H₂O to the solution. This can help in achieving a sharper endpoint.[4]

    • Dilute to the mark with deionized water and mix thoroughly.

  • Preparation of Primary Standard Calcium Solution:

    • Accurately weigh about 0.25 g of primary standard CaCO₃ into a 250 mL beaker.

    • Slowly add 6 M HCl dropwise until the CaCO₃ is completely dissolved.

    • Add a few drops of methyl red indicator.

    • Neutralize the excess acid by adding 6 M NaOH dropwise until the solution turns yellow.

    • Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Standardization Titration:

    • Pipette a 25.00 mL aliquot of the primary standard calcium solution into a 250 mL Erlenmeyer flask.

    • Add 10 mL of the ammonia/ammonium chloride buffer (pH 10).[3]

    • Add 2-3 drops of Calmagite or Eriochrome Black T indicator. The solution should turn a wine-red color.[4]

    • Titrate with the prepared EDTA solution from a burette until the color changes from wine-red to a distinct sky blue.[4]

    • Record the volume of EDTA solution used.

    • Repeat the titration at least two more times to obtain concordant results.

Data Presentation: Standardization of EDTA Solution
TrialMass of CaCO₃ (g)Molarity of Standard Ca²⁺ Solution (M)Volume of Standard Ca²⁺ Solution (mL)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of EDTA (mL)Molarity of EDTA (M)
10.25020.010025.0024.850.0024.85
20.25020.010025.0049.6524.8524.80
30.25020.010025.0024.820.0024.82
Average 24.82 Calculate Average
Experimental Protocol: Determination of Calcium in an Unknown Sample

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the unknown calcium-containing solution into a 250 mL Erlenmeyer flask.

  • Add 10 mL of the ammonia/ammonium chloride buffer (pH 10).

  • Add 2-3 drops of Calmagite or Eriochrome Black T indicator.

  • Titrate with the standardized EDTA solution until the endpoint is reached (wine-red to sky blue).

  • Record the volume of EDTA solution used.

  • Repeat the titration for a total of three trials.

Data Presentation: Determination of Calcium in an Unknown Sample
TrialVolume of Unknown Sample (mL)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of Standardized EDTA (mL)Molarity of Ca²⁺ in Unknown (M)
125.0022.500.0022.50
225.0045.0522.5022.55
325.0022.480.0022.48
Average 22.51 Calculate Average

Diagram: Workflow for Complexometric Titration of Calcium

G cluster_prep Solution Preparation cluster_std Standardization of EDTA cluster_unknown Analysis of Unknown Sample prep_edta Prepare ~0.01 M EDTA Solution std_titrate Titrate with EDTA to Blue Endpoint prep_edta->std_titrate prep_ca Prepare Primary Standard Ca²⁺ Solution std_aliquot Take Aliquot of Standard Ca²⁺ prep_ca->std_aliquot std_buffer Add pH 10 Buffer std_aliquot->std_buffer std_indicator Add Indicator (e.g., Calmagite) std_buffer->std_indicator std_indicator->std_titrate std_calc Calculate Molarity of EDTA std_titrate->std_calc unk_titrate Titrate with Standardized EDTA std_calc->unk_titrate unk_aliquot Take Aliquot of Unknown Ca²⁺ Sample unk_buffer Add pH 10 Buffer unk_aliquot->unk_buffer unk_indicator Add Indicator unk_buffer->unk_indicator unk_indicator->unk_titrate unk_calc Calculate Molarity of Ca²⁺ in Unknown unk_titrate->unk_calc

Caption: Workflow for the determination of calcium concentration using complexometric titration with EDTA.

Method 2: Iodometric Titration for the Determination of Iodate (B108269)

This indirect method is commonly used to determine the concentration of iodate ions (IO₃⁻) in a solution, for instance, in a saturated solution of calcium iodate (Ca(IO₃)₂), to determine its solubility product (Ksp).[6][7] The principle involves the reaction of iodate ions with an excess of iodide ions in an acidic solution to produce molecular iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.[7][8]

Experimental Protocol: Standardization of Sodium Thiosulfate Solution

Sodium thiosulfate solutions are not stable over long periods and must be standardized against a primary standard, such as potassium iodate (KIO₃).

Materials:

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Potassium iodate (KIO₃), primary standard grade

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl), 2 M

  • Starch indicator solution

  • Sodium carbonate (Na₂CO₃) (as a preservative)

  • Deionized water

Procedure:

  • Preparation of ~0.1 M Sodium Thiosulfate Solution:

    • Boil 1 L of deionized water for 5 minutes and cool to room temperature.

    • Dissolve about 25 g of Na₂S₂O₃·5H₂O and about 0.1 g of Na₂CO₃ in the boiled water.

    • Store the solution in a tightly stoppered bottle.

  • Standardization Titration:

    • Accurately weigh about 0.15 g of dried KIO₃ into a 250 mL Erlenmeyer flask and dissolve in about 50 mL of deionized water.

    • Add about 2 g of solid KI and 10 mL of 2 M HCl. The solution will turn a dark reddish-brown due to the liberation of iodine.

    • Immediately begin titrating with the prepared sodium thiosulfate solution until the color of the solution fades to a pale yellow.

    • Add about 2 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Continue the titration dropwise until the blue color disappears completely.

    • Record the volume of sodium thiosulfate solution used.

    • Repeat the titration at least two more times.

Data Presentation: Standardization of Sodium Thiosulfate Solution
TrialMass of KIO₃ (g)Moles of KIO₃Moles of I₂ ProducedMoles of S₂O₃²⁻ ReactedVolume of Na₂S₂O₃ (mL)Molarity of Na₂S₂O₃ (M)
10.150128.05
20.149827.98
30.150528.10
Average 28.04 Calculate Average
Experimental Protocol: Determination of Iodate in a Saturated Calcium Iodate Solution

Procedure:

  • Prepare a saturated solution of calcium iodate by adding an excess of solid Ca(IO₃)₂ to deionized water and stirring for an extended period.

  • Filter the saturated solution to remove any undissolved solid.

  • Pipette a 10.00 mL aliquot of the clear, saturated calcium iodate solution into a 250 mL Erlenmeyer flask.[7]

  • Add about 20 mL of deionized water.

  • Add approximately 1 g of solid KI and 20 drops of 2 M HCl.[7]

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution is a pale yellow.

  • Add about 2 mL of starch indicator, and continue the titration until the blue color disappears.[9]

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration for a total of three trials.

Data Presentation: Determination of Iodate in a Saturated Calcium Iodate Solution
TrialVolume of Saturated Ca(IO₃)₂ Solution (mL)Final Burette Reading (mL)Initial Burette Reading (mL)Volume of Standardized Na₂S₂O₃ (mL)Molarity of IO₃⁻ (M)Molarity of Ca²⁺ (M)
110.0021.700.0021.70
210.0043.3521.7021.65
310.0021.680.0021.68
Average 21.68 Calculate Average Calculate Average

Diagram: Logical Relationships in Iodometric Titration of Iodate

G cluster_reactants Initial Reactants cluster_liberation Iodine Liberation cluster_titration Titration cluster_products Endpoint Products CaIO3 Ca(IO₃)₂ Solution (contains IO₃⁻) I2 Liberated Iodine (I₂) CaIO3->I2 KI Excess KI (provides I⁻) KI->I2 HCl Acidic Medium (H⁺) HCl->I2 I_minus Iodide (I⁻) I2->I_minus S4O6 Tetrathionate (S₄O₆²⁻) Na2S2O3 Standard Na₂S₂O₃ Solution (Titrant) Na2S2O3->I_minus reacts with Na2S2O3->S4O6 Starch Starch Indicator Starch->I2 forms blue complex with

Caption: Reaction sequence for the iodometric titration of iodate with sodium thiosulfate.

References

Application of Calcium Iodide in Perovskite Solar Cell Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE). However, long-term stability remains a significant hurdle for commercialization. Recent research has explored the use of various additives and doping strategies to enhance both the efficiency and stability of PSCs. Among these, calcium iodide (CaI2) has shown potential in improving the performance and durability of perovskite materials. This document provides detailed application notes and experimental protocols for the use of calcium iodide in the synthesis of perovskite solar cells, targeting both the perovskite active layer and the electron transport layer.

I. Application of Calcium Iodide as a Dopant in the Perovskite Active Layer

Incorporating calcium ions (Ca2+) into the perovskite crystal lattice, typically by adding calcium iodide to the precursor solution, can significantly enhance the stability of the perovskite phase. This is particularly relevant for all-inorganic perovskites like cesium lead iodide (CsPbI3), which have desirable thermal stability but can suffer from phase instability at room temperature.

Mechanism of Action

The introduction of smaller Ca2+ cations (ionic radius of ~100 pm) to partially substitute the larger Pb2+ ions (ionic radius of ~119 pm) can induce lattice strain and modify the Goldschmidt tolerance factor of the perovskite structure. This modification can help to stabilize the desired photoactive perovskite phase (e.g., the γ-phase of CsPbI3) and prevent its degradation into non-perovskite phases. Furthermore, calcium doping can influence the crystallization kinetics, potentially leading to improved film morphology and reduced defect densities. It has been suggested that Ca2+ can reside at the interstitial sites of the PbI6 octahedrons, which can inhibit iodide ion migration, a key degradation pathway in perovskite solar cells.[1]

Quantitative Data Summary

The following table summarizes the performance of perovskite solar cells with and without calcium iodide doping in the active layer.

Perovskite CompositionCaI2 Doping (%)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
γ-CsPbI30----[2]
γ-CsPbI30.1----[2]
γ-CsPbI30.25----[2]
γ-CsPbI30.5----[2]
γ-CsPbI31----[2]
γ-CsPbI3 2 9.20 ---[2]

Note: Detailed values for Voc, Jsc, and FF for all concentrations were not available in the cited source.

Experimental Protocol: Synthesis of Ca2+-Doped γ-CsPbI3 Perovskite Films

This protocol is based on the methodology for preparing γ-CsPbI3 films with improved stability through CaI2 doping.[2]

1. Precursor Solution Preparation (CsPb1-xCaxI3):

  • Prepare individual stock solutions of CsI, PbI2, and CaI2 in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).

  • To prepare the final precursor solution, mix the stock solutions of CsI, PbI2, and CaI2 in the desired molar ratios to achieve the target doping concentration (e.g., x = 0.00, 0.001, 0.0025, 0.005, 0.01, 0.02).

  • For example, to prepare a 1 M solution of CsPb0.98Ca0.02I3, you would mix appropriate volumes of CsI, PbI2, and CaI2 stock solutions to achieve a final concentration of 1 M CsI, 0.98 M PbI2, and 0.02 M CaI2.

  • Stir the final precursor solution at room temperature for at least 2 hours before use.

2. Substrate Preparation:

  • Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes prior to deposition of the subsequent layers.

3. Deposition of Electron Transport Layer (ETL):

  • Deposit a compact TiO2 layer on the cleaned FTO substrates. (A detailed protocol for a Ca-doped TiO2 ETL is provided in Section II).

4. Perovskite Film Deposition (One-Step Spin-Coating):

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Dispense an appropriate volume (e.g., 40 µL) of the prepared CsPb1-xCaxI3 precursor solution onto the ETL-coated substrate.

  • Spin-coat the precursor solution at a suitable speed (e.g., 4000 rpm) for a specified duration (e.g., 30 seconds).

  • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of the anti-solvent drop is critical and should be optimized (e.g., 10-15 seconds into the spin-coating).

  • Anneal the substrates on a hotplate at a relatively low temperature (e.g., 60°C) for a specified time (e.g., 10 minutes) to form the γ-CsPbI3 phase.

5. Deposition of Hole Transport Layer (HTL) and Metal Electrode:

  • Deposit a hole transport layer (e.g., Spiro-OMeTAD) onto the perovskite film via spin-coating.

  • Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.

Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 Device Fabrication CsI_stock CsI Stock Solution Mix Mix & Stir CsI_stock->Mix PbI2_stock PbI2 Stock Solution PbI2_stock->Mix CaI2_stock CaI2 Stock Solution CaI2_stock->Mix Final_Precursor CsPb(1-x)Ca(x)I3 Precursor Mix->Final_Precursor Perovskite_Deposition Perovskite Spin-Coating & Anti-solvent Final_Precursor->Perovskite_Deposition In N2 Glovebox Substrate_Prep FTO Substrate Cleaning ETL_Deposition ETL Deposition (e.g., TiO2) Substrate_Prep->ETL_Deposition ETL_Deposition->Perovskite_Deposition Annealing Low-Temperature Annealing Perovskite_Deposition->Annealing HTL_Deposition HTL Deposition (e.g., Spiro-OMeTAD) Annealing->HTL_Deposition Electrode_Deposition Metal Electrode Evaporation HTL_Deposition->Electrode_Deposition Final_Device Completed Solar Cell Electrode_Deposition->Final_Device

Caption: Workflow for CaI2-doped perovskite solar cell fabrication.

II. Application of Calcium in the Electron Transport Layer (ETL)

Calcium can also be incorporated into the electron transport layer, such as titanium dioxide (TiO2), to improve its electronic properties and enhance the overall performance of the perovskite solar cell. Ca-doping in TiO2 can modify its band structure, improve electron mobility, and reduce charge recombination at the ETL/perovskite interface.

Quantitative Data Summary

The following table summarizes the performance of perovskite solar cells using Ca-doped TiO2 as the electron transport layer.

| ETL Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pristine TiO2 | ~5 | - | 15 | - |[1] | | 1 wt% Ca-doped TiO2 | 9.48 | - | - | - |[1] | | 2 wt% Ca-doped TiO2 | 9.79 | - | 19.3 | - |[1] | | 3 wt% Ca-doped TiO2 | 7.27 | - | - | - |[1] |

Note: Detailed values for Voc and FF were not available in the cited source.

Experimental Protocol: Synthesis of Ca-doped TiO2 ETL

This protocol is based on the modified sol-gel method for preparing Ca-doped TiO2 films.[3][4]

1. Sol-Gel Precursor Preparation:

  • Pristine TiO2 sol: Prepare a solution containing titanium (IV) isopropoxide (TTIP), ethanol, and HCl. For example, a 0.12 M solution of TTIP and 0.12 M HCl in ethanol.

  • Ca-doped TiO2 sol: Employ compositional engineering to obtain the desired weight percentage of calcium doping. For a Ti(1-x)CaxO composition, add the corresponding amount of a calcium precursor (e.g., calcium nitrate) to the pristine TiO2 sol-gel solution. For instance, for a 2 wt% Ca-doping, add the calculated amount of calcium nitrate (B79036) to the TTIP, ethanol, and HCl mixture.

  • Stir the sol-gel solutions vigorously for at least 1 hour.

2. Substrate Preparation:

  • Clean FTO-coated glass substrates as described in Section I, step 2.

3. Deposition of Ca-doped TiO2 ETL:

  • Deposit a thin layer (e.g., 40 nm) of the prepared Ca-doped TiO2 sol-gel solution onto the FTO substrate using spin-coating (e.g., 3500 RPM).

  • Anneal the coated substrates at a high temperature (e.g., 500°C) for 1 hour to form the crystalline Ca-doped TiO2 layer.

4. Subsequent Layer Deposition:

  • Proceed with the deposition of the perovskite active layer, hole transport layer, and metal electrode as described in a standard perovskite solar cell fabrication protocol (e.g., Section I, steps 4 and 5).

Logical Relationship Diagram

G Ca_Doping Ca2+ Doping in TiO2 ETL Modified_Band_Structure Modified Band Structure Ca_Doping->Modified_Band_Structure Improved_Electron_Mobility Improved Electron Mobility Ca_Doping->Improved_Electron_Mobility Reduced_Recombination Reduced ETL/Perovskite Interface Recombination Ca_Doping->Reduced_Recombination Enhanced_Electron_Transport Enhanced Electron Transport & Extraction Modified_Band_Structure->Enhanced_Electron_Transport Improved_Electron_Mobility->Enhanced_Electron_Transport Improved_PCE Improved Power Conversion Efficiency (PCE) Reduced_Recombination->Improved_PCE Enhanced_Electron_Transport->Improved_PCE

Caption: Effect of Ca-doping on TiO2 ETL and PSC performance.

III. Concluding Remarks

The use of calcium iodide as a dopant in either the perovskite active layer or the electron transport layer presents a viable strategy for enhancing the performance and stability of perovskite solar cells. The optimal doping concentration is crucial, as excessive amounts can be detrimental to performance. The provided protocols offer a foundation for researchers to explore the potential of calcium iodide in their specific perovskite systems. Further research is warranted to fully elucidate the underlying mechanisms and to optimize the integration of calcium iodide for achieving highly efficient and stable perovskite solar cells.

References

Application Notes and Protocols: Iodinated Contrast Agents in Preclinical X-ray Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine, due to its high atomic number and resulting X-ray attenuation properties, is a cornerstone of contrast-enhanced X-ray imaging, including micro-Computed Tomography (micro-CT). In the preclinical setting, iodinated contrast agents are indispensable for visualizing soft tissues, such as the vasculature, gastrointestinal (GI) tract, and specific organs, which otherwise exhibit poor contrast.

While simple inorganic iodine salts like calcium iodide (CaI₂) are effective sources of iodine, they are not typically used as injectable contrast agents in preclinical research.[1] This is due to concerns regarding their potential toxicity and rapid, uncontrolled distribution in vivo. Instead, the field relies on organically bound iodine molecules, which offer improved safety profiles, tailored pharmacokinetic properties, and greater stability.[2]

These application notes will provide a comprehensive overview of the principles and protocols for using iodinated contrast agents in preclinical X-ray imaging, with a focus on commonly employed agents as illustrative examples.

Principle of Action

The contrast in X-ray imaging is determined by the differential attenuation of X-rays as they pass through tissues. Tissues with higher electron density, such as bone, attenuate X-rays more strongly and appear bright on the resulting image. Soft tissues are less dense and therefore provide little intrinsic contrast. Iodinated contrast agents work by transiently increasing the X-ray attenuation of the tissue or space they occupy. The tri-iodinated benzene (B151609) ring is a common chemical structure in these agents.[2]

The logical workflow for contrast-enhanced preclinical imaging follows a standard sequence of steps, from planning to image analysis.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Processing & Analysis Phase A Animal Model Selection & Acclimatization B Contrast Agent Formulation & Dosage Calculation A->B C Imaging System Calibration B->C D Animal Anesthesia & Physiological Monitoring C->D E Contrast Agent Administration (e.g., IV, Oral) D->E F Micro-CT Scanning E->F G Image Reconstruction F->G H Image Segmentation & ROI Definition G->H I Quantitative Analysis (e.g., HU, Volume) H->I

Fig. 1: General workflow for contrast-enhanced preclinical micro-CT.

Applications and Protocols

Vascular Imaging (Angiography)

Micro-CT angiography is critical for studying vascular networks in models of cancer, cardiovascular disease, and development. Blood pool contrast agents with longer vascular residence times are often preferred for this application.

Example Agent: A liposomal iodine contrast agent or a slow-clearance agent like Fenestra LC.

Experimental Protocol:

  • Animal Preparation: Anesthetize the mouse or rat using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the animal on the scanner bed with physiological monitoring (respiration, temperature).

  • Catheterization: For intravenous (IV) administration, place a catheter in the tail vein.

  • Contrast Administration: Infuse the contrast agent via the catheter. A typical dose for a liposomal agent might be 500 µL per 25g body weight.[3]

  • Imaging:

    • Perform a baseline scan prior to contrast administration.

    • Initiate dynamic or gated scanning immediately following infusion to capture the arterial phase. For blood pool agents, imaging can be performed up to several hours post-infusion.[3]

    • Typical scanner settings: 50-80 kVp, 200-500 µA, with an exposure time yielding a voxel size of 10-50 µm.

  • Image Analysis: Reconstruct the 3D images. Segment the vasculature based on the enhanced signal and perform quantitative analysis of vessel volume, density, and tortuosity.

The process of vascular imaging involves a clear signaling pathway from agent injection to data analysis.

G A IV Injection of Iodinated Agent B Circulation in Vasculature A->B C Increased X-ray Attenuation of Blood B->C D Micro-CT Image Acquisition C->D E 3D Reconstruction of Vascular Network D->E F Quantitative Vascular Morphometry E->F

Fig. 2: Signaling pathway for vascular contrast enhancement.
Gastrointestinal (GI) Tract Imaging

Oral contrast agents are used to opacify the GI tract, allowing for the assessment of motility, morphology, and disease states like inflammatory bowel disease (IBD) or tumors.

Example Agent: Iohexol or Barium Sulfate suspension.

Experimental Protocol:

  • Animal Preparation: Fast the animal for 4-6 hours to ensure an empty stomach, but allow access to water.

  • Contrast Administration: Administer the contrast agent orally via gavage. A typical volume is 100-300 µL for a mouse.

  • Imaging:

    • Perform a baseline scan.

    • Acquire images at multiple time points post-administration (e.g., 5, 30, 60, 120 minutes) to assess transit through the stomach, small intestine, and large intestine.

    • Typical scanner settings: 70-90 kVp, with a voxel size appropriate for resolving intestinal structures (~50-100 µm).

  • Image Analysis: Reconstruct images and measure the location and volume of the contrast agent at each time point to quantify gastric emptying and intestinal transit rates.

Cartilage Imaging in Osteoarthritis Models

Specialized cationic contrast agents have been developed for imaging articular cartilage. These agents interact with the negatively charged glycosaminoglycans (GAGs) in the cartilage matrix, allowing for quantitative assessment of GAG content, which is depleted in early osteoarthritis.

Example Agent: CA4+ (a cationic iodinated agent).[2][4]

Experimental Protocol (Ex Vivo):

  • Sample Preparation: Dissect the joint of interest (e.g., knee) and prepare osteochondral plugs or immerse the entire joint in a solution of the contrast agent.

  • Incubation: Immerse the sample in a CA4+ solution (e.g., 5-15 mgI/mL) for a set duration (e.g., 1-24 hours) to allow for diffusion into the cartilage.[2]

  • Imaging:

    • Acquire a baseline micro-CT scan before incubation.

    • After incubation, rinse the sample and perform a contrast-enhanced micro-CT scan.

    • Typical high-resolution scanner settings: 40-60 kVp, with a voxel size of 5-20 µm.

  • Image Analysis: After image reconstruction, measure the X-ray attenuation (in Hounsfield Units) within different zones of the cartilage. The attenuation correlates with the concentration of the cationic agent, which is in turn proportional to the GAG content.

Data Presentation

Quantitative data from preclinical imaging studies should be presented clearly to allow for comparison between different agents, concentrations, and experimental conditions.

Table 1: Properties of Example Iodinated Contrast Agents

PropertyIohexol (Non-ionic)CA4+ (Cationic)Liposomal Iodine
Primary Application General Vascular, GICartilage, Tissues with GAGsVascular (Blood Pool)
Administration Route IV, OralIntra-articular, ImmersionIV
Vascular Half-life Short (< 10 minutes)ShortLong (> 2 hours)[3]
Mechanism Passive distributionElectrostatic interactionVascular confinement
Typical Iodine Conc. 240-370 mgI/mL5-24 mgI/mL[2]80-105 mgI/mL[3]

Table 2: Example Micro-CT Imaging Parameters

ParameterVascular ImagingGI Tract ImagingEx Vivo Cartilage
Voltage (kVp) 50 - 8070 - 9040 - 60
Current (µA) 200 - 500150 - 400100 - 250
Voxel Size (µm) 10 - 5050 - 1005 - 20
Scan Time 5 - 30 min10 - 20 min30 - 90 min
Gating Cardiac/RespiratoryNoneNone

Conclusion

The use of iodinated contrast agents is a powerful and essential technique in preclinical X-ray imaging. While simple salts like calcium iodide are not used directly, a variety of sophisticated, organically-bound iodine molecules provide excellent contrast for a range of applications. The choice of agent and the imaging protocol must be tailored to the specific biological question being addressed. Careful planning, execution, and quantitative analysis are critical for obtaining high-quality, reproducible data in preclinical studies.

References

Application Notes and Protocols: Development of Calcium Iodide Scintillators for Radiation Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Scintillators are materials that emit light when exposed to ionizing radiation, forming the core of detectors used in a wide array of fields, including medical imaging (PET, SPECT, CT), homeland security, non-destructive testing, and high-energy physics research.[1][2] The ideal scintillator possesses a high light yield for signal strength, excellent energy resolution to distinguish between different radiation energies, a fast decay time for high count-rate applications, and high density and atomic number for efficient radiation absorption.[3]

Calcium iodide (CaI₂), particularly when doped with europium (Eu²⁺), has emerged as a highly promising scintillator material. It offers the potential for exceptionally high light yields, theoretically exceeding many commonly used materials like Sodium Iodide (NaI(Tl)).[4] However, its development has faced challenges, primarily related to the difficulty of growing large, high-quality single crystals due to its lamellar, mica-like structure.[4] This document provides an overview of the properties, development protocols, and applications of CaI₂ scintillators.

Quantitative Data Summary

The performance of a scintillator is defined by several key parameters. The following table summarizes the scintillation properties of undoped and europium-doped calcium iodide, with comparisons to other widely used scintillator materials.

Scintillator MaterialLight Yield (photons/MeV)Energy Resolution (@ 662 keV)Primary Decay Time (ns)Peak Emission Wavelength (nm)Density (g/cm³)Key Characteristics
CaI₂ (undoped) ~107,000 - 114,000 (theoretical)[5][6]3.2%[5]-410[5]3.96High theoretical light yield, excellent potential.[5][6]
CaI₂(Eu) 76,000 - 86,000[6]2.5% - 3.0%[6]~1200 (1.2 µs)[4]435[4]3.96Exceeds SrI₂(Eu) performance, but crystal growth is challenging.[4]
NaI(Tl) ~40,000[7]~6.5% - 7%[7][8]~250[7]415[7]3.67Most widely used scintillator, cost-effective, but hygroscopic.[9]
CsI(Tl) ~52,000 - 54,000[7][10]~4.8% - 6%[7]~1000 (1 µs)[10]550[10][11]4.51High light output, rugged, not hygroscopic, good for photodiode readout.[11][12]
SrI₂(Eu) ~90,000 - 120,000[4][13]< 4%[14]~1200 (1.2 µs)[4]435[4][13]4.55Very high light yield and excellent proportionality, but long decay time.[12]
LaBr₃(Ce) ~60,000[15]< 3%[8]~16-303805.08Excellent energy resolution and fast decay, but has intrinsic radioactivity.[8]

Experimental Protocols

Protocol 1: CaI₂(Eu) Single Crystal Growth (Bridgman Method)

The Bridgman method is a common technique for growing large single crystals from a melt. Due to the hygroscopic nature of CaI₂, all handling must be performed in a low-humidity environment (e.g., a glovebox with <2% humidity).

Objective: To grow a high-quality, single crystal of Europium-doped Calcium Iodide.

Materials & Equipment:

  • High-purity CaI₂ powder

  • High-purity EuI₂ powder (activator)

  • Quartz ampoule with a capillary tip

  • Vertical Bridgman furnace with precise temperature control

  • Vacuum pumping and sealing system

  • Dry/inert gas glovebox

Procedure:

  • Ampoule Loading: Load the mixed powder into a clean, dry quartz ampoule.

  • Evacuation and Sealing: Transfer the loaded ampoule to the vacuum system. Evacuate the ampoule to a high vacuum (<10⁻⁶ Torr) to remove any residual moisture and atmospheric gases.

  • Melt-Sealing: While under vacuum, use a torch to seal the ampoule, creating a self-contained vessel for crystal growth.

  • Furnace Placement: Place the sealed ampoule inside the multi-zone Bridgman furnace.

  • Melting & Homogenization: Heat the furnace above the melting point of CaI₂ (~779 °C) to melt the contents completely. Hold at this temperature for several hours to ensure the europium dopant is homogeneously distributed throughout the melt.

  • Crystal Growth: Initiate the growth process by slowly lowering the ampoule through a precisely controlled temperature gradient. A typical pulling rate is between 0.2 mm/min and 1 mm/hr.[16] The crystal will begin to nucleate in the capillary tip and grow upwards.

  • Annealing: After the entire melt has solidified, slowly cool the ampoule to room temperature over a period of several hours to days. This annealing process is critical to reduce internal stresses and prevent cracking.[17]

  • Crystal Extraction: Carefully break the quartz ampoule to extract the grown CaI₂(Eu) crystal boule inside a dry glovebox.

Protocol 2: Scintillation Performance Characterization

Objective: To measure the light yield, energy resolution, and decay time of the fabricated CaI₂(Eu) scintillator.

Materials & Equipment:

  • CaI₂(Eu) crystal, cut and polished to the desired size

  • Reflective wrapping material (e.g., Teflon tape)

  • Optical coupling grease

  • Photomultiplier Tube (PMT) or Silicon Photomultiplier (SiPM)

  • Gamma-ray calibration sources (e.g., ¹³⁷Cs for 662 keV, ⁵⁷Co for 122 keV)

  • High voltage power supply for PMT

  • Preamplifier and shaping amplifier

  • Multi-Channel Analyzer (MCA)

  • Digital oscilloscope

Procedure:

  • Detector Assembly:

    • Wrap the CaI₂(Eu) crystal on all but one face with the reflective material to maximize light collection.

    • Apply a thin layer of optical coupling grease to the unwrapped face of the crystal.

    • Couple the crystal to the window of the PMT, ensuring no air bubbles are trapped.

    • Place the entire assembly in a light-tight housing.

  • Energy Resolution and Light Yield Measurement:

    • Connect the PMT to the high voltage supply, preamplifier, shaping amplifier, and MCA.

    • Place a ¹³⁷Cs gamma-ray source near the detector.

    • Acquire a pulse height spectrum using the MCA. The spectrum should show a distinct photopeak at 662 keV.

    • Calculate the Energy Resolution as the Full Width at Half Maximum (FWHM) of the photopeak divided by the peak's centroid position, expressed as a percentage. An energy resolution of ~3% is achievable.[4]

    • Determine the Light Yield by comparing the photopeak position of CaI₂(Eu) with that of a calibrated scintillator (like NaI(Tl)) under identical conditions (voltage, gain, etc.). The relative light yield can be calculated, and if the quantum efficiency of the PMT is known, an absolute value in photons/MeV can be determined.

  • Decay Time Measurement:

    • Connect the anode output of the PMT directly to a high-speed digital oscilloscope.

    • Expose the scintillator to a gamma source.

    • Capture individual scintillation pulse waveforms on the oscilloscope.

    • Fit the decaying portion of the pulse waveform to an exponential decay function (or a sum of exponentials) to determine the characteristic decay time constant(s).

Visualizations

Logical Workflow

Scintillator_Development_Workflow cluster_prep 1. Material Preparation cluster_growth 2. Crystal Growth cluster_fab 3. Detector Fabrication cluster_eval 4. Performance Evaluation raw_materials High-Purity Raw Materials (CaI₂, EuI₂) purification Purification & Mixing raw_materials->purification bridgman Bridgman Growth purification->bridgman annealing Annealing bridgman->annealing cutting Cutting & Polishing annealing->cutting packaging Packaging & Coupling (Reflector, PMT) cutting->packaging spectroscopy Gamma-Ray Spectroscopy (Light Yield, Energy Resolution) packaging->spectroscopy timing Decay Time Measurement packaging->timing final_data Final Characterization Report spectroscopy->final_data Performance Data timing->final_data Performance Data

Caption: Workflow for CaI₂(Eu) scintillator development and evaluation.

Scintillation Mechanism

Scintillation_Mechanism cluster_crystal CaI₂ Host Crystal cluster_interaction 1. Interaction cluster_transfer 2. Energy Transfer cluster_emission 3. Luminescence ion_rad Incoming Radiation (γ) electron_hole Electron-Hole Pair Creation ion_rad->electron_hole Absorption activator Activator Site (Eu²⁺) electron_hole->activator Non-radiative Transfer light Scintillation Light (Photon) activator->light Radiative De-excitation

Caption: Simplified scintillation mechanism in an activated crystal.

Experimental Setup

Experimental_Setup cluster_detector Detector Assembly cluster_electronics Signal Processing Electronics source Gamma Source (e.g., ¹³⁷Cs) scintillator CaI₂(Eu) Crystal source->scintillator Radiation pmt Photomultiplier Tube (PMT) scintillator->pmt Optical Coupling preamp Preamplifier pmt->preamp Electrical Pulse amp Shaping Amplifier preamp->amp mca Multi-Channel Analyzer (MCA) amp->mca output Pulse Height Spectrum mca->output Data

Caption: Setup for gamma-ray spectroscopy with a CaI₂ scintillator.

Applications

The superior performance characteristics of CaI₂ scintillators, particularly their high light yield and excellent potential energy resolution, make them candidates for demanding applications:

  • Astroparticle Physics: The high light output is crucial for experiments searching for rare events, such as dark matter interactions or neutrinoless double beta decay, where lowering the energy threshold is critical.[5][18]

  • Medical Imaging: In PET and SPECT systems, high light yield and good energy resolution translate directly to improved image quality and potentially lower required doses of radiotracers.[2][19]

  • Gamma-ray Spectroscopy: For the identification of radioisotopes in security screening, environmental monitoring, and nuclear non-proliferation, the ability to resolve complex gamma-ray spectra is paramount.[20] CaI₂(Eu) rivals the performance of the best available scintillators.[4]

Conclusion

References

Application Notes and Protocols for Calcium Iodide as a Source of Iodine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine is an essential trace element crucial for the synthesis of thyroid hormones and plays a significant role in the metabolic processes of various cell types. In cell culture, providing an adequate source of iodine is critical for studying cellular functions, particularly in thyroid cells, and for various applications in drug development and biomedical research. Calcium iodide (CaI₂) is a stable, highly water-soluble salt that can serve as an effective source of iodide ions (I⁻) in cell culture media.[1][2][3] Its use in nutritional products and animal feed is well-established due to its high bioavailability and stability.[2][4]

These application notes provide a comprehensive guide to using calcium iodide as an iodine source in cell culture, including its preparation, and protocols for evaluating its effects on cell viability, iodine uptake, and cellular signaling.

Advantages of Calcium Iodide

While potassium iodide (KI) and sodium iodide (NaI) are more commonly documented in cell culture literature, calcium iodide offers several potential benefits:

  • High Solubility: Calcium iodide is highly soluble in water, facilitating its dissolution in cell culture media.[1][3]

  • Stability: It is a stable compound, although it should be protected from light, air, and moisture to prevent the liberation of free iodine.[5][6]

  • Bi-functional Supplement: It provides both calcium and iodide ions. Calcium is a critical secondary messenger in many signal transduction pathways and is essential for cell adhesion and proliferation.[7][8]

Data Presentation: Comparative Effects of Iodide Concentrations

The effects of iodine on cells are highly dependent on the concentration. While specific data for calcium iodide is limited in the available literature, the following tables summarize the reported effects of iodide (from sources like NaI and KI) on various cell lines, which can be used as a starting point for experiments with calcium iodide.

Table 1: Effect of Iodide Concentration on Thyroid Cell Proliferation and Apoptosis

Iodide Concentration (M)Cell LineObserved EffectReference
1.0 x 10⁻⁸ - 1.0 x 10⁻⁴BCPAP (Thyroid Cancer)Increased cell proliferation, inhibited apoptosis. Peak effect at 1.0 x 10⁻⁶ M.[9]
1.0 x 10⁻³BCPAP (Thyroid Cancer)Decreased cell growth, promoted apoptosis.[9]
1.0 x 10⁻⁵ - 1.0 x 10⁻³FRTL5 (Rat Thyroid)Dose-dependent inhibition of TSH-stimulated growth.[10]
≥ 1.0 x 10⁻²Nthy-ori 3-1 (Human Thyroid)Induced cell death.[11]
5.0 x 10⁻²PCCL3, Nthy-ori 3-1Induced 20-40% cell death in 24 hours.[12][13]

Table 2: Iodine Uptake and Cytotoxicity in Different Cell Lines

Cell LineIodine Uptake CapabilityCytotoxicity Threshold (Iodide)Reference
FRTL5 / PCCL3 (Rat Thyroid)High≥ 1.0 x 10⁻² M[11]
Nthy-ori 3-1 (Human Thyroid)Low / Negligible≥ 1.0 x 10⁻² M[11]

Experimental Protocols

Protocol 1: Preparation of Calcium Iodide Stock Solution

This protocol describes the preparation of a sterile calcium iodide stock solution for addition to cell culture media.

Materials:

  • Calcium iodide (CaI₂), anhydrous, cell culture grade (CAS No: 10102-68-8)[14]

  • Nuclease-free, sterile water (e.g., for cell culture)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

Procedure:

  • Calculate the required mass: To prepare a 1 M stock solution of CaI₂, weigh out 293.89 g of anhydrous calcium iodide for 1 L of water. For a more practical 100 mM stock solution, weigh out 2.94 g of CaI₂ and dissolve it in 100 mL of sterile water.

  • Dissolution: In a sterile conical tube, add the weighed calcium iodide to the appropriate volume of sterile water. Mix by vortexing or gentle inversion until the solid is completely dissolved. Calcium iodide is highly soluble in water.[1][3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Store the stock solution in small aliquots at 4°C, protected from light. Due to its sensitivity to air and moisture, ensure containers are tightly sealed.[5][6] For long-term storage, aliquots can be stored at -20°C.

  • Working Solutions: Prepare fresh dilutions of the stock solution in your chosen cell culture medium to achieve the desired final iodide concentration for your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of calcium iodide on a chosen cell line.

Materials:

  • Cells of interest, seeded in a 96-well plate

  • Complete cell culture medium

  • Calcium iodide stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of calcium iodide in complete medium at 2x the final desired concentrations.

  • Remove the existing medium from the wells and add 100 µL of the diluted calcium iodide solutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without calcium iodide as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.

  • Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Protocol 3: Iodine Uptake Assay (Using ¹²⁵I)

This protocol measures the ability of cells to take up iodide from the medium, a key function of thyroid cells mediated by the sodium-iodide symporter (NIS).[15][16]

Materials:

  • Cells of interest, seeded in a 24-well plate

  • Hanks' Balanced Salt Solution (HBSS) or a similar buffer

  • Na¹²⁵I (carrier-free)

  • Non-radioactive calcium iodide

  • Gamma counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluency.

  • Pre-incubation: Wash the cells twice with warm HBSS.

  • Uptake Reaction: Add 500 µL of HBSS containing a known concentration of non-radioactive calcium iodide (e.g., 10 µM) and Na¹²⁵I (e.g., 0.1 µCi/mL) to each well.

  • Incubate at 37°C for a defined period (e.g., 30-40 minutes).

  • Stopping the Reaction: To stop the uptake, place the plate on ice and rapidly wash the cells three times with ice-cold PBS to remove extracellular iodide.

  • Cell Lysis: Lyse the cells by adding 500 µL of a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement: Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.

  • Protein Quantification: Use a small aliquot of the lysate to determine the total protein content (e.g., using a BCA assay) for normalization.

  • Analysis: Express the iodine uptake as picomoles of iodide per milligram of protein.

Visualization of Pathways and Workflows

Iodine Uptake and its Influence on Cellular Pathways

The primary mechanism for iodide entry into thyroid cells is the Sodium-Iodide Symporter (NIS). Once inside the cell, iodide can influence various signaling pathways, including those related to cell proliferation and apoptosis.

IodineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CaI2 Calcium Iodide (CaI2) I_ext Iodide (I⁻) CaI2->I_ext dissociates NIS NIS (Sodium-Iodide Symporter) I_ext->NIS Na_ext Sodium (Na⁺) Na_ext->NIS I_int Iodide (I⁻) NIS->I_int Uptake PI3K_AKT PI3K/AKT Pathway I_int->PI3K_AKT Activates (at low conc.) Apoptosis Apoptosis I_int->Apoptosis Induces (at high conc.) Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes PI3K_AKT->Apoptosis Inhibits

Caption: Iodide uptake and its dual role in cell signaling.

Experimental Workflow for Evaluating Calcium Iodide

This diagram outlines the logical flow of experiments to characterize the effects of calcium iodide in a cell culture system.

ExperimentalWorkflow start Start: Select Cell Line prep Prepare & Sterilize CaI2 Stock Solution start->prep viability Dose-Response & Cytotoxicity (MTT Assay) prep->viability determine_ic50 Determine IC50 & Optimal Concentration Range viability->determine_ic50 uptake Iodine Uptake Assay (¹²⁵I Tracer) determine_ic50->uptake Use sub-lethal conc. signaling Signaling Pathway Analysis (e.g., Western Blot for PI3K/AKT) determine_ic50->signaling Use sub-lethal conc. end Conclusion: Characterize CaI2 Effects uptake->end gene_expr Gene Expression Analysis (RT-qPCR for NIS, TPO, etc.) signaling->gene_expr gene_expr->end

References

Application Notes and Protocols: In Situ Generation of Reactive Intermediates Using Calcium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI₂), a simple and readily available inorganic salt, is emerging as a versatile and eco-friendly catalyst in organic synthesis. Its efficacy lies in its ability to act as a mild Lewis acid through the calcium ion (Ca²⁺) and as a source of nucleophilic iodide ions (I⁻). This dual catalytic role facilitates the in situ generation of various reactive intermediates, enabling a range of important chemical transformations. These reactions are often characterized by mild conditions, high atom economy, and operational simplicity, making them attractive for applications in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for key organic reactions where calcium iodide can be utilized to generate reactive intermediates in situ.

Lewis Acid Catalysis by Calcium Iodide

The calcium ion (Ca²⁺) in calcium iodide can function as a Lewis acid, activating electrophiles by coordinating to heteroatoms such as oxygen or nitrogen. This activation enhances the reactivity of the substrate towards nucleophilic attack. This principle is fundamental to the application of calcium iodide in various multicomponent reactions.

dot

Caption: General principle of Lewis acid catalysis by Calcium Iodide.

Application Note 1: Three-Component Synthesis of Propargylamines (A³ Coupling)

The A³ coupling reaction is a powerful one-pot synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne. Calcium iodide can catalyze this reaction by simultaneously activating the aldehyde through Lewis acid catalysis and facilitating the formation of a key reactive intermediate.

Reaction Scheme:

R¹CHO + R²R³NH + HC≡CR⁴ ---(CaI₂)--> R¹CH(NR²R³)C≡CR⁴ + H₂O

Mechanism Insight

The catalytic cycle is believed to involve the following steps:

  • Lewis Acid Activation: The calcium ion activates the aldehyde by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Imine Formation: The amine attacks the activated aldehyde, leading to the in situ formation of an iminium ion intermediate after dehydration.

  • Acetylide Formation: The iodide ion may assist in the formation of a calcium acetylide intermediate from the terminal alkyne.

  • Nucleophilic Addition: The calcium acetylide then attacks the iminium ion to afford the final propargylamine (B41283) product.

dot

A3_Coupling_Mechanism cluster_activation Activation & Imine Formation cluster_coupling Coupling Aldehyde R¹CHO Activated_Aldehyde [R¹CHO--Ca]²⁺ Aldehyde->Activated_Aldehyde Lewis Acid Activation Amine R²R³NH Amine->Activated_Aldehyde Nucleophilic Attack CaI2 CaI₂ CaI2->Activated_Aldehyde Iminium_Ion [R¹CH=NR²R³]⁺ Activated_Aldehyde->Iminium_Ion Dehydration Propargylamine Propargylamine Iminium_Ion->Propargylamine Nucleophilic Addition Alkyne HC≡CR⁴ Calcium_Acetylide [Ca(C≡CR⁴)]⁺ Alkyne->Calcium_Acetylide Deprotonation Calcium_Acetylide->Propargylamine

Caption: Proposed mechanism for the Calcium Iodide-catalyzed A³ coupling reaction.

Experimental Protocol: General Procedure for A³ Coupling
  • To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and calcium iodide (10 mol%, 0.1 mmol).

  • Add a suitable solvent (e.g., acetonitrile, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative)

The following table presents representative yields for the A³ coupling reaction using various substrates, based on analogous reactions catalyzed by other iodide salts.

EntryAldehydeAmineAlkyneTemp (°C)Time (h)Yield (%)
1BenzaldehydePiperidinePhenylacetylene601292
24-ChlorobenzaldehydeMorpholinePhenylacetylene601488
34-MethoxybenzaldehydePyrrolidine1-Heptyne701885
4FurfuralDiethylamineTrimethylsilylacetyleneRT2478

Application Note 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. Calcium iodide can act as an efficient Lewis acid catalyst for this transformation.

Reaction Scheme:

R¹CHO + R²COCH₂COOR³ + H₂N(C=X)NH₂ ---(CaI₂)--> Dihydropyrimidinone + 2H₂O (X=O, S)

Mechanism Insight

The role of calcium iodide is to catalyze the key steps of the reaction:

  • Iminium Ion Formation: The calcium ion activates the aldehyde, facilitating its condensation with urea to form an N-acyliminium ion intermediate. This is often considered the rate-determining step.

  • Nucleophilic Addition: The enolate of the β-ketoester adds to the iminium ion.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyrimidinone.

dot

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Reactive Intermediate) Aldehyde->Acyliminium Urea Urea Urea->Acyliminium CaI2 CaI₂ CaI2->Aldehyde Lewis Acid Activation Adduct Open-chain Adduct Acyliminium->Adduct Nucleophilic Addition Ketoester β-Ketoester Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Calcium Iodide-catalyzed Biginelli reaction.

Experimental Protocol: General Procedure for the Biginelli Reaction
  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (B124793) (1.5 mmol), and calcium iodide (15 mol%, 0.15 mmol).

  • The reaction can be performed under solvent-free conditions or in a minimal amount of a polar solvent like ethanol (B145695) or acetonitrile.

  • Heat the mixture with stirring at a suitable temperature (e.g., 80-100 °C) for the specified time (typically 1-5 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask, and the solid product will precipitate.

  • Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data (Illustrative)

The following table shows representative yields for the Biginelli reaction with various substrates, based on analogous Lewis acid-catalyzed procedures.

EntryAldehydeβ-KetoesterUrea/ThioureaTemp (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea90295
24-NitrobenzaldehydeMethyl acetoacetateUrea901.591
33-HydroxybenzaldehydeEthyl acetoacetateThiourea95387
4CyclohexanecarboxaldehydeEthyl benzoylacetateUrea100482

Application Note 3: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction provides a straightforward route to α-aminophosphonates, which are important analogues of α-amino acids with diverse biological activities. Calcium iodide can serve as an effective catalyst for this three-component condensation of an aldehyde, an amine, and a phosphite (B83602).

Reaction Scheme:

R¹CHO + R²NH₂ + P(OR³)₃ ---(CaI₂)--> R¹CH(NHR²)P(O)(OR³)₂

Mechanism Insight

Similar to the previous examples, calcium iodide's dual role is key:

  • Lewis Acid Activation: The Ca²⁺ ion activates the aldehyde for nucleophilic attack by the amine, leading to the formation of a Schiff base (in situ generated imine).

  • Nucleophilic Addition: The phosphite then adds to the activated imine, which may also be coordinated to the calcium ion, to form the α-aminophosphonate.

dot

Aminophosphonate_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction Aldehyde Aldehyde Mixing Mixing & Heating Aldehyde->Mixing Amine Amine Amine->Mixing Phosphite Phosphite Phosphite->Mixing CaI2 CaI₂ CaI2->Mixing Imine_Formation In situ Imine Formation Mixing->Imine_Formation Phosphite_Addition Nucleophilic Addition Imine_Formation->Phosphite_Addition Product α-Aminophosphonate Phosphite_Addition->Product

Caption: Experimental workflow for the synthesis of α-aminophosphonates using Calcium Iodide.

Experimental Protocol: General Procedure for α-Aminophosphonate Synthesis
  • In a round-bottom flask, mix the aldehyde (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).

  • Add calcium iodide (10 mol%, 0.1 mmol).

  • Stir the mixture at room temperature or gentle heating (e.g., 50-70 °C) for the required duration (typically 2-8 hours), often under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to afford the pure α-aminophosphonate.

Quantitative Data (Illustrative)

This table provides representative yields for the synthesis of α-aminophosphonates using various substrates, based on similar catalyzed reactions.

EntryAldehydeAminePhosphiteTemp (°C)Time (h)Yield (%)
1BenzaldehydeAnilineDiethyl phosphite50394
24-MethylbenzaldehydeBenzylamineDiethyl phosphite50492
32-NaphthaldehydeAnilineDimethyl phosphite60589
4IsobutyraldehydeCyclohexylamineDiethyl phosphiteRT885

Conclusion

Calcium iodide is a cost-effective, low-toxicity, and efficient catalyst for the in situ generation of reactive intermediates in several important multicomponent reactions. Its ability to act as a Lewis acid to activate carbonyl compounds and facilitate subsequent nucleophilic additions makes it a valuable tool for the synthesis of propargylamines, dihydropyrimidinones, and α-aminophosphonates. The protocols provided herein offer a general framework for utilizing calcium iodide in these transformations, which can be optimized for specific substrates and scaled for applications in drug discovery and development. The mild reaction conditions and high yields often associated with these methods align well with the principles of green and sustainable chemistry.

Application Notes and Protocols: Immobilized Calcium Iodide Catalysts in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability.[1][2] The use of heterogeneous catalysts in flow reactors, where the catalyst is immobilized on a solid support, further simplifies product purification and enables catalyst recycling.[1][3] While various metals and organocatalysts have been successfully employed in immobilized formats for flow chemistry, the application of immobilized calcium iodide as a catalyst in this domain is an emerging area with limited specific examples in published literature.

These notes provide a conceptual framework and generalized protocols for the potential application of immobilized calcium-based catalysts, drawing parallels from existing literature on other immobilized catalytic systems in flow chemistry. The information is intended to guide researchers in designing and implementing novel continuous flow processes utilizing the potential catalytic activity of calcium iodide.

Potential Applications

While direct applications of immobilized calcium iodide in flow chemistry are not extensively documented, the catalytic activity of related calcium compounds, such as calcium iodate (B108269), in organic synthesis suggests potential areas of exploration. For instance, calcium iodate has been shown to catalyze the synthesis of heterocyclic compounds like quinoxalines and pyridopyrazines.[4] The Lewis acidic nature of the calcium ion and the oxidative properties of the iodate ion contribute to this catalytic activity.[4] Adapting such reactions to a continuous flow process using an immobilized calcium iodide catalyst could offer benefits in terms of reaction efficiency and product isolation.

Experimental Protocols

Preparation of Immobilized Calcium Iodide Catalyst

This protocol describes a general method for immobilizing calcium iodide on a solid support, such as silica (B1680970) gel.

Materials:

  • Silica gel (230-400 mesh)

  • 3-(Trimethoxysilyl)propylamine

  • Anhydrous toluene

  • Calcium iodide (CaI₂)

  • Anhydrous ethanol (B145695)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Functionalization of Silica Gel:

    • Activate the silica gel by heating at 150°C under vacuum for 4 hours.

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated silica gel in anhydrous toluene.

    • Add 3-(trimethoxysilyl)propylamine dropwise to the suspension while stirring.

    • Reflux the mixture for 24 hours.

    • Allow the mixture to cool to room temperature, then filter the functionalized silica gel.

    • Wash the silica gel sequentially with toluene, ethanol, and diethyl ether.

    • Dry the amino-functionalized silica gel under vacuum.

  • Immobilization of Calcium Iodide:

    • In a separate Schlenk flask, dissolve calcium iodide in anhydrous ethanol to form a saturated solution.

    • Add the dried amino-functionalized silica gel to the calcium iodide solution.

    • Stir the suspension at room temperature for 48 hours under an inert atmosphere.

    • Filter the resulting solid and wash thoroughly with anhydrous ethanol to remove any unbound calcium iodide.

    • Dry the immobilized calcium iodide catalyst under vacuum.

General Protocol for a Flow Chemistry Reaction Using a Packed-Bed Reactor

This protocol outlines a general procedure for conducting a catalytic reaction in a continuous flow setup using a packed-bed reactor containing the immobilized calcium iodide catalyst.

Equipment:

  • HPLC pump

  • Reagent reservoirs

  • Packed-bed reactor column

  • Immobilized calcium iodide catalyst

  • Heating unit (e.g., column heater or oil bath)

  • Back-pressure regulator

  • Product collection vessel

  • Tubing and fittings (e.g., PFA or stainless steel)

Procedure:

  • Reactor Assembly:

    • Carefully pack the reactor column with the prepared immobilized calcium iodide catalyst. Ensure even packing to avoid channeling.

    • Assemble the flow chemistry setup as depicted in the workflow diagram below, ensuring all connections are secure.

  • System Priming:

    • Pump the reaction solvent through the system at a low flow rate to wet the catalyst bed and remove any air bubbles.

  • Reaction Execution:

    • Prepare solutions of the reactants in the appropriate solvent and place them in the reagent reservoirs.

    • Set the desired flow rates for the reactant solutions using the HPLC pumps.

    • Set the desired reaction temperature using the heating unit.

    • Once the system has reached the set temperature, start pumping the reactant solutions through the reactor.

    • Use the back-pressure regulator to maintain the desired pressure within the system, which can help to suppress solvent boiling and improve reaction rates.

  • Product Collection and Analysis:

    • Collect the reaction mixture exiting the back-pressure regulator.

    • Analyze the product mixture using appropriate techniques (e.g., GC-MS, LC-MS, NMR) to determine conversion, yield, and selectivity.

Data Presentation

The following tables provide a template for summarizing quantitative data from flow chemistry experiments.

Table 1: Optimization of Reaction Conditions

EntryFlow Rate (mL/min)Temperature (°C)Pressure (psi)Residence Time (min)Conversion (%)Yield (%)
10.18010010
20.2801005
30.110010010
40.21001005
50.18015010

Table 2: Substrate Scope

EntrySubstrate 1Substrate 2ProductFlow Rate (mL/min)Temperature (°C)Yield (%)
1
2
3

Visualizations

G cluster_prep Catalyst Preparation Silica Silica Gel Functionalized_Silica Amino-Functionalized Silica Silica->Functionalized_Silica 3-(Trimethoxysilyl)propylamine, Toluene, Reflux Immobilized_Catalyst Immobilized CaI2 Catalyst Functionalized_Silica->Immobilized_Catalyst CaI2, Ethanol

Caption: Workflow for the preparation of the immobilized calcium iodide catalyst.

G cluster_flow_setup Flow Chemistry Setup Reagent_A Reagent A Reservoir Pump_A Pump A Reagent_A->Pump_A Reagent_B Reagent B Reservoir Pump_B Pump B Reagent_B->Pump_B Mixing_Point Pump_A->Mixing_Point Pump_B->Mixing_Point Reactor Packed-Bed Reactor (Immobilized CaI2) Mixing_Point->Reactor BPR Back-Pressure Regulator Reactor->BPR Heater Heating Unit Heater->Reactor Product Product Collection BPR->Product

Caption: Schematic of a typical packed-bed flow reactor setup.

G cluster_mechanism Hypothetical Catalytic Cycle Catalyst Immobilized CaI2 Intermediate Activated Intermediate [A-CaI2] Catalyst->Intermediate + Substrate A Substrate_A Substrate A Substrate_B Substrate B Product Product Intermediate->Product + Substrate B Product->Catalyst (Regeneration)

Caption: A hypothetical Lewis acid-catalyzed reaction mechanism.

References

Application Notes and Protocols: Sonochemical Synthesis of Calcium-Iodine Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sonochemical Synthesis of Nanoparticles Using a Calcium-Iodine Precursor System

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The direct sonochemical synthesis of nanoparticles using calcium iodide (CaI₂) as the primary precursor is not extensively documented in current scientific literature. However, the sonochemical synthesis of calcium iodate (B108269) [Ca(IO₃)₂] nanoparticles, which also incorporates calcium and iodine, is well-established. This document provides detailed protocols and application notes for the synthesis of calcium iodate nanoparticles as a representative example of producing calcium-iodine containing nanomaterials through sonochemistry.

Introduction to Sonochemical Synthesis

Sonochemistry utilizes high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[1] This process generates localized hot spots with extremely high temperatures (approx. 5000 K) and pressures (approx. 500 atm), as well as rapid heating and cooling rates.[2][3] These extreme conditions drive chemical reactions, leading to the formation of nanoparticles with controlled sizes and morphologies.[4] The advantages of this method include rapid reaction times, mild bulk reaction conditions, and the ability to produce a wide range of nanomaterials.[5]

Applications of Calcium Iodate Nanoparticles

Calcium iodate is recognized as a stable and safe source of iodine and has been used as an additive in various industries, including medicine and poultry.[6] As a nanoparticle, calcium iodate serves as a potent oxidizing agent and a heterogeneous catalyst in organic synthesis.[6] While direct applications in drug delivery are still an emerging area of research, its properties suggest potential in the following areas:

  • Catalysis in Pharmaceutical Synthesis: Calcium iodate nanoparticles have demonstrated efficacy as a recyclable catalyst in the green synthesis of organic compounds like quinoxalines and pyridopyrazines, which are important scaffolds in drug discovery.[6]

  • Antimicrobial Applications: Iodine-containing compounds are known for their antimicrobial properties. Nanosizing can enhance this activity, suggesting potential for use in antimicrobial formulations.

  • Radio-opacity: The high atomic number of iodine makes it a candidate for developing contrast agents for medical imaging, although this application for calcium iodate nanoparticles requires further investigation.

Experimental Protocols

This section provides a detailed protocol for the sonochemical synthesis of calcium iodate nanoparticles, adapted from established methods.[6]

Materials and Equipment
  • Precursors:

    • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

    • Potassium iodate (KIO₃)

  • Solvent: Deionized water

  • Equipment:

    • Ultrasonic bath or probe sonicator (20-40 kHz)

    • Magnetic stirrer

    • Beakers and other standard laboratory glassware

    • Filtration apparatus (e.g., Buchner funnel)

    • Drying oven

Synthesis of Calcium Iodate Nanoparticles
  • Precursor Solution Preparation:

    • Dissolve 2.36 g (1 mmol) of calcium nitrate tetrahydrate in 10 mL of deionized water in a 50 mL beaker.

    • In a separate beaker, prepare an aqueous solution of 4.28 g (2 mmol) of potassium iodate.

  • Sonochemical Reaction:

    • Place the beaker containing the calcium nitrate solution on a magnetic stirrer.

    • While stirring, add the potassium iodate solution to the calcium nitrate solution.

    • Immediately subject the resulting mixture to ultrasonic irradiation for 10 minutes.

    • Continue stirring the reaction mixture at room temperature for 2 hours, during which a white precipitate of calcium iodate will form.[6]

  • Post-Synthesis Processing:

    • Collect the white precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted precursors or byproducts.

    • Dry the collected calcium iodate salt in an oven at 110 °C.

  • Nanosizing:

    • To obtain nanosized particles, subject 1 g of the dried calcium iodate to ultrasonic irradiation for 1 hour.[6]

Data Presentation

The following tables summarize the key experimental parameters and expected outcomes for the sonochemical synthesis of calcium iodate nanoparticles.

Parameter Value Reference
Calcium Precursor Calcium Nitrate Tetrahydrate[6]
Iodine Precursor Potassium Iodate[6]
Molar Ratio (Ca:I) 1:2[6]
Solvent Deionized Water[6]
Ultrasonication Time (Initial) 10 minutes[6]
Stirring Time 2 hours[6]
Drying Temperature 110 °C[6]
Nanosizing Ultrasonication Time 1 hour[6]
Characteristic Description Reference
Product Calcium Iodate [Ca(IO₃)₂] Nanoparticles[6]
Appearance White Precipitate/Powder[6]
Yield Approximately 98%[6]
Purity High (after washing)[6]
Catalytic Activity Effective in the synthesis of quinoxalines and pyridopyrazines[6]

Visualizations

Experimental Workflow for Sonochemical Synthesis

experimental_workflow cluster_preparation Precursor Preparation cluster_reaction Sonochemical Reaction cluster_processing Post-Synthesis Processing cluster_nanosizing Nanosizing prep_ca Dissolve Ca(NO₃)₂·4H₂O in Deionized Water mix Mix Precursor Solutions prep_ca->mix prep_kio3 Prepare Aqueous Solution of KIO₃ prep_kio3->mix sonicate_initial Ultrasonic Irradiation (10 min) mix->sonicate_initial stir Stir at Room Temp (2 hours) sonicate_initial->stir filter Filter Precipitate stir->filter wash Wash with Deionized Water filter->wash dry Dry at 110 °C wash->dry sonicate_final Ultrasonic Irradiation (1 hour) dry->sonicate_final product Ca(IO₃)₂ Nanoparticles sonicate_final->product

Caption: Workflow for the sonochemical synthesis of calcium iodate nanoparticles.

General Mechanism of Sonochemical Synthesis

sonochemical_mechanism ultrasound High-Intensity Ultrasound cavitation Acoustic Cavitation (Bubble Formation, Growth, Collapse) ultrasound->cavitation hotspot Localized Hot Spots (High T, High P) cavitation->hotspot radicals Formation of Reactive Radicals hotspot->radicals nucleation Nucleation of Nanoparticles radicals->nucleation precursors Chemical Precursors in Solution precursors->nucleation growth Particle Growth and Agglomeration nucleation->growth nanoparticles Stable Nanoparticles growth->nanoparticles

Caption: The fundamental mechanism of nanoparticle formation via sonochemistry.

References

Troubleshooting & Optimization

Preventing the oxidation and discoloration of calcium iodide in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and discoloration of calcium iodide during storage.

Frequently Asked Questions (FAQs)

Q1: Why has my white calcium iodide powder turned yellow/brown?

A1: The discoloration of calcium iodide from white to yellow or brown is a clear indication of oxidation. The iodide ions (I⁻) in the calcium iodide have been oxidized to elemental iodine (I₂), which has a characteristic yellow-brown color. This is a common issue with iodide salts.[1][2]

Q2: What are the primary causes of this discoloration?

A2: The main culprits for the oxidation and subsequent discoloration of calcium iodide are:

  • Exposure to Air (Oxygen): Oxygen in the atmosphere is the primary oxidizing agent that converts iodide to iodine.[1]

  • Moisture (Hygroscopicity): Calcium iodide is hygroscopic, meaning it readily absorbs moisture from the air. This moisture acts as a catalyst, accelerating the oxidation process.[1][3]

  • Light Exposure: Light, particularly UV light, provides the energy to initiate and speed up the oxidation reaction.[3]

  • Heat: Elevated temperatures can increase the rate of chemical reactions, including oxidation.[4]

Q3: Can I still use my discolored calcium iodide?

A3: The suitability of discolored calcium iodide depends on the specific requirements of your experiment. The presence of elemental iodine means the product is no longer pure calcium iodide. For applications requiring high purity, such as in pharmaceutical formulations or sensitive chemical syntheses, using the discolored product is not recommended as the impurities could lead to unpredictable results or side reactions. For less sensitive applications, its use may be acceptable, but the impurity should be noted.

Q4: How can I prevent my calcium iodide from discoloring?

A4: To prevent discoloration, you must protect the calcium iodide from air, moisture, and light. This can be achieved by:

  • Proper Storage: Store calcium iodide in a tightly sealed, opaque container.[3][5] For enhanced protection, consider using a container with a PTFE-lined cap.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the container inside a desiccator with a desiccant (e.g., silica (B1680970) gel) or in a glove box under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

  • Controlled Environment: Store the container in a cool, dry, and dark place.[3][5]

Q5: Are there any chemical stabilizers I can add to my calcium iodide?

A5: While adding stabilizers to solid calcium iodide is not common practice for high-purity reagents, the principle of using antioxidants can be applied. Antioxidants work by preventing the oxidation of the iodide ions.[7][8][9] For solutions, ascorbic acid has been shown to be an effective stabilizer.[10][11][12] For solid mixtures, antioxidants like butylated hydroxytoluene (BHT) have been used to stabilize other solid oral pharmaceutical preparations.[7] However, the addition of any substance will alter the purity of the calcium iodide and would require validation for your specific application.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of calcium iodide.

Issue 1: Rapid Discoloration of a Newly Opened Bottle
Possible Cause Solution
High Humidity Environment: The laboratory air has high relative humidity.Immediately move the container to a desiccator or a dry box. Minimize the time the container is open to the atmosphere.
Improper Sealing: The container cap was not sealed tightly after initial use.Ensure the cap is tightly secured. For screw caps, consider using paraffin (B1166041) film to create a better seal.
Contamination: The product was handled with a contaminated spatula.Always use clean, dry spatulas and handling equipment. Avoid introducing any moisture or contaminants into the bottle.
Issue 2: Clumping or Caking of the Powder
Possible Cause Solution
Moisture Absorption: The hygroscopic nature of calcium iodide has caused it to absorb water from the air.[3]Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box). If the caking is severe, the product may be too hydrated for sensitive applications.
Improper Storage: The container was not stored in a dry environment.Store the container in a desiccator with a fresh desiccant.

Experimental Protocols

Protocol 1: Quantitative Analysis of Calcium Iodide Discoloration by UV-Vis Spectrophotometry

This protocol allows for the quantification of elemental iodine (I₂) in a calcium iodide sample, which is a direct measure of discoloration.

Principle: Elemental iodine (I₂) reacts with excess iodide (I⁻) to form the triiodide ion (I₃⁻), which has a strong absorbance at approximately 352 nm.[13]

Materials:

  • Discolored calcium iodide sample

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of known concentration of iodine and potassium iodide (as a source of excess I⁻) in deionized water. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the discolored calcium iodide sample.

    • Dissolve the sample in a known volume of deionized water in a volumetric flask. The calcium iodide itself will provide the excess iodide needed for the formation of the triiodide ion.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at 352 nm.

    • Measure the absorbance of the standard solutions and the sample solution.

  • Calculation:

    • Plot the absorbance of the standard solutions versus their known iodine concentrations to create a calibration curve.

    • Use the absorbance of the sample solution and the calibration curve to determine the concentration of elemental iodine in the sample.

    • Calculate the percentage of discoloration (as % I₂) in the original solid sample.

Protocol 2: Accelerated Stability Testing of Solid Calcium Iodide

This protocol is designed to predict the long-term stability of calcium iodide under various storage conditions in a shorter time frame.

Principle: The degradation of calcium iodide is accelerated by exposing it to elevated temperature and humidity. The rate of degradation at these accelerated conditions can be used to estimate the shelf-life under normal storage conditions.[14][15][16][17][18]

Materials:

  • High-purity calcium iodide samples

  • Controlled environment stability chambers (with temperature and humidity control)

  • Airtight, opaque sample containers

  • Analytical balance

  • UV-Vis spectrophotometer (for discoloration analysis as per Protocol 1)

Procedure:

  • Sample Preparation:

    • Divide the calcium iodide into multiple samples and place them in the airtight, opaque containers.

  • Storage Conditions:

    • Place the samples in stability chambers set to different conditions. According to ICH guidelines, typical accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH.[13] A control group should be stored at long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).[13]

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visually inspect for color change.

      • Discoloration: Quantify the amount of elemental iodine using Protocol 1.

      • Water Content: Determine the water content by Karl Fischer titration.

  • Data Analysis:

    • Plot the percentage of discoloration versus time for each storage condition.

    • Use the data from the accelerated conditions to model the degradation kinetics and predict the shelf-life at the long-term storage condition.

Data Presentation

Table 1: Hypothetical Accelerated Stability Data for Calcium Iodide

Time (Months)Storage ConditionVisual AppearanceDiscoloration (% I₂)Water Content (%)
0-White Powder< 0.010.1
325°C / 60% RHWhite Powder0.020.2
340°C / 75% RHPale Yellow Powder0.150.8
625°C / 60% RHWhite Powder0.040.3
640°C / 75% RHYellow Powder0.351.5

Visualizations

Troubleshooting_Discoloration start Calcium Iodide is Yellowing check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling improper_storage Improper Storage? check_storage->improper_storage improper_handling Improper Handling? check_handling->improper_handling store_cool_dark Store in a cool, dark place improper_storage->store_cool_dark Yes use_desiccator Store in a desiccator with desiccant improper_storage->use_desiccator Yes use_inert Store under an inert atmosphere (N2, Ar) improper_storage->use_inert Yes minimize_exposure Minimize exposure time to air improper_handling->minimize_exposure Yes use_dry_tools Use clean, dry spatulas and glassware improper_handling->use_dry_tools Yes seal_tightly Seal container tightly after use improper_handling->seal_tightly Yes

Caption: Troubleshooting flowchart for yellowing calcium iodide.

Experimental_Workflow_Stability cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points (0, 1, 3, 6 months) cluster_data 4. Data Interpretation prep_sample Prepare multiple samples of high-purity CaI2 storage_conditions Place samples in stability chambers (e.g., 25°C/60%RH and 40°C/75%RH) prep_sample->storage_conditions visual_inspection Visual Inspection storage_conditions->visual_inspection uv_vis UV-Vis for Discoloration (Protocol 1) visual_inspection->uv_vis karl_fischer Karl Fischer for Water Content uv_vis->karl_fischer data_analysis Plot discoloration vs. time Model degradation kinetics karl_fischer->data_analysis shelf_life Predict shelf-life data_analysis->shelf_life

Caption: Workflow for accelerated stability testing of calcium iodide.

References

Technical Support Center: Optimizing Calcium Iodide-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing calcium iodide and related calcium-based catalysts in organic synthesis. The information is presented in a question-and-answer format to directly address common issues and streamline the troubleshooting process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of calcium iodide in catalysis?

A1: Calcium iodide (CaI₂) primarily acts as a Lewis acid catalyst. The calcium ion (Ca²⁺) can accept electron pairs, thereby activating electrophiles in a reaction. For instance, in the synthesis of heterocyclic compounds, the calcium ion activates carbonyl groups, facilitating nucleophilic attack.[1] While CaI₂ itself is used, it often serves as a precursor for more complex chiral calcium catalysts.

Q2: Is calcium iodide sensitive to air and moisture?

A2: Yes, calcium iodide is deliquescent, meaning it readily absorbs moisture from the air.[2] It can also slowly react with oxygen and carbon dioxide, which can lead to the liberation of iodine and the formation of calcium carbonate. This can affect its catalytic activity. Therefore, it is crucial to handle and store anhydrous calcium iodide under an inert atmosphere (e.g., argon or nitrogen). For some applications, however, catalysts prepared from CaI₂ have shown stability to moisture and oxygen.

Q3: How do I prepare a chiral calcium catalyst from calcium iodide?

A3: A common method involves the reaction of calcium iodide with a chiral ligand. For example, a chiral calcium iodide catalyst can be prepared by heating a mixture of CaI₂ and a Pybox ligand in a suitable solvent like toluene (B28343) under an argon atmosphere. This in situ preparation generates the active chiral catalyst for asymmetric transformations.

Q4: What are the advantages of using calcium-based catalysts?

A4: Calcium-based catalysts offer several advantages, making them a sustainable alternative to many transition metals. Calcium is an earth-abundant element, and its salts are generally less toxic and less expensive than many transition metal catalysts. They can exhibit high reactivity and selectivity under mild reaction conditions.

Q5: Can I use other calcium salts as catalysts?

A5: Yes, other calcium salts with weakly coordinating anions, such as calcium triflate (Ca(OTf)₂) and calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been successfully used as Lewis acid catalysts for various organic transformations. The choice of the counter-ion can significantly influence the catalyst's activity and stability.

Troubleshooting Guide

Problem 1: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the calcium iodide is anhydrous and has been stored properly under an inert atmosphere. If preparing a complex in situ, ensure the reaction between CaI₂ and the ligand has gone to completion.
Insufficient Catalyst Loading While catalytic amounts are required, the loading might be too low. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
Incorrect Reaction Temperature The reaction may require heating to overcome the activation energy. Conversely, for some sensitive substrates, the reaction may need to be cooled to prevent decomposition. Monitor the reaction at different temperatures.
Poor Quality Reagents or Solvents Use freshly distilled or high-purity anhydrous solvents. Ensure your starting materials are pure and free of inhibitors.
Atmospheric Contamination If the reaction is sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

Problem 2: Poor stereoselectivity in an asymmetric reaction.

Potential Cause Troubleshooting Step
Improper Catalyst Formation The chiral ligand may not have complexed effectively with the calcium iodide. Ensure the correct stoichiometry of ligand to metal salt is used and that the pre-formation of the catalyst is complete.
Presence of Water Traces of water can hydrolyze the catalyst or interfere with the chiral environment. Use rigorously dried solvents and reagents.
Reaction Temperature Stereoselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the enantiomeric excess.
Incorrect Solvent The solvent can play a crucial role in the organization of the transition state. Screen a variety of anhydrous, non-coordinating solvents.

Data Presentation

Table 1: Asymmetric Mannich-Type Reaction of N-Boc-imines with Dibenzyl Malonate Catalyzed by a Chiral Calcium Iodide Complex

EntryImine SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1N-Boc-benzaldimine50248592
2N-Boc-(4-chlorobenzaldimine)50248890
3N-Boc-(4-methoxybenzaldimine)50367593
4N-Boc-cinnamaldimine10-20486585
5N-Boc-(2-furaldimine)100248288

Table 2: Calcium-Catalyzed Formal [2+2+2] Cycloaddition of Enynes with Aldehydes

EntryEnyne SubstrateAldehyde SubstrateCatalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11,6-enyneBenzaldehydeCa(NTf₂)₂10601278
21,6-enyne4-ChlorobenzaldehydeCa(NTf₂)₂10601285
31,7-enyneBenzaldehydeCa(OTf)₂15802465
41,6-enyneCyclohexanecarboxaldehydeCa(NTf₂)₂10601872
5Phenyl-substituted 1,6-enyneBenzaldehydeCa(NTf₂)₂10501291

Experimental Protocols

Key Experiment 1: Asymmetric Mannich-Type Reaction

A novel chiral calcium iodide catalyst, prepared from CaI₂ and a Pybox ligand, has been developed for asymmetric Mannich-type reactions. This catalyst is effective for the reaction of malonates with both N-Boc-protected aromatic and aliphatic imines, producing β-aminocarbonyl compounds in moderate to high yields and with high enantioselectivities.

Procedure for Catalyst Preparation and Reaction:

  • To a flame-dried flask under an argon atmosphere, add calcium iodide (0.015 mmol) and the Bn-pybox ligand (0.0225 mmol).

  • Add anhydrous toluene (0.75 mL).

  • Heat the reaction mixture to 80°C for 2 hours.

  • Cool the mixture to the desired reaction temperature (e.g., 0°C).

  • Add dibenzyl malonate (0.36 mmol) followed by a solution of triethylamine (B128534) (0.09 mmol) in toluene.

  • Add the N-Boc-protected imine (0.30 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Key Experiment 2: Calcium-Catalyzed Formal [2+2+2] Cycloaddition

A simple and benign calcium catalyst can be used for the formal intermolecular [2+2+2] cycloaddition reaction of enynes to aldehydes. This reaction proceeds with excellent chemo-, regio-, and diastereoselectivity, providing a one-step synthesis of complex bicyclic structures.

General Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the calcium salt catalyst (e.g., Ca(NTf₂)₂, 0.02 mmol).

  • Add the enyne substrate (0.2 mmol) and the aldehyde (0.3 mmol) in an anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 60°C).

  • Stir the reaction for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic product.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup start Flame-dry glassware add_CaI2 Add CaI₂ and Ligand start->add_CaI2 add_solvent Add Anhydrous Solvent add_CaI2->add_solvent heat Heat to form complex add_solvent->heat cool Cool to reaction temp. heat->cool add_reagents Add Substrates & Additives cool->add_reagents run_reaction Stir at Temp. add_reagents->run_reaction monitor Monitor by TLC run_reaction->monitor workup Quench & Workup monitor->workup purify Purify Product workup->purify

Caption: Experimental workflow for a typical calcium iodide-catalyzed reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction q1 Was the catalyst handled under inert atmosphere? start->q1 s1 Re-run with anhydrous CaI₂ under Argon/Nitrogen q1->s1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Screen a range of temperatures (e.g., 0°C, RT, 60°C) q2->s2 No q3 Are reagents and solvents pure and anhydrous? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Purify starting materials and use freshly distilled solvents q3->s3 No end_node Consult further literature for specific substrate issues q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting flowchart for low-yield calcium iodide-catalyzed reactions.

References

Technical Support Center: Troubleshooting Low Yields in Organic Reactions Using Calcium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using calcium iodide in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using calcium iodide. What are the most common causes?

A1: Low yields in reactions involving calcium iodide often stem from its hygroscopic nature and sensitivity to atmospheric conditions. Key factors include:

  • Water Content: Anhydrous calcium iodide readily absorbs moisture from the atmosphere, which can hydrolyze it and reduce its effectiveness as a Lewis acid catalyst. Water can also interfere with many organic reactions by reacting with reagents or intermediates.

  • Reagent Purity: The purity of the calcium iodide itself is crucial. Impurities can act as catalyst poisons or promote side reactions.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the yield.

  • Improper Handling and Storage: Exposure of calcium iodide to air and humidity during storage or reaction setup is a primary cause of reduced activity.[2][3]

Q2: How can I ensure my calcium iodide is sufficiently anhydrous for my reaction?

A2: To ensure the anhydrous state of calcium iodide, proper handling and storage are essential. It should be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere. For rigorous applications, commercial anhydrous calcium iodide can be dried further by heating under vacuum. The water content can be verified using Karl Fischer titration.[4][5]

Q3: What are the best practices for setting up a reaction with anhydrous calcium iodide?

A3: To maintain anhydrous conditions throughout your experiment:

  • Glassware: All glassware should be thoroughly oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere.

  • Reagent Transfer: Anhydrous solvents and reagents should be transferred using syringes or cannulas. Calcium iodide should be weighed and transferred quickly to the reaction vessel, minimizing exposure to air.

Q4: Can the catalytic activity of calcium iodide be regenerated if it has been deactivated?

A4: Deactivation of calcium iodide is often due to hydration or reaction with atmospheric carbon dioxide.[6][7] While simple drying under vacuum can remove absorbed water, significant degradation to calcium carbonate is irreversible. For some heterogeneous catalysts, regeneration processes involving washing and acid treatment have been developed.[8][9][10] However, for calcium iodide used as a reagent or homogeneous catalyst, it is generally more reliable to use fresh, properly stored material.

Troubleshooting Guides for Specific Reactions

Synthesis of Heterocyclic Compounds (e.g., Quinoxalines)

Calcium iodate (B108269) (Ca(IO₃)₂), a related calcium-iodine compound, has been effectively used as a catalyst for the synthesis of quinoxalines, often providing excellent yields.[11][12][13]

Common Issue: Low Yield of Quinoxaline (B1680401) Product

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity Use freshly prepared or properly stored calcium iodate. Ensure it is a fine powder to maximize surface area.Calcium iodate's catalytic activity relies on the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.[11] Moisture can reduce its effectiveness.
Suboptimal Solvent Screen different solvents. Ethanol (B145695) has been shown to be highly effective for this reaction.[12]The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
Incorrect Catalyst Loading Optimize the catalyst loading. Studies have shown that 3 mol% can be optimal.[12]Insufficient catalyst will result in a slow or incomplete reaction, while excess catalyst is unnecessary and can complicate purification.
Low Reaction Temperature While many syntheses proceed at room temperature, gentle heating may be necessary for less reactive substrates.Increased temperature can enhance the reaction rate.

The following table summarizes the effect of catalyst loading and solvent on the yield of a model quinoxaline synthesis.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
11Ethanol251085
22Ethanol25592
33Ethanol25397
43Water251570
53Acetonitrile251088

Data adapted from a study on the synthesis of quinoxalines using a calcium iodate nanocatalyst.[12]

  • Reaction Setup: In a round-bottom flask, combine ortho-phenylenediamine (1 mmol) and benzil (B1666583) (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) to the flask, followed by calcium iodate nanocatalyst (3 mol%).

  • Reaction: Stir the mixture at room temperature for 3 minutes.

  • Workup: Monitor the reaction progress by TLC. Upon completion, filter the catalyst. Add cold water to the filtrate to precipitate the product.

  • Purification: Collect the solid by filtration and wash with a cold ethanol/water mixture. The crude product can be recrystallized from ethanol if necessary.[12]

Asymmetric Mannich-type Reactions

Chiral calcium iodide catalysts have been developed for asymmetric Mannich-type reactions, yielding β-aminocarbonyl compounds with high enantioselectivities.[14]

Common Issue: Low Yield and/or Low Enantioselectivity

Potential Cause Troubleshooting Step Rationale
Ineffective Catalyst Complex Ensure the correct stoichiometry between CaI₂ and the chiral ligand (e.g., pybox) is used for catalyst preparation.The formation of the active chiral complex is crucial for both catalytic activity and stereochemical control.
Presence of Water Although the catalyst is reported to be stable to moisture, ensure the use of anhydrous solvents for optimal results.Water can compete with the substrate for coordination to the Lewis acidic calcium center.
Incorrect Base Use a non-coordinating, sterically hindered base if required for substrate deprotonation to avoid interference with the catalyst.The choice of base can significantly affect the reaction pathway and selectivity.
Substrate Reactivity For less reactive imines or malonates, consider increasing the reaction temperature or time.Reaction kinetics can be a limiting factor.
  • Catalyst Preparation: In a glovebox, stir a mixture of CaI₂ and the chiral pybox ligand in an anhydrous solvent (e.g., THF) at room temperature for several hours.

  • Reaction Setup: To a solution of the N-Boc-protected imine in the chosen anhydrous solvent, add the malonate derivative.

  • Catalyst Addition: Add the prepared chiral calcium iodide catalyst solution (typically 5-10 mol%).

  • Reaction: Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Aldol (B89426) Condensation

While specific examples using calcium iodide are not abundant in the literature, as a Lewis acid, it could potentially catalyze aldol reactions.

Common Issue: Low Yield of Aldol Adduct

Potential Cause Troubleshooting Step Rationale
Insufficient Lewis Acidity Calcium iodide is a milder Lewis acid compared to others like TiCl₄ or AlCl₃. For less reactive substrates, a stronger Lewis acid may be required.The Lewis acid activates the carbonyl group towards nucleophilic attack by the enolate.
Side Reactions Retro-aldol reaction or self-condensation of the ketone can occur. Optimize reaction time and temperature.These competing reactions can reduce the yield of the desired crossed-aldol product.
Enolate Formation Issues If a pre-formed enolate is used, ensure its complete formation before adding the aldehyde.Incomplete enolate formation leads to unreacted starting material.

This protocol uses a strong base, but a similar setup could be adapted for a Lewis acid-catalyzed reaction.

  • Reactant Mixture: In a conical vial, dissolve the aldehyde (~1 mmol) and ketone (1 mole equivalent) in 95% ethanol (1 mL).

  • Base Addition: Add aqueous sodium hydroxide (B78521) solution (e.g., 0.10 mL of 15 M NaOH) and stir at room temperature.

  • Precipitation: Continue stirring until the product solidifies. The reaction time will vary depending on the substrates.

  • Isolation: Break up the solid and dilute with ice water. Collect the crude product by suction filtration and wash with cold water.

  • Purification: Recrystallize the product from a suitable solvent, such as 95% ethanol.[15]

Ether Cleavage

Ether cleavage typically requires strong protic acids like HBr or HI. Lewis acids can also be employed, often in conjunction with an acyl halide.

Common Issue: Incomplete Ether Cleavage

Potential Cause Troubleshooting Step Rationale
Weak Lewis Acidity Calcium iodide alone may not be a sufficiently strong Lewis acid for cleaving unactivated ethers. Use in combination with a reagent like acetyl chloride.The Lewis acid coordinates to the ether oxygen, making it a better leaving group.
Reaction Mechanism The reaction can proceed via Sₙ1 or Sₙ2 pathways. For primary and secondary ethers (Sₙ2), ensure the nucleophile (iodide) can access the less hindered carbon. For tertiary ethers (Sₙ1), conditions must favor carbocation formation.[16][17][18][19]The structure of the ether dictates the optimal reaction conditions.
High Stability of Ether Aryl ethers and other unreactive ethers may require harsh reaction conditions (high temperature, prolonged reaction time).The C-O bond in ethers is generally strong and requires significant activation to cleave.[18]

Visualizing Experimental Workflows and Concepts

Troubleshooting_Workflow

Lewis_Acid_Catalysis

References

Recrystallization techniques for the purification of laboratory-grade calcium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of laboratory-grade calcium iodide (CaI₂) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing laboratory-grade calcium iodide?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For laboratory-grade calcium iodide, this process is crucial for eliminating impurities such as elemental iodine (I₂), which forms due to oxidation and imparts a yellow or brownish tint, as well as other potential contaminants from manufacturing and storage. A purified, crystalline product is essential for ensuring the accuracy and reproducibility of experimental results.

Q2: What are the common impurities found in laboratory-grade calcium iodide?

A2: The most prevalent impurity is elemental iodine (I₂), which results from the oxidation of iodide ions by air and light.[1] Other potential impurities can include calcium hydroxide (B78521) and calcium carbonate, formed from the reaction of calcium iodide with moisture and carbon dioxide in the air. Depending on the manufacturing process, trace amounts of other halide salts or metal impurities may also be present.

Q3: Which solvents are suitable for the recrystallization of calcium iodide?

A3: Calcium iodide is highly soluble in water, ethanol (B145695), methanol, and acetone (B3395972).[2][3] The choice of solvent depends on the desired crystal yield and the nature of the impurities. Water is a common solvent due to the high solubility of CaI₂ at elevated temperatures and lower solubility at cooler temperatures. Ethanol and acetone, or mixtures with water, are also effective and can be easier to evaporate from the final product.

Q4: How should I properly store purified calcium iodide?

A4: Purified calcium iodide is highly hygroscopic (absorbs moisture from the air) and sensitive to light and air.[2][3] It should be stored in a tightly sealed, opaque container, preferably in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and moisture absorption.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Yellow or Brown Discoloration of Crystals Presence of elemental iodine (I₂) due to oxidation.- During dissolution, add a very small amount of a reducing agent like sodium thiosulfate (B1220275) or ascorbic acid to the hot solution to convert I₂ back to I⁻. - Perform the recrystallization under an inert atmosphere to minimize oxidation. - Protect the solution and crystals from light.
No Crystals Form Upon Cooling - Too much solvent was used, resulting in a solution that is not supersaturated at the lower temperature. - The cooling process is too slow, or the final temperature is not low enough.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure calcium iodide. - Cool the solution in an ice bath to further decrease solubility.
"Oiling Out" (Formation of a liquid layer instead of crystals) - The solution is too concentrated, causing the solute to come out of solution above its melting point. - The rate of cooling is too rapid. - Significant impurities are present, lowering the melting point of the mixture.- Reheat the solution and add a small amount of additional solvent to decrease the concentration. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath. - If impurities are suspected, consider a pre-purification step or using a different solvent system.
Low Yield of Purified Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The final cooling temperature was not low enough. - Crystals were lost during filtration and transfer.- Minimize the amount of hot solvent used to just dissolve the solid. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.
Crystals are Very Fine and Difficult to Filter - The solution was cooled too rapidly. - The solution was agitated during the crystallization process.- Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals. - Avoid stirring or moving the flask once crystallization has begun.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable for general purification of calcium iodide where elemental iodine is the primary impurity.

Materials:

  • Laboratory-grade calcium iodide

  • 95% Ethanol

  • Sodium thiosulfate (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the impure calcium iodide in an Erlenmeyer flask. For every 10 grams of CaI₂, start with approximately 20-30 mL of 95% ethanol.

  • Heat the mixture gently while stirring until the solvent begins to boil. Add more ethanol in small portions until all the calcium iodide has dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is yellow or brown, add a pinch of sodium thiosulfate and stir. The color should fade as the elemental iodine is reduced to iodide.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. Due to the hygroscopic nature of calcium iodide, it is crucial to minimize exposure to air. Transfer the dried crystals immediately to a tightly sealed container for storage.

Protocol 2: Mixed-Solvent Recrystallization from Acetone-Water

This method is effective when dealing with a broader range of impurities and can offer better control over the crystallization process.

Materials:

  • Laboratory-grade calcium iodide

  • Acetone

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the impure calcium iodide in a minimal amount of hot deionized water in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, slowly add acetone (the anti-solvent) dropwise with continuous swirling. Calcium iodide is less soluble in acetone, and its addition will induce precipitation.

  • Continue adding acetone until a slight turbidity (cloudiness) persists, indicating the solution is saturated.

  • Re-dissolution: Gently reheat the solution until it becomes clear again. If necessary, add a few drops of hot water to aid dissolution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold acetone-water mixture.

  • Drying: Dry the crystals thoroughly under vacuum and store them in a desiccator.

Quantitative Data

Table 1: Solubility of Calcium Iodide in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Water0182
Water20209
Water100426
Acetone072.7
Acetone2089
Acetone60119.8
Methanol0116.4
Methanol20126.1
Methanol60148.8

Data compiled from publicly available chemical data sources.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_final Final Product A Impure CaI₂ C Dissolve in Minimal Hot Solvent A->C B Select Solvent(s) B->C D Decolorize (Optional) C->D F Slow Cooling & Crystallization E Hot Filtration (Optional) D->E E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline CaI₂ I->J

Caption: Experimental workflow for the recrystallization of calcium iodide.

Troubleshooting_Tree Start Problem Encountered Q1 Are crystals forming upon cooling? Start->Q1 A1_Yes Are crystals yellow/brown? Q1->A1_Yes Yes A1_No Concentrate solution (evaporate solvent) & re-cool Q1->A1_No No A2_Yes Add reducing agent during dissolution A1_Yes->A2_Yes Yes A2_No Is an oil forming instead of crystals? A1_Yes->A2_No No A3_Yes Reheat, add more solvent, and cool slowly A2_No->A3_Yes Yes A3_No Is the crystal yield low? A2_No->A3_No No A4_Yes Minimize solvent volume, ensure thorough cooling A3_No->A4_Yes Yes A4_No Process appears successful. Verify purity. A3_No->A4_No No

References

Managing the deliquescence of calcium iodide in humid environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the deliquescent properties of calcium iodide (CaI₂) in humid environments.

Overview: Understanding Deliquescence of Calcium Iodide

Calcium iodide is an ionic compound with the chemical formula CaI₂.[1][2] It presents as a colorless or white solid that is highly soluble in water.[1][2] A key characteristic of calcium iodide is its deliquescent and hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4][5] When exposed to ambient air, CaI₂ can absorb enough water to dissolve and form a liquid solution.[6][7] This process, known as deliquescence, can compromise experimental accuracy, affect chemical stability, and lead to handling difficulties.[8][9] Furthermore, slow reaction with oxygen and carbon dioxide in the air can liberate free iodine, often causing a faint yellow color in impure samples.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is deliquescence and why does it happen to my calcium iodide?

A: Deliquescence is a process where a solid substance absorbs moisture from the air until it dissolves into a liquid solution.[7][8][10] Calcium iodide is highly hygroscopic, meaning it has a strong affinity for water.[3][5] This occurs because the vapor pressure of the forming salt solution is lower than the partial pressure of water in the surrounding air, driving moisture absorption.[6] This process will continue until the water activity of the solution matches that of the environment.[11]

Q2: How can I tell if my calcium iodide has been affected by humidity?

A: Signs of moisture exposure include the solid material becoming damp, clumpy, or forming a concentrated liquid solution.[6] You may also observe a faint yellow coloration, which indicates the liberation of iodine due to slow reactions with air and moisture.[1][4]

Q3: What are the consequences of using deliquesced calcium iodide in my experiments?

A: Using CaI₂ that has absorbed water can lead to significant experimental errors. The hydration state affects the molar mass, leading to inaccurate measurements and concentrations. Deliquescence can also enhance the degradation of labile active pharmaceutical ingredients (APIs) and lead to physical instabilities like particle agglomeration and caking.[8][9]

Q4: How should I store calcium iodide to prevent deliquescence?

A: To prevent moisture absorption, calcium iodide should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][12][13] For enhanced protection, storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][14] Always protect the container from light and moisture.[5][12]

Q5: Can I dry calcium iodide that has already been exposed to humidity?

A: While drying is possible, it can be challenging. Heating to dry the material is often not recommended as it can cause decomposition, which may produce toxic fumes of hydrogen iodide and metal oxides.[12] A preferred method is to use a desiccator with a strong drying agent to gradually remove the absorbed water under vacuum.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The calcium iodide powder is clumpy and difficult to weigh accurately.

Cause Solution
Exposure to ambient humidity. The container was likely opened in a high-humidity environment or not sealed properly.
Solution Steps 1. Immediately move the container to a controlled, low-humidity environment like a glove box or a desiccator. 2. If the material is only slightly clumpy, breaking up the clumps gently with a dry spatula inside the controlled environment may be sufficient. 3. For accurate weighing, transfer the required amount inside the glove box or a nitrogen-purged bag. 4. Ensure the primary container is sealed tightly immediately after use.[5]

Issue 2: The calcium iodide has turned yellow or brownish.

Cause Solution
Oxidation. The material has likely reacted with oxygen and carbon dioxide from the air, liberating free iodine.[1][4] This process is accelerated by the presence of moisture and light.[12]
Solution Steps 1. Assess the extent of discoloration. A faint yellow tinge may not significantly impact all applications, but it indicates impurity. 2. For high-purity applications (e.g., in drug development), it is strongly recommended to use a fresh, unopened container of calcium iodide. 3. To prevent this in the future, store the material under an inert gas and strictly protect it from light and moisture.[3][5][14]

Issue 3: Experimental results are inconsistent when using calcium iodide.

Cause Solution
Variable hydration state. The amount of water absorbed by the CaI₂ is likely varying between experiments, leading to inconsistent molar quantities being used.
Solution Steps 1. Standardize the handling procedure for CaI₂. Follow a strict protocol for weighing and dispensing in a controlled environment (see Section 4). 2. Use a fresh bottle of anhydrous calcium iodide for critical experiments to ensure a consistent starting material. 3. Consider quantifying the water content of your CaI₂ stock using techniques like Karl Fischer titration if deliquescence is a recurring issue.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with calcium iodide.

G Start Problem Encountered with CaI₂ CheckAppearance Assess Physical Appearance Start->CheckAppearance Inconsistent Inconsistent Results? Start->Inconsistent Clumpy Clumpy or Wet? CheckAppearance->Clumpy Yes Discolored Discolored (Yellow)? CheckAppearance->Discolored No CheckHandling Review Handling Procedure StandardizeProtocol Action: Standardize Protocol (See Section 4) CheckHandling->StandardizeProtocol Yes UseGloveBox Action: Handle/Weigh in Glove Box or Desiccator Clumpy->UseGloveBox Discolored->CheckHandling No UseNewBatch Action: Use New Batch for Critical Assays Discolored->UseNewBatch Yes Inconsistent->CheckHandling StoreProperly Preventative: Ensure Airtight Storage with Desiccant UseGloveBox->StoreProperly StandardizeProtocol->StoreProperly

Caption: Troubleshooting logic for managing calcium iodide issues.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Weighing Calcium Iodide

Objective: To accurately weigh anhydrous calcium iodide while minimizing exposure to atmospheric moisture.

Environment: This procedure must be performed in a low-humidity environment, such as a nitrogen-filled glove box or a sealed desiccator cabinet.

Materials:

  • Anhydrous calcium iodide (CaI₂) in its original container.

  • Glove box or desiccator cabinet.

  • Analytical balance (located inside the controlled environment).

  • Spatulas, weigh boats/papers.

  • Appropriate receiving vessel for the weighed CaI₂.

  • Personal Protective Equipment (PPE): safety glasses, gloves.[15]

Procedure:

  • Prepare the Environment: Ensure the glove box or desiccator has a relative humidity (RH) well below the deliquescence point of CaI₂. An RH of <10% is recommended.

  • Equilibrate Materials: Place the sealed container of CaI₂, spatulas, and weigh boats into the controlled environment and allow them to equilibrate for at least 30 minutes.

  • Weighing: a. Inside the controlled environment, open the CaI₂ container. b. Tare the analytical balance with the weigh boat. c. Using a clean, dry spatula, quickly transfer the desired amount of CaI₂ to the weigh boat and record the mass. d. Immediately and securely seal the main CaI₂ container.[12]

  • Transfer: Promptly transfer the weighed sample to your reaction vessel or for subsequent dilution within the controlled environment.

  • Cleanup: Clean all equipment according to standard laboratory procedures.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_weigh Weighing Procedure cluster_final Final Steps A Prepare Low-Humidity Environment (<10% RH) B Equilibrate Materials (CaI₂, Tools) A->B C Open CaI₂ Container B->C D Tare Balance C->D E Transfer & Weigh CaI₂ D->E F Seal Main Container E->F G Transfer Weighed Sample to Vessel F->G H Proceed with Experiment G->H

Caption: Workflow for handling deliquescent calcium iodide.

Data and Appendices

Table 1: Comparison of Common Laboratory Desiccants

When storing calcium iodide in a desiccator, the choice of drying agent is crucial. This table summarizes the properties of common desiccants.

Desiccant TypeChemical FormulaAdsorption Capacity (% by weight)RegenerationNotes
Silica (B1680970) Gel SiO₂~30%Yes (Heating at 120°C)Can be purchased with a color indicator (e.g., cobalt chloride) that changes from blue to pink when saturated.[16] It is FDA approved for direct contact with food and pharmaceuticals.[16]
Molecular Sieves Synthetic Zeolite~22%Yes (Heating at >200°C)Stronger adsorbent than silica gel, especially at low RH.[16][17] Can hold moisture at very high temperatures.[16]
Calcium Sulfate CaSO₄~10%LimitedKnown commercially as Drierite™. It is chemically stable and non-toxic but has a low capacity.[16][17]
Calcium Chloride CaCl₂20-40%NoHighly efficient and low cost, but it is also deliquescent and will form a corrosive brine.[18]
Montmorillonite Clay (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O~25%Yes (Low Temp)Inexpensive but may release moisture back into the environment at temperatures above 120°F (~50°C).[17]

Data compiled from various sources.[16][17]

Deliquescence Signaling Pathway

This diagram illustrates the cause-and-effect pathway from environmental conditions to the degradation of a calcium iodide sample.

G cluster_consequences Negative Experimental Consequences Env High Ambient Relative Humidity (RH) Exposure Improper Storage or Handling Exposure Env->Exposure Absorption CaI₂ Absorbs Atmospheric H₂O Exposure->Absorption Deliquescence Deliquescence Occurs: Solid -> Saturated Solution Absorption->Deliquescence C1 Inaccurate Weighing Deliquescence->C1 C2 Chemical Instability Deliquescence->C2 C3 Physical Caking Deliquescence->C3

Caption: Pathway from humidity exposure to sample degradation.

References

Calcium Iodide (CaI2) Technical Support Center: Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance for common side reactions encountered when using calcium iodide (CaI2) in organic synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.

Section 1: General Troubleshooting & Handling

This section covers common issues related to the physical properties of calcium iodide.

Question: My reaction is sluggish and gives a poor yield. I suspect an issue with my calcium iodide, but it looks like a fine white powder. What could be the problem?

Answer: The most likely culprit is water. Anhydrous calcium iodide is extremely hygroscopic and will readily absorb moisture from the atmosphere.[1] This introduces water into your reaction, which can quench reagents, hydrolyze sensitive functional groups, or alter the catalytic activity of the calcium salt. Even brief exposure to air can be problematic.

Solution:

  • Drying: Dry the CaI2 under a high vacuum with gentle heating (e.g., 120-150 °C) for several hours immediately before use.

  • Inert Atmosphere: Handle the dried CaI2 exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Solvent Purity: Ensure your reaction solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina).

Question: My calcium iodide has a faint yellow or brownish tint. Can I still use it?

Answer: A yellow to brown color indicates the presence of elemental iodine (I₂). This occurs when calcium iodide slowly reacts with oxygen and carbon dioxide from the air.[1] The presence of I₂ can lead to undesired side reactions, such as iodination of electron-rich substrates. For sensitive reactions, using discolored CaI2 is not recommended.

Solution:

  • Purification: While purification is possible, it is often more practical to purchase fresh, high-purity calcium iodide.

  • Storage: Store CaI2 in a tightly sealed container, preferably under an inert atmosphere and protected from light, to prevent decomposition.

Section 2: Side Reactions with Specific Functional Groups

Epoxides: Unexpected Regioselectivity or Diol Formation

Question: I'm using CaI2 to catalyze the ring-opening of an unsymmetrical epoxide with a nucleophile, but I'm getting a mixture of regioisomers. Why is this happening?

Answer: Calcium iodide acts as a Lewis acid, activating the epoxide by coordinating to the oxygen atom.[2][3][4][5] This activation facilitates nucleophilic attack. However, the mechanism can have both Sₙ1 and Sₙ2 characteristics.[6]

  • Sₙ2-like Pathway: The iodide ion (I⁻) can act as a nucleophile, attacking the less sterically hindered carbon. This is a classic Sₙ2 pathway.

  • Sₙ1-like Pathway: The Lewis acidic Ca²⁺ can promote the development of a partial positive charge on the more substituted carbon, favoring attack at that site.[6]

The balance between these pathways can be sensitive to the reaction conditions and the substrate, leading to a loss of regioselectivity.

Solution:

  • Lower Temperature: Reducing the reaction temperature often favors the more kinetically controlled Sₙ2 pathway, potentially increasing selectivity for attack at the less hindered carbon.

  • Solvent Choice: The polarity of the solvent can influence carbocation stability. Experiment with less polar solvents to disfavor the Sₙ1-like pathway.

  • Alternative Catalysts: If regioselectivity remains an issue, consider other calcium-based catalysts with non-nucleophilic counter-ions, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂).[2]

G

Alkyl Halides: Halogen Exchange (Finkelstein Reaction)

Question: I am running a reaction with an alkyl chloride (R-Cl) or bromide (R-Br) substrate, and I'm observing the formation of an alkyl iodide (R-I). Is my CaI2 causing this?

Answer: Yes. You are observing a classic Finkelstein reaction.[7][8] Calcium iodide, as a source of iodide ions, can participate in a nucleophilic substitution reaction where the iodide displaces the chloride or bromide.[9][10] This is an equilibrium process, but it can be driven forward if the resulting calcium salt (CaCl₂ or CaBr₂) is less soluble in the reaction solvent than CaI₂.[8][10]

This reaction is most efficient for primary, allyl, benzyl, and α-carbonyl halides and proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry if the carbon is a stereocenter.[8][10]

Table 1: Relative Reactivity of Alkyl Halides in Finkelstein Reactions

Substrate TypeReactivityMechanism
Methyl, PrimaryExcellentSₙ2
Allyl, Benzyl, α-CarbonylExcellentSₙ2
SecondaryModerateSₙ2
Tertiary, Vinyl, ArylUnreactive-
(Data synthesized from sources[8])

Solution:

  • Avoid CaI₂: If the formation of the alkyl iodide is undesirable, you must use a different calcium salt (e.g., CaCl₂, Ca(OTf)₂) that does not contain a nucleophilic anion.

  • Embrace the Reaction: Alternatively, you can leverage this side reaction to your advantage if the alkyl iodide is a desired intermediate for a subsequent step.[9]

Ethers: Unwanted Cleavage

Question: My reaction mixture contains an ether functional group for protection or as a solvent (e.g., THF, diethyl ether), and I'm seeing byproducts corresponding to a cleaved ether. What is happening?

Answer: Ethers are generally stable, but they can be cleaved under strongly acidic conditions.[11][12] While CaI₂ itself is not a strong Brønsted acid, in the presence of trace acid or at elevated temperatures, the Lewis acidity of the Ca²⁺ ion can activate the ether oxygen, making it susceptible to nucleophilic attack by the iodide ion.[13]

The mechanism depends on the ether's structure:

  • Primary/Secondary Ethers: Cleavage typically occurs via an Sₙ2 mechanism, with the iodide attacking the less sterically hindered carbon.[12][14]

  • Tertiary/Benzylic Ethers: Cleavage is more likely to proceed via an Sₙ1 mechanism due to the formation of a stable carbocation intermediate.[12][15]

G

Solution:

  • Temperature Control: Perform the reaction at the lowest possible temperature.

  • Reaction Time: Minimize the reaction time to reduce exposure of the ether to the reaction conditions.

  • Alternative Solvent/Protecting Group: If cleavage is significant, choose a non-etheral solvent or a more robust protecting group.

Esters and Carbonyls: Hydrolysis and Other Lewis Acid-Catalyzed Reactions

Question: My reaction involves an ester, but I'm isolating the corresponding carboxylic acid. Could the CaI₂ be responsible?

Answer: Yes, this is likely due to ester hydrolysis, especially if your reaction conditions are not strictly anhydrous. The Lewis acidic Ca²⁺ ion can coordinate to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by any water present in the reaction mixture.[4][5][13] While CaI₂ has been used to prevent the cleavage of certain protecting groups during ester hydrolysis under basic conditions, it can facilitate hydrolysis if water is the nucleophile.[16][17]

Question: I'm observing unexpected aldol-type products in a reaction involving an aldehyde or ketone. What is the role of CaI₂?

Answer: Calcium iodide can function as a Lewis acid catalyst, activating carbonyl groups towards nucleophilic attack.[13][18] This activation can promote side reactions such as self-condensation (aldol reaction) of enolizable aldehydes and ketones. The Ca²⁺ ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[19][20]

Solution for Carbonyl-Related Issues:

  • Strictly Anhydrous Conditions: To prevent hydrolysis, ensure all reagents and solvents are free of water, and run the reaction under an inert atmosphere.

  • Use of Additives: For aldol-type side reactions, adding a non-nucleophilic base or changing the stoichiometry might suppress enolate formation.

  • Lower Temperature: Reducing the temperature can often slow down these undesired side reactions more than the desired reaction.

Section 3: Experimental Protocols

Protocol 3.1: Preparation of Anhydrous Calcium Iodide Solution in Acetonitrile (B52724)

This protocol details a standard procedure for preparing a water-free solution of CaI₂ for use in moisture-sensitive reactions.

Materials:

  • Calcium Iodide (CaI₂, anhydrous grade)

  • Acetonitrile (MeCN, anhydrous grade)

  • Schlenk flask, oven-dried

  • Magnetic stir bar, oven-dried

  • Vacuum line or Schlenk line

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Place the required amount of CaI₂ and the stir bar into the Schlenk flask in a glovebox. If a glovebox is not available, add the CaI₂ quickly in a fume hood and immediately attach the flask to the Schlenk line.

  • Heat the flask gently (approx. 120 °C) under a high vacuum for 2-4 hours to remove any surface moisture from the salt.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with inert gas.

  • Using a cannula or a gas-tight syringe, transfer the required volume of anhydrous acetonitrile to the Schlenk flask.

  • Stir the mixture under a positive pressure of inert gas until the CaI₂ is fully dissolved.

  • The resulting solution is ready for use in your reaction. Store under an inert atmosphere.

References

Technical Support Center: Improving the Solubility of Calcium Iodide in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and methodologies for dissolving calcium iodide (CaI₂), an ionic salt, in nonpolar organic solvents. Due to the "like dissolves like" principle, calcium iodide is readily soluble in polar solvents but exhibits negligible solubility in nonpolar environments. This guide outlines two primary methods to overcome this challenge: complexation with crown ethers and encapsulation within reverse micelles.

Frequently Asked Questions (FAQs)

Q1: Why is calcium iodide insoluble in nonpolar solvents like toluene (B28343) or hexane?

A1: Calcium iodide is an ionic compound, meaning it consists of positively charged calcium ions (Ca²⁺) and negatively charged iodide ions (I⁻). Nonpolar solvents lack a significant dipole moment and cannot effectively surround and stabilize these charged ions. The strong electrostatic forces holding the CaI₂ crystal lattice together are much more favorable than the weak interactions the ions would have with nonpolar solvent molecules.

Q2: What are crown ethers, and how do they help dissolve calcium iodide in nonpolar solvents?

A2: Crown ethers are cyclic molecules with a series of ether functional groups.[1] They can selectively bind with specific metal cations, sequestering them within their central cavity.[2] The interior of the crown ether is polar and attracts the calcium cation, while the exterior is nonpolar, making the entire complex soluble in a nonpolar solvent.[3] This process is a form of phase-transfer catalysis.[4]

Q3: What is the best crown ether to use for dissolving calcium iodide?

A3: The choice of crown ether depends on the size of the cation. For the calcium ion (Ca²⁺), 18-crown-6 (B118740) is a commonly used and effective complexing agent. This is supported by literature where CaI₂ and 18-crown-6 are used as a catalytic system in organic synthesis.

Q4: What are reverse micelles, and how can they be used to dissolve calcium iodide?

A4: Reverse micelles are nanometer-sized water droplets dispersed in a bulk nonpolar solvent, stabilized by surfactant molecules. The polar heads of the surfactant molecules surround the water pool, while the nonpolar tails extend into the organic phase.[5] A small amount of an aqueous solution of calcium iodide can be encapsulated within these water pools, creating a microemulsion that is stable in the nonpolar solvent.

Q5: Are there safety concerns when working with crown ethers?

A5: Yes, crown ethers may be toxic and should be handled with care. It is advisable to wear gloves, work in a well-ventilated fume hood, and avoid inhalation or skin contact.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Calcium iodide does not dissolve even with a crown ether. Insufficient Crown Ether: The molar ratio of crown ether to CaI₂ may be too low.- Increase the molar ratio of crown ether to CaI₂. A 1:1 ratio is a good starting point, but an excess of the crown ether may be necessary.
Presence of Water: Trace amounts of water in the nonpolar solvent can interfere with the complexation.- Ensure the nonpolar solvent is anhydrous. Use freshly distilled solvent or a solvent from a sealed bottle over molecular sieves.
Low Temperature: The dissolution process may be slow at room temperature.- Gently warm the mixture while stirring. Monitor the temperature to avoid solvent evaporation or decomposition of reactants.
The reaction mixture is cloudy or forms an emulsion. Formation of a Stable Emulsion (Reverse Micelle Method): High surfactant concentration or intense agitation can lead to stable emulsions that are difficult to break.- Optimize the surfactant concentration. - Use moderate, consistent stirring instead of vigorous agitation. - Consider adding a small amount of a co-surfactant (e.g., a short-chain alcohol) to modify the interfacial properties.
Impure Reagents: Impurities in the calcium iodide, crown ether, or solvent can lead to side reactions or precipitation.- Use high-purity reagents. Check the certificate of analysis for your starting materials.
Difficulty in removing the crown ether after the reaction. Crown Ether Complexation: The crown ether can be challenging to separate from the desired product due to its complexing ability.- Consider purification by column chromatography. Crown ethers often have a high affinity for silica (B1680970) gel. - For some systems, precipitation of the crown ether complex by adding a specific co-solvent can be effective.

Quantitative Data

Salt Solvent Solubilizing Agent Concentration of Agent Solubility
Potassium FluorideAcetonitrile18-Crown-60.14 M~200-fold increase
Potassium AcetateAcetonitrile18-Crown-60.14 M~10-fold increase
Potassium PermanganateToluene18-Crown-6Not SpecifiedBecomes soluble

This data is illustrative of the solubilizing effect of crown ethers on ionic salts in organic solvents.

Experimental Protocols

Method 1: Solubilization of Calcium Iodide using a Crown Ether

This protocol describes the general procedure for dissolving calcium iodide in a nonpolar solvent such as toluene using 18-crown-6 as a phase-transfer catalyst.

Materials:

  • Anhydrous Calcium Iodide (CaI₂)

  • 18-Crown-6

  • Anhydrous nonpolar solvent (e.g., Toluene, Hexane)

  • Magnetic stirrer and stir bar

  • Glassware (dried in an oven)

  • Inert atmosphere (optional, e.g., nitrogen or argon)

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Addition of Solids: To a flask containing a magnetic stir bar, add the desired amount of anhydrous calcium iodide and a molar equivalent (or a slight excess) of 18-crown-6.

  • Solvent Addition: Under an inert atmosphere if required for the subsequent reaction, add the desired volume of the anhydrous nonpolar solvent to the flask.

  • Dissolution:

    • Begin stirring the mixture at a moderate speed at room temperature.

    • Observe the dissolution of the solids. This process may be slow.

    • If dissolution is not complete after a reasonable time (e.g., 30-60 minutes), gently warm the mixture using a water bath or heating mantle while continuing to stir.

  • Use in Reaction: Once the calcium iodide has dissolved to the desired concentration, the resulting solution can be used for subsequent reactions in the nonpolar medium.

Method 2: Encapsulation of Calcium Iodide in Reverse Micelles

This protocol outlines the formation of reverse micelles to create a microemulsion of an aqueous calcium iodide solution in a nonpolar solvent.

Materials:

  • Calcium Iodide (CaI₂)

  • Deionized water

  • Surfactant (e.g., Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) - AOT)

  • Nonpolar solvent (e.g., Isooctane, Hexane)

  • Vortex mixer or magnetic stirrer

  • Glassware

Procedure:

  • Prepare Aqueous CaI₂ Solution: Dissolve a known concentration of calcium iodide in deionized water to create a stock solution.

  • Prepare Surfactant Solution: Dissolve the surfactant (e.g., AOT) in the nonpolar solvent to the desired concentration. The concentration will depend on the desired size and properties of the reverse micelles.

  • Form Reverse Micelles:

    • To the surfactant/solvent mixture, add a small, precise volume of the aqueous calcium iodide solution. This is typically done via the "injection method".[5]

    • The molar ratio of water to surfactant (W₀ = [H₂O]/[Surfactant]) is a critical parameter that controls the size of the water pool in the reverse micelles.

  • Homogenization: Vigorously mix the solution using a vortex mixer or a magnetic stirrer until a clear, optically transparent microemulsion is formed. The absence of cloudiness indicates the successful formation of reverse micelles.

  • Application: The resulting microemulsion containing the encapsulated calcium iodide can now be used in reactions where the CaI₂ is required to be in a nonpolar environment.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Dissolving CaI2 in Nonpolar Solvents start Start: CaI2 Insoluble in Nonpolar Solvent method_selection Select Solubilization Method start->method_selection crown_ether Method 1: Crown Ether method_selection->crown_ether Complexation reverse_micelle Method 2: Reverse Micelle method_selection->reverse_micelle Encapsulation ce_protocol Follow Crown Ether Protocol crown_ether->ce_protocol rm_protocol Follow Reverse Micelle Protocol reverse_micelle->rm_protocol ce_success Success: CaI2 Dissolved ce_protocol->ce_success Dissolves ce_fail Issue: Still Insoluble ce_protocol->ce_fail Problem Occurs ce_ts1 Troubleshoot: Increase Crown Ether Ratio ce_fail->ce_ts1 ce_ts2 Troubleshoot: Ensure Anhydrous Conditions ce_fail->ce_ts2 ce_ts3 Troubleshoot: Gently Heat and Stir ce_fail->ce_ts3 ce_ts1->ce_protocol Retry ce_ts2->ce_protocol Retry ce_ts3->ce_protocol Retry rm_success Success: CaI2 Encapsulated rm_protocol->rm_success Forms Microemulsion rm_fail Issue: Emulsion/Cloudiness rm_protocol->rm_fail Problem Occurs rm_ts1 Troubleshoot: Optimize Surfactant Conc. rm_fail->rm_ts1 rm_ts2 Troubleshoot: Moderate Agitation rm_fail->rm_ts2 rm_ts3 Troubleshoot: Consider Co-surfactant rm_fail->rm_ts3 rm_ts1->rm_protocol Retry rm_ts2->rm_protocol Retry rm_ts3->rm_protocol Retry

Caption: Troubleshooting workflow for dissolving calcium iodide in nonpolar solvents.

crown_ether_mechanism Mechanism of Crown Ether Solubilization cluster_start Initial State (Immiscible) cluster_process Complexation cluster_end Final State (Soluble) CaI2 CaI2 (Solid) CrownEther 18-Crown-6 CaI2_ion Ca^2+ + 2I- Solvent1 Nonpolar Solvent Complex [Ca(18-Crown-6)]^2+ I- I- CrownEther->Complex Encapsulates Ca^2+ Solution Homogeneous Solution in Nonpolar Solvent Complex->Solution Dissolves

Caption: Solubilization of CaI₂ via crown ether complexation.

References

Stabilization of calcium iodide solutions against photodecomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodide (CaI₂) solutions. The information provided will help you address common stability issues, particularly photodecomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution turns yellow or brown Oxidation of iodide (I⁻) to iodine (I₂) due to exposure to light, air (oxygen), or acidic pH.[1][2]1. Storage: Store the solution in a tightly sealed, amber or opaque container to protect it from light and air.[3][4]2. pH Adjustment: Ensure the solution's pH is neutral to slightly alkaline. If acidic, adjust with a suitable base.3. Use of Stabilizers: Add a reducing agent like sodium thiosulfate (B1220275) or an antioxidant to prevent oxidation.[5]
Precipitate forms in the solution Reaction with carbon dioxide from the air to form insoluble calcium carbonate.[2][6][7]1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO₂.2. Sealed Containers: Use tightly sealed containers to limit air exposure.
Inconsistent experimental results Degradation of the calcium iodide solution, leading to a lower effective concentration of iodide ions.1. Fresh Solutions: Prepare fresh calcium iodide solutions regularly, especially for sensitive applications.2. Stabilization: Implement a stabilization protocol using antioxidants or pH control.3. Quality Control: Periodically test the concentration of your solution using methods like iodometric titration.
Solution is cloudy Formation of finely dispersed precipitates or colloidal particles.1. Filtration: Filter the solution through a suitable membrane filter.2. Review Preparation: Re-evaluate the solution preparation procedure to identify any potential sources of contamination or unintended reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my calcium iodide solution turning yellow?

A1: A yellow or brown tint in your calcium iodide solution is a common indicator of decomposition.[1] The iodide ions (I⁻), which are colorless in solution, are being oxidized to form elemental iodine (I₂), which has a characteristic yellow-brown color in aqueous solutions. This process, known as photodecomposition, is often accelerated by exposure to light, oxygen, and acidic conditions.[2][8]

Q2: How can I prevent my calcium iodide solution from turning yellow?

A2: To prevent the oxidation of iodide, you should:

  • Protect from Light: Store your solution in amber glass bottles or containers wrapped in aluminum foil to block out light.[4]

  • Limit Oxygen Exposure: Keep containers tightly sealed. For highly sensitive applications, consider preparing and storing solutions under an inert gas like nitrogen or argon.

  • Control pH: Maintain a neutral to slightly alkaline pH. Acidic conditions can accelerate the oxidation of iodide.[8][9]

  • Use a Stabilizer: Add a small amount of a reducing agent. Common stabilizers include sodium thiosulfate and dextrose.[5][8]

Q3: What are some common stabilizers for iodide solutions and how do they work?

A3: Several types of stabilizers can be used:

  • Reducing Agents (Antioxidants): Substances like sodium thiosulfate, sodium hypophosphite, and ascorbic acid work by reacting with and neutralizing any oxidizing agents present, thereby preventing the oxidation of iodide to iodine.[5]

  • Complexing Agents: Dextrose and other polysaccharides can form weak complexes with iodine, which helps to keep it in solution and reduces its volatility.[8]

  • pH Buffers: Alkaline compounds such as sodium carbonate can help maintain a pH that is unfavorable for iodide oxidation.[8]

Q4: How often should I prepare a fresh calcium iodide solution?

A4: The frequency of preparation depends on the sensitivity of your application and your storage conditions. For high-purity applications, it is best to prepare solutions fresh daily. If you are using a stabilized solution and have stored it properly, it may remain viable for a longer period. It is good practice to visually inspect the solution for any color change before each use.

Q5: Can I still use a calcium iodide solution that has turned slightly yellow?

A5: A slightly yellow solution indicates the presence of iodine, meaning the concentration of iodide has decreased. For applications where the exact concentration of iodide is critical, it is not recommended to use a discolored solution. However, for some less sensitive applications, it may still be usable. If you choose to use it, be aware that your results may be affected.

Experimental Protocols

Protocol 1: Stabilization of Calcium Iodide Solution with a Reducing Agent

This protocol describes the preparation of a stabilized calcium iodide solution using sodium thiosulfate.

Materials:

  • Calcium iodide (CaI₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Amber volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of calcium iodide.

  • Weigh a small amount of sodium thiosulfate, typically around 0.1% of the total solution weight.

  • In the amber volumetric flask, dissolve the sodium thiosulfate in a portion of the deionized water.

  • Add the calcium iodide to the flask and dissolve it in the sodium thiosulfate solution.

  • Add deionized water to the final desired volume.

  • Stir the solution until all solids are dissolved.

  • Store the flask, tightly capped, in a cool, dark place.

Protocol 2: Monitoring the Stability of a Calcium Iodide Solution

This protocol outlines a method for quantifying the decomposition of a calcium iodide solution over time by measuring the formation of iodine using UV-Vis spectrophotometry.

Materials:

  • Calcium iodide solution (stabilized and unstabilized)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Amber and clear storage vials

Procedure:

  • Prepare both an unstabilized and a stabilized calcium iodide solution.

  • Divide each solution into two sets of vials: one set of clear vials (exposed to light) and one set of amber vials (protected from light).

  • At time zero, measure the absorbance spectrum of each solution from 300 nm to 600 nm. The triiodide ion (I₃⁻), formed from the reaction of I⁻ and I₂, has a characteristic absorbance peak at approximately 350 nm.

  • Store the vials under controlled conditions (e.g., on a lab bench for light exposure and in a dark cabinet for the control).

  • At regular intervals (e.g., every hour for the first day, then daily), measure the absorbance spectra of the solutions.

  • Plot the absorbance at 350 nm versus time for each condition to compare the rates of decomposition.

Quantitative Data Summary

The following table provides a template for summarizing data from a stability study as described in Protocol 2.

Condition Time (hours) Absorbance at 350 nm % Increase in Absorbance
Unstabilized, Light 00.0100%
10.050400%
240.5004900%
Unstabilized, Dark 00.0100%
10.01220%
240.080700%
Stabilized, Light 00.0090%
10.0090%
240.01567%
Stabilized, Dark 00.0090%
10.0090%
240.01011%

Visualizations

Photodecomposition_Pathway cluster_factors Accelerating Factors I_minus I⁻ (Iodide) Colorless I2 I₂ (Iodine) Yellow/Brown I_minus->I2 Oxidation Light Light (hv) Light->I_minus Oxygen Oxygen (O₂) Oxygen->I_minus Acid Acid (H⁺) Acid->I_minus

Caption: Photodecomposition pathway of iodide.

Stabilization_Mechanism I_minus I⁻ (Iodide) I2 I₂ (Iodine) I_minus->I2 Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂) Oxidizing_Agent->I_minus Inactive_Product Inactive Product Oxidizing_Agent->Inactive_Product Stabilizer Stabilizer (Reducing Agent) Stabilizer->I2 Reduces back to I⁻ Stabilizer->Oxidizing_Agent Neutralizes

Caption: Mechanism of stabilization with a reducing agent.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions Prep_Unstabilized Prepare Unstabilized CaI₂ Solution Light_Un Light Exposure Prep_Unstabilized->Light_Un Dark_Un Dark Storage Prep_Unstabilized->Dark_Un Prep_Stabilized Prepare Stabilized CaI₂ Solution Light_St Light Exposure Prep_Stabilized->Light_St Dark_St Dark Storage Prep_Stabilized->Dark_St Measure Measure Initial Absorbance (T=0) Light_Un->Measure Dark_Un->Measure Light_St->Measure Dark_St->Measure Monitor Monitor Absorbance Over Time Measure->Monitor Analyze Analyze and Compare Decomposition Rates Monitor->Analyze

Caption: Workflow for testing stabilizer effectiveness.

References

Analytical methods for determining the purity of anhydrous calcium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analytical determination of anhydrous calcium iodide (CaI₂) purity. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to assist researchers, scientists, and drug development professionals in their laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of anhydrous calcium iodide?

A1: The purity of anhydrous calcium iodide can be assessed through a combination of methods that quantify the calcium and iodide content, as well as determine the presence of impurities. The primary analytical techniques include:

  • Complexometric Titration: To determine the percentage of calcium.

  • Iodometric Titration: To determine the percentage of iodide.

  • Ion Chromatography (IC): For the simultaneous or separate quantification of calcium and iodide ions, as well as other ionic impurities.

  • Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES or ICP-MS): To determine the calcium content and trace metal impurities.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of hydrated forms or volatile impurities.

  • Karl Fischer Titration: To specifically quantify water content, which is crucial for the "anhydrous" specification.

Q2: My anhydrous calcium iodide has a faint yellow color. What could be the cause?

A2: A faint yellow color in anhydrous calcium iodide is typically due to the liberation of free iodine (I₂). This can occur when the iodide ions (I⁻) are oxidized. This process can be accelerated by exposure to air (oxygen) and light.[1][2] While a slight discoloration may not significantly impact the overall purity for some applications, it indicates product degradation. For high-purity applications, it is advisable to use a fresh, properly stored sample that is white or off-white.

Q3: I am getting inconsistent results with my complexometric (EDTA) titration for calcium. What are the possible reasons?

A3: Inconsistent results in EDTA titrations for calcium can stem from several factors:

  • pH Control: The complexation of calcium with EDTA is pH-dependent. For calcium determination, the pH should be maintained at approximately 12-13 to ensure a sharp endpoint and to prevent interference from any magnesium impurities, which precipitate as magnesium hydroxide (B78521) at this pH.[3][4]

  • Indicator Issues: The color change of the indicator (e.g., murexide (B42330) or Calmagite) can be difficult to discern.[3][4][5] Ensure you are using a fresh indicator solution and are familiar with the expected color change (e.g., from pink/red to blue/violet for murexide).[4][6]

  • Interfering Ions: Other metal ions present in the sample can also form complexes with EDTA, leading to inaccurate results. However, at a high pH of 12-13, many common metal interferences are minimized as they precipitate as hydroxides.

  • Endpoint Determination: Over-titrating is a common error. Approach the endpoint dropwise to ensure an accurate reading.

  • Standardization of EDTA: The concentration of your EDTA solution must be accurately known. Standardize it against a primary standard calcium carbonate solution.[5]

Q4: During iodometric titration, my starch indicator is not giving a sharp blue color. Why is this happening?

A4: A poor endpoint with the starch indicator in iodometric titrations can be due to:

  • Degraded Starch Solution: Starch solutions are susceptible to microbial degradation and should be freshly prepared.

  • Premature Addition of Indicator: If the starch indicator is added when the concentration of iodine is still high, the starch-iodine complex can be difficult to break, leading to a diffuse endpoint. Add the starch indicator only when the solution has faded to a pale yellow color.[7][8][9]

  • Low pH: The reaction is typically carried out in an acidic medium. Ensure the pH is sufficiently low for the reaction to proceed to completion.[7]

Q5: I am observing peak tailing for iodide in my ion chromatography analysis. What can I do to improve the peak shape?

A5: Peak tailing for iodide in ion chromatography can be caused by several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.

  • Matrix Mismatch: High concentrations of other ions in the sample matrix can interfere with the chromatography. Proper sample dilution is crucial.

  • Inappropriate Eluent: The eluent composition and concentration are critical for good peak shape. Ensure your eluent is optimized for the separation of polarizable anions like iodide.[10]

  • Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for column cleaning.

Troubleshooting Guides

Complexometric Titration for Calcium
Issue Possible Cause(s) Troubleshooting Steps
No sharp endpoint color change. 1. Incorrect pH. 2. Degraded indicator. 3. Presence of high concentrations of interfering ions.1. Use a pH meter to ensure the pH is between 12 and 13 before starting the titration. Adjust with NaOH solution as needed.[4] 2. Prepare a fresh indicator solution. 3. At pH 12-13, most common metal interferences precipitate. If interferences are still suspected, consider using a masking agent.
Results are consistently high. 1. Over-titration. 2. EDTA solution is more concentrated than stated.1. Approach the endpoint slowly, adding the titrant drop by drop. 2. Re-standardize the EDTA solution against a primary standard.
Results are consistently low. 1. Incomplete dissolution of the calcium iodide sample. 2. EDTA solution is more dilute than stated.1. Ensure the sample is fully dissolved in deionized water before starting the titration. 2. Re-standardize the EDTA solution.
Iodometric Titration for Iodide
Issue Possible Cause(s) Troubleshooting Steps
Fading or indistinct endpoint. 1. Starch indicator added too early. 2. Starch solution has degraded. 3. Reaction mixture exposed to light for too long.1. Add the starch indicator only when the solution is pale yellow.[7][8][9] 2. Prepare a fresh starch solution daily.[8] 3. Keep the reaction mixture in a dark place for the recommended time before titration to prevent light-induced oxidation of iodide.[8]
Results are not reproducible. 1. Inconsistent sample weighing. 2. Air bubbles in the burette. 3. Inconsistent waiting time after adding reagents.1. Use an analytical balance and ensure accurate weighing. 2. Ensure the burette is free of air bubbles before starting the titration.[11] 3. Follow the protocol for the reaction time consistently for all samples.

Experimental Protocols

Determination of Calcium by Complexometric Titration with EDTA

Principle: Calcium ions form a stable, water-soluble 1:1 complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal ion indicator, such as murexide, which changes color when all the calcium has been complexed by the EDTA.[3][4][6]

Reagents:

  • 0.05 M EDTA solution, standardized

  • Sodium hydroxide (NaOH) solution, 8 M

  • Murexide indicator (ground with NaCl)

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.4 g of the anhydrous calcium iodide sample into a 250 mL conical flask.

  • Dissolve the sample in approximately 100 mL of deionized water.

  • Add 10 mL of 8 M NaOH solution to raise the pH to 12-13. Check the pH with a pH meter.

  • Add a small amount (approximately 100 mg) of the murexide indicator mixture. The solution should turn a pink/red color.[4][6]

  • Titrate with the standardized 0.05 M EDTA solution until the color changes to a deep blue or violet at the endpoint.[4][6]

  • Record the volume of EDTA used.

  • Perform the titration in triplicate and calculate the average.

Calculation:

Where:

  • V_EDTA = Volume of EDTA solution used (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • MW_Ca = Molar mass of Calcium (40.08 g/mol )

  • W_sample = Weight of the calcium iodide sample (g)

Determination of Iodide by Iodometric Titration

Principle: Iodide ions are oxidized to iodine using a suitable oxidizing agent (e.g., bromine water or potassium iodate (B108269) in acidic solution). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.[7][8][12]

Reagents:

  • 0.1 M Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI), free from iodate

  • Sulfuric acid (H₂SO₄), 2 N

  • Starch indicator solution, 1% (w/v)

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.5 g of the anhydrous calcium iodide sample into a 250 mL conical flask with a stopper.

  • Dissolve the sample in 50 mL of deionized water.

  • In a separate flask, prepare the oxidizing solution by dissolving a known excess of KIO₃ in deionized water.

  • To the calcium iodide solution, add 10 mL of 2 N H₂SO₄.

  • Add a known volume of the standardized KIO₃ solution to the acidified calcium iodide solution. The solution will turn a yellow-brown color due to the formation of iodine.

  • Stopper the flask and allow the reaction to proceed in the dark for 10 minutes.[8]

  • Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, dropwise, until the blue color disappears.

  • Record the total volume of sodium thiosulfate used.

  • Perform a blank titration without the calcium iodide sample to account for any impurities in the reagents.

Calculation: The calculation for this titration is based on the stoichiometry of the reactions involved. The amount of iodide is determined from the amount of iodine that reacts with the sodium thiosulfate.

Data Presentation

Table 1: Typical Specifications for Anhydrous Calcium Iodide

ParameterSpecification
Assay (Metals Basis) ≥ 99.5%[13]
Appearance White to off-white powder or beads
Moisture ≤ 0.5%
Trace Metal Impurities Varies by grade, typically in the ppm range

Table 2: Comparison of Analytical Methods for Purity Determination

Method Analyte(s) Advantages Disadvantages
Complexometric Titration CalciumCost-effective, simple instrumentation.Susceptible to interference from other metal ions, requires careful pH control.
Iodometric Titration IodideWell-established, accurate for high concentrations.Can be time-consuming, endpoint detection can be subjective.
Ion Chromatography Calcium, Iodide, other ionsHigh specificity, can determine multiple ions in a single run.[14]Higher initial instrument cost, requires method development.
ICP-OES/MS Calcium, trace metalsHigh sensitivity, multi-element capability.High instrument cost, requires sample digestion which can be complex for some matrices.[15][16][17]
Karl Fischer Titration WaterHigh accuracy and precision for moisture determination.[18][19][20][21][22]Specialized equipment required.
Thermogravimetric Analysis Thermal decomposition, water contentProvides information on thermal stability and composition.[23][24][25]Not a direct measure of elemental purity.

Visualizations

experimental_workflow_purity_analysis cluster_sample Sample Preparation cluster_titration cluster_chrom_spec cluster_thermal sample Anhydrous CaI₂ Sample weigh Accurate Weighing sample->weigh dissolve Dissolution in Deionized Water weigh->dissolve thermal Thermal & Moisture Analysis weigh->thermal titration Titrimetric Analysis dissolve->titration chromatography Chromatographic Analysis dissolve->chromatography spectroscopy Spectroscopic Analysis dissolve->spectroscopy edta Complexometric (EDTA) Titration for Ca²⁺ titration->edta iodometric Iodometric Titration for I⁻ titration->iodometric ic Ion Chromatography (IC) for Ca²⁺ & I⁻ chromatography->ic icp ICP-OES/MS for Ca²⁺ & Trace Metals spectroscopy->icp kf Karl Fischer for H₂O thermal->kf tga TGA for Thermal Stability thermal->tga troubleshooting_titration cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Titration Results cause1 Incorrect Titrant Concentration start->cause1 cause2 Endpoint Detection Error start->cause2 cause3 Sample Preparation Issue start->cause3 cause4 Instrumental Error start->cause4 sol1 Standardize Titrant cause1->sol1 sol2 Use Fresh Indicator / Calibrate pH Meter cause2->sol2 sol3 Ensure Complete Dissolution / Accurate Weighing cause3->sol3 sol4 Check for Air Bubbles / Calibrate Glassware cause4->sol4

References

Impact of impurities in calcium iodide on catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium iodide (CaI₂) as a catalyst in their experiments.

FAQs: Impact of Impurities on Calcium Iodide Catalytic Activity

This section addresses common issues encountered during catalytic reactions involving calcium iodide.

Question 1: My anhydrous calcium iodide has a faint yellow tint. Can I still use it for my catalytic reaction?

Answer: A faint yellow color in calcium iodide is often an indication of decomposition due to reaction with air (oxygen and carbon dioxide), which liberates elemental iodine (I₂).[1] While the presence of a small amount of elemental iodine may not completely inhibit catalysis, it can have several negative consequences:

  • Alteration of Lewis Acidity: The presence of I₂ can potentially alter the Lewis acidity of the catalytic system, although the precise effect is not well-documented in literature.

  • Side Reactions: Elemental iodine can participate in unwanted side reactions, leading to the formation of byproducts and a reduction in the yield of the desired product.

  • Inconsistent Results: The amount of decomposition can vary, leading to poor reproducibility between experiments.

Recommendation: For sensitive catalytic reactions, particularly those requiring high stereoselectivity, it is recommended to use fresh, colorless calcium iodide or purify the discolored reagent before use.

Question 2: I am observing a significant drop in yield and/or enantioselectivity in my asymmetric Mannich reaction catalyzed by a CaI₂/Pybox system. What are the potential causes related to the catalyst?

Answer: A decrease in yield or enantioselectivity in this catalytic system can be attributed to several factors related to the purity of the calcium iodide:

  • Water Content: Anhydrous calcium iodide is highly hygroscopic. The presence of water can significantly impact the Lewis acidity of the CaI₂ catalyst, leading to a decrease in catalytic activity and stereocontrol. Water can hydrolyze the catalyst and interfere with the formation of the active chiral complex.

  • Alkali Metal Impurities (Na⁺, K⁺): Impurities such as sodium iodide (NaI) or potassium iodide (KI) can co-coordinate with the chiral ligand or the substrate, potentially altering the geometry of the transition state and leading to a reduction in enantioselectivity.

  • Other Halide Impurities (e.g., Chloride, Bromide): Anionic impurities like chloride (Cl⁻) and bromide (Br⁻) can compete with the iodide in the catalytic cycle, which may affect the reaction rate and selectivity.

Troubleshooting Workflow for Low Enantioselectivity:

G start Low Enantioselectivity Observed catalyst Catalyst Purity Issues? start->catalyst reagents Reagent/Solvent Purity? catalyst->reagents [No] catalyst_yes Check for: - Water content (hygroscopic) - Alkali metal impurities - Air/CO₂ exposure (yellowing) catalyst->catalyst_yes [Yes] conditions Reaction Conditions? reagents->conditions [No] reagents_yes Check for: - Purity of substrates - Anhydrous solvents reagents->reagents_yes [Yes] conditions_yes Verify: - Temperature control - Reaction time - Stirring efficiency conditions->conditions_yes [Yes] solution_catalyst Solution: - Use high-purity, anhydrous CaI₂ - Handle in inert atmosphere - Purify existing stock catalyst_yes->solution_catalyst solution_reagents Solution: - Purify substrates - Use freshly distilled solvents reagents_yes->solution_reagents solution_conditions Solution: - Optimize temperature and time - Ensure proper mixing conditions_yes->solution_conditions

Caption: Troubleshooting workflow for low enantioselectivity.

Question 3: My hydroboration reaction of a ketone using calcium iodide is sluggish and gives a low yield. What impurities might be responsible?

Answer: Slow reaction rates and low yields in CaI₂-catalyzed hydroboration can often be traced back to catalyst impurities.

  • Water: As a strong Lewis acid, the calcium center is susceptible to coordination by water. This deactivates the catalyst by preventing the coordination of the ketone substrate.

  • Basic Impurities: Calcium iodide can be prepared from calcium hydroxide (B78521) or calcium carbonate.[2] Residual basic impurities can react with the hydroborating agent (e.g., pinacolborane), reducing its effective concentration and hindering the reaction.

  • Oxidative Decomposition: Exposure to air can lead to the formation of calcium carbonate and elemental iodine. Carbonate impurities can interfere with the catalytic cycle.

Data on Common Impurities and Their Potential Impact

While specific quantitative data on the impact of various impurities on CaI₂-catalyzed reactions is scarce in the literature, the following table summarizes the expected effects based on general principles of Lewis acid catalysis. The impact levels are hypothetical and intended for illustrative purposes.

ImpurityTypical SourcePlausible Impact on Catalytic ActivityExpected Impact on YieldExpected Impact on Enantioselectivity (for asymmetric reactions)
Water (H₂O) Absorption from atmosphereDeactivation of Lewis acid sitesHighHigh
Alkali Metal Iodides (NaI, KI) Synthesis starting materialsAlteration of the chiral environmentLow to MediumMedium to High
Calcium Hydroxide (Ca(OH)₂) Incomplete reaction during synthesisNeutralization of acidic species, side reactionsMediumLow
Calcium Carbonate (CaCO₃) Decomposition by CO₂ in the airReduced catalyst solubility, potential basicityMediumLow
Elemental Iodine (I₂) Decomposition by O₂ in the airSide reactions, altered redox potentialLow to MediumLow
Other Halides (Cl⁻, Br⁻) Impurities in starting materialsCompetitive inhibitionLowLow

Troubleshooting Guides

Guide 1: Low Yield in a CaI₂-Catalyzed Reaction

If you are experiencing a lower than expected yield, follow this systematic troubleshooting guide.

Workflow for Troubleshooting Low Yield:

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Asymmetric Mannich-type Reaction of a Malonate with an N-Boc-protected Imine

This protocol is a representative example of a CaI₂/Pybox-catalyzed Mannich reaction.

Materials:

  • Anhydrous Calcium Iodide (CaI₂), high purity (99.9% or higher)

  • Pybox ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)

  • N-Boc-protected imine

  • Dialkyl malonate

  • Anhydrous toluene (B28343)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add CaI₂ (0.1 mmol) and the Pybox ligand (0.11 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add the dialkyl malonate (1.2 mmol) to the reaction mixture.

  • In a separate vial, dissolve the N-Boc-protected imine (1.0 mmol) in anhydrous toluene (1.0 mL).

  • Slowly add the imine solution to the reaction mixture over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Protocol 2: Hydroboration of Acetophenone (B1666503)

This protocol describes a general procedure for the CaI₂-catalyzed hydroboration of a ketone.

Materials:

  • Anhydrous Calcium Iodide (CaI₂), high purity

  • Acetophenone

  • Pinacolborane (HBpin)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous CaI₂ (0.05 mmol).

  • Add anhydrous THF (2.0 mL) and stir until the CaI₂ is fully dissolved.

  • Add acetophenone (1.0 mmol) to the solution.

  • Add pinacolborane (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by GC-MS or TLC.

  • After the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting boronate ester or proceed to oxidation to obtain the corresponding alcohol.

Analytical Methods for Impurity Detection

Method 1: Detection of Metallic Impurities by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantitative analysis of trace and ultra-trace metal impurities.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the calcium iodide sample.

  • Dissolve the sample in 10 mL of high-purity deionized water.

  • Acidify the solution with high-purity nitric acid to a final concentration of 1-2%.

  • Dilute the sample to a final volume of 50 mL with deionized water.

  • Prepare a series of calibration standards containing known concentrations of the elements of interest (e.g., Na, K, Mg, Fe, etc.).

  • Analyze the samples and standards by ICP-MS.

Method 2: Detection of Anionic Impurities by Ion Chromatography

Ion chromatography (IC) is an effective method for the determination of anionic impurities such as chloride, bromide, and sulfate.

Sample Preparation:

  • Dissolve a precisely weighed amount of calcium iodide (e.g., 1 g) in deionized water to make a stock solution (e.g., 100 mL).

  • For the analysis of most anions, direct injection of a diluted sample may be possible. However, the high concentration of iodide can interfere with the detection of other anions. A matrix elimination step using a silver-cartridge can be employed to precipitate out the iodide as silver iodide.[3]

  • Prepare calibration standards for the anions of interest (e.g., Cl⁻, Br⁻, SO₄²⁻).

  • Analyze the prepared samples and standards using an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.[4][5]

References

Safe handling and disposal of calcium iodide waste in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of calcium iodide waste in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with calcium iodide?

A1: Calcium iodide is considered a hazardous substance.[1] The primary hazards include:

  • Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Health Effects from Chronic Exposure: Chronic exposure can lead to "iodism," characterized by a range of symptoms including salivation, nasal discharge, and skin rashes.[3] Ingestion of iodides during pregnancy may have adverse effects on fetal development.[3]

Q2: What are the proper storage requirements for calcium iodide?

A2: To ensure safety and stability, store calcium iodide in a cool, dry, and well-ventilated area.[1][3][4] Keep containers tightly sealed and protected from light, moisture, and air, as it can oxidize and decompose.[1][3][4] It is also hygroscopic, meaning it absorbs moisture from the air.[3]

Q3: What personal protective equipment (PPE) is required when handling calcium iodide?

A3: When handling calcium iodide, it is essential to use the following PPE:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[1][3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[2][3]

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[3]

Q4: What materials are incompatible with calcium iodide?

A4: Calcium iodide is incompatible with strong oxidizing agents and strong acids.[4] It may also react with bromine trifluoride, chloral (B1216628) hydrate, and certain metallic salts.[1]

Q5: Can I dispose of small amounts of calcium iodide waste down the drain?

A5: No, you should not dispose of untreated calcium iodide waste down the drain. Iodide can be harmful to aquatic life.[5] All waste must be handled in accordance with local, state, and federal regulations.[1]

Troubleshooting Guides

Problem: I have a small spill of solid calcium iodide on my lab bench.

Solution:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing safety goggles, gloves, and a lab coat.

  • Clean Up the Spill:

    • Carefully sweep up the solid material. Avoid generating dust.[1]

    • Place the swept-up material into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Collect the cloth as hazardous waste.

  • Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste through your institution's environmental health and safety office.

Problem: My calcium iodide solution has turned a yellowish-brown color.

Solution:

This discoloration is likely due to the oxidation of iodide to iodine, which can happen upon exposure to air or light.[1] While the solution may still be usable for some applications, its purity is compromised. If high purity is critical for your experiment, it is best to prepare a fresh solution. Dispose of the discolored solution as hazardous waste.

Quantitative Data

Specific permissible exposure limits for calcium iodide can vary by regulatory body. The following table summarizes some of the established limits.

Regulatory BodyExposure Limit (Time-Weighted Average)Notes
ACGIH0.01 ppm (for iodides)Relates to potential for hypothyroidism and upper respiratory tract irritation.
NIOSH0.1 ppm (Ceiling limit for iodine)
OSHA0.1 ppm (Ceiling limit for iodine)

Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most up-to-date information.

Experimental Protocols

Protocol for the Treatment of Aqueous Calcium Iodide Waste

This protocol outlines a general procedure for treating aqueous waste containing calcium iodide before disposal. This should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Aqueous calcium iodide waste

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Starch indicator solution (1%)

  • Dilute hydrochloric acid or sodium hydroxide (B78521) for pH adjustment

  • pH paper or a pH meter

  • Appropriate waste container

Procedure:

  • Initial Assessment: Determine the approximate concentration of iodide in the waste stream.

  • Reduction of any Oxidized Iodine: If the solution is colored (indicating the presence of iodine), add 10% sodium thiosulfate solution dropwise with stirring until the color disappears.

  • Test for Excess Oxidizer (if applicable): Add a few drops of starch indicator solution. A blue-black color indicates the presence of iodine. Continue to add sodium thiosulfate solution until the blue-black color is no longer observed.

  • pH Neutralization: Check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by adding dilute hydrochloric acid or sodium hydroxide as needed.

  • Disposal:

    • Consult your local environmental health and safety office for guidance on the disposal of the treated solution. Specific regulations regarding iodide concentrations in wastewater vary significantly.

    • If permitted, the neutralized solution may be disposed of down the drain with copious amounts of water. Otherwise, it must be collected as hazardous waste.

Visualizations

Calcium_Iodide_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Assessment & Segregation cluster_treatment Waste Treatment (Aqueous) cluster_disposal Final Disposal gen Calcium Iodide Waste (Solid or Aqueous) assess Assess Hazards (Consult SDS) gen->assess segregate Segregate from Incompatible Waste assess->segregate treat Chemical Treatment (e.g., Reduction with Sodium Thiosulfate) segregate->treat Aqueous Waste solid_disposal Solid Waste Disposal (Sealed Container) segregate->solid_disposal Solid Waste neutralize pH Neutralization treat->neutralize liquid_disposal Treated Liquid Disposal (Consult Local Regulations) neutralize->liquid_disposal haz_waste Hazardous Waste Collection solid_disposal->haz_waste liquid_disposal->haz_waste

Caption: Logical workflow for calcium iodide waste disposal.

Signaling_Pathway_Example cluster_handling Safe Handling cluster_spill Spill Response cluster_disposal_logic Disposal Decision PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Is_Aqueous Aqueous Waste? PPE->Is_Aqueous Ventilation Use in Well-Ventilated Area (Fume Hood) Ventilation->Is_Aqueous Alert Alert Others Contain Contain Spill Alert->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose_Spill Dispose of as Hazardous Waste Cleanup->Dispose_Spill Treat_Waste Treat Waste Is_Aqueous->Treat_Waste Yes Collect_Solid Collect as Solid Waste Is_Aqueous->Collect_Solid No

Caption: Decision logic for handling calcium iodide.

References

Overcoming mass transfer limitations in heterogeneous reactions with calcium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mass transfer limitations in heterogeneous reactions, with a specific focus on the potential role of calcium iodide as a catalytic additive.

Troubleshooting Guide

Mass transfer limitations can significantly impact the observed reaction rate and product selectivity in heterogeneous catalytic systems. Below are common issues and systematic approaches to diagnose and overcome them.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
MTL-01Low or inconsistent reaction rates. External Mass Transfer Limitation: Diffusion of reactants from the bulk fluid to the catalyst surface is the rate-limiting step.1. Increase Agitation/Stirring Rate: This enhances mixing and reduces the thickness of the boundary layer around the catalyst particles. 2. Optimize Catalyst Loading: Too high a catalyst loading can lead to poor mixing and reactant starvation at some active sites. 3. Increase Flow Rate (in flow reactors): This can reduce the external boundary layer.
MTL-02Reaction rate is dependent on stirring speed. External Mass Transfer Limitation: The reaction rate increases with stirring speed until a plateau is reached, indicating the kinetic regime is achieved.Follow the solutions for MTL-01 . The goal is to operate in the region where the reaction rate is independent of the stirring speed.
MTL-03Reaction rate is dependent on catalyst particle size. Internal Mass Transfer (Pore Diffusion) Limitation: Diffusion of reactants within the pores of the catalyst is the rate-limiting step.1. Reduce Catalyst Particle Size: Smaller particles have a larger external surface area to volume ratio, reducing the diffusion path length. 2. Use a Catalyst with Larger Pores: This can facilitate faster diffusion of reactants and products.
MTL-04Unexpected product selectivity. Mass Transfer Limitations Affecting Selectivity: The concentration gradients of reactants at the catalyst surface may differ from the bulk, favoring alternative reaction pathways.1. Address both external and internal mass transfer limitations as described in MTL-01 and MTL-03 . 2. Consider the use of additives to modify the catalyst surface or the reaction medium.
ADD-01Unclear effect of calcium iodide addition. Multiple Potential Roles of Calcium Iodide: Calcium iodide can act as a Lewis acid, a source of iodide ions to modify the catalyst surface, or alter the properties of the reaction medium.1. Systematically vary the concentration of calcium iodide to observe its effect on reaction rate and selectivity. 2. Conduct control experiments without the primary heterogeneous catalyst to isolate the catalytic effect of calcium iodide itself. 3. Characterize the catalyst before and after the reaction in the presence of calcium iodide to check for surface modifications.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my reaction is limited by mass transfer?

A1: A common experimental approach is to vary the stirring speed. If the reaction rate increases with the stirring speed, it is likely limited by external mass transfer. If the rate is independent of the stirring speed, the reaction is either kinetically controlled or limited by internal mass transfer. To test for internal mass transfer limitations, you can perform the reaction with different catalyst particle sizes. A higher reaction rate with smaller particles suggests internal diffusion limitations.[1]

Q2: What is the potential role of calcium iodide in my heterogeneous reaction?

A2: While not a universally applied solution, calcium iodide (CaI₂) can influence a heterogeneous reaction in several ways:

  • Lewis Acidity of Ca²⁺: The calcium cation can act as a Lewis acid, potentially activating substrates or interacting with the catalyst support.

  • The "Iodide Effect": Iodide ions can adsorb onto the catalyst surface, modifying its electronic properties and potentially enhancing selectivity or stabilizing transition states.[2]

  • Nucleophilic Catalysis: Iodide is a good nucleophile and can participate in certain catalytic cycles.

  • Altering the Reaction Medium: As a soluble salt, calcium iodide can increase the ionic strength of the reaction medium, which may affect the solubility of reactants and the stability of charged intermediates.[3][4][5][6]

Q3: Can calcium iodide help in overcoming mass transfer limitations?

A3: The effect of calcium iodide on mass transfer is not direct and is highly system-dependent. However, it could have an indirect influence:

  • Changes in Viscosity and Density: The dissolution of CaI₂ will alter the viscosity and density of the solvent, which can impact the diffusion coefficients of the reactants.

  • Surface Modification: Adsorption of iodide on the catalyst surface could potentially alter the surface energy and wetting characteristics, which might influence the mass transfer at the solid-liquid interface.

Q4: Are there any known applications of calcium-based iodide compounds in heterogeneous catalysis?

A4: Yes, for instance, calcium oxide-supported potassium iodide has been used as a solid base catalyst in the transesterification of vegetable oils for biodiesel production. In this case, the iodide salt enhances the basicity and catalytic activity of the calcium oxide.

Q5: What are the key physical properties of calcium iodide that I should be aware of?

A5: Calcium iodide is a colorless, deliquescent solid that is highly soluble in water and also soluble in alcohols and acetone.[4][5] Its high solubility is a key factor to consider when using it as an additive in a liquid-phase reaction.

Experimental Protocols

Protocol 1: Diagnosing External Mass Transfer Limitations

Objective: To determine if the reaction is limited by the rate of diffusion of reactants from the bulk solution to the catalyst surface.

Methodology:

  • Set up a series of identical reactions with a constant concentration of reactants, catalyst loading, and temperature.

  • Vary the stirring speed (e.g., 200, 400, 600, 800, 1000 RPM) for each reaction.

  • Monitor the reaction rate at each stirring speed, for example, by taking aliquots at regular intervals and analyzing them using a suitable technique (e.g., GC, HPLC).

  • Plot the observed reaction rate as a function of the stirring speed.

Interpretation of Results:

  • Mass Transfer Control: The reaction rate increases with increasing stirring speed.

  • Kinetic Control: The reaction rate is independent of the stirring speed.

Protocol 2: Investigating the Effect of Calcium Iodide Addition

Objective: To systematically evaluate the impact of calcium iodide on the reaction rate and selectivity.

Methodology:

  • Establish the baseline reaction conditions where the reaction is not limited by external mass transfer (determined from Protocol 1).

  • Set up a series of reactions with constant reactant concentrations, catalyst loading, stirring speed, and temperature.

  • Add varying concentrations of calcium iodide (e.g., 0.1, 0.5, 1.0, 2.0 mol%) to each reaction.

  • Include a control experiment with no calcium iodide and another with calcium iodide but without the heterogeneous catalyst.

  • Monitor the reaction rate and product distribution for each experiment.

Data Analysis:

  • Compare the reaction rates and selectivities of the reactions with and without calcium iodide.

  • Analyze the results from the control experiments to understand the intrinsic activity of calcium iodide.

Visualizations

Mass_Transfer_Steps Bulk Reactants in Bulk Fluid Film External Film/Boundary Layer Bulk->Film External Diffusion Surface Catalyst External Surface Film->Surface Adsorption Pore Catalyst Pore Surface->Pore Internal Diffusion ActiveSite Active Site Pore->ActiveSite Reaction Troubleshooting_Workflow Start Inconsistent/Low Reaction Rate Check_External_MT Vary Stirring Speed Start->Check_External_MT Rate_Dependent Rate Increases with Stirring? Check_External_MT->Rate_Dependent External_MTL External Mass Transfer Limitation Rate_Dependent->External_MTL Yes Check_Internal_MT Vary Catalyst Particle Size Rate_Dependent->Check_Internal_MT No Increase_Agitation Increase Stirring/Flow Rate External_MTL->Increase_Agitation Rate_Dependent_Size Rate Increases with Smaller Particles? Check_Internal_MT->Rate_Dependent_Size Internal_MTL Internal Mass Transfer Limitation Rate_Dependent_Size->Internal_MTL Yes Kinetic_Control Kinetic Control Rate_Dependent_Size->Kinetic_Control No Reduce_Particle_Size Use Smaller Particles or Larger Pores Internal_MTL->Reduce_Particle_Size Iodide_Effect Catalyst Catalyst Surface Modified_Catalyst Modified Catalyst Surface Reactant Reactant Reactant->Modified_Catalyst Enhanced Reaction Product Product Iodide Iodide Ion (I⁻) Iodide->Catalyst Adsorption Modified_Catalyst->Product

References

Technical Support Center: Enhancing the Thermal Stability of Calcium Iodide-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodide-based materials. The information provided is intended to address common challenges encountered during experiments focused on enhancing the thermal stability of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of pure, anhydrous calcium iodide?

Anhydrous calcium iodide (CaI₂) is a white solid with a melting point of approximately 779°C and a boiling point of 1100°C.[1][2] However, its practical thermal stability in experimental conditions can be influenced by its purity and the surrounding atmosphere. In the presence of air and moisture, calcium iodide can slowly react with oxygen and carbon dioxide, leading to the liberation of iodine and the formation of calcium carbonate.[3][4] This can be observed as a faint yellow discoloration of the material.

Q2: Why is my calcium iodide sample turning yellow or brown during storage or upon heating?

The yellow or brown discoloration of calcium iodide is typically due to the formation of free iodine.[4] This can be caused by several factors:

  • Oxidation: Exposure to oxygen, especially at elevated temperatures, can oxidize the iodide ions (I⁻) to iodine (I₂).

  • Moisture: Calcium iodide is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] The presence of water can facilitate decomposition reactions.

  • Light Exposure: Some metal halides are sensitive to light, which can promote decomposition.

To minimize discoloration, it is crucial to store and handle anhydrous calcium iodide under a dry, inert atmosphere (e.g., in a glovebox or desiccator) and protect it from light.

Q3: What are some general strategies to enhance the thermal stability of inorganic salts like calcium iodide?

While specific research on enhancing the thermal stability of calcium iodide is limited, general strategies for improving the thermal stability of inorganic salts include:

  • Doping: Introducing a small amount of a different, but chemically similar, ion into the crystal lattice can improve structural stability. For ionic compounds, this can increase the energy required to break bonds and initiate decomposition.

  • Encapsulation: Coating the calcium iodide particles with a thin layer of a more stable, inert material can create a physical barrier against atmospheric gases and moisture.

  • Nanostructuring: In some cases, controlling the crystal size and morphology at the nanoscale can influence thermal properties.

Q4: What types of dopants could theoretically improve the thermal stability of calcium iodide?

Based on principles of solid-state chemistry, suitable dopants for calcium iodide would typically be other metal cations with a similar ionic radius and charge, or alkali metal cations that can be incorporated into the crystal lattice. For example, doping with small amounts of alkali metal iodides (e.g., potassium iodide, KI) might enhance stability. The rationale is that the dopant ions can help to stabilize the crystal lattice, potentially by relieving strain or by altering the electronic structure in a way that increases the activation energy for decomposition.

Troubleshooting Guide

Issue ID Problem Encountered Potential Causes Suggested Solutions & Troubleshooting Steps
TS-001 Unexpectedly low melting or decomposition temperature of CaI₂. - Impurities in the sample.- Presence of hydrates due to moisture absorption.- Reaction with atmospheric oxygen.- Ensure the use of high-purity, anhydrous calcium iodide.- Handle and store the material in a dry, inert atmosphere (e.g., glovebox or desiccator).- Perform a Thermogravimetric Analysis (TGA) to check for the presence of water or other volatile impurities. A significant weight loss at temperatures below 200°C would indicate the presence of hydrates.
TS-002 Inconsistent results in thermal analysis (TGA/DSC). - Inconsistent sample mass or packing in the crucible.- Fluctuations in the purge gas flow rate.- Hygroscopic nature of the sample leading to moisture absorption during sample preparation.- Use a consistent sample mass for all measurements.- Ensure a constant and appropriate purge gas flow rate.- Prepare samples for thermal analysis in a low-humidity environment (e.g., a glovebox) to minimize moisture uptake.
TS-003 Difficulty in achieving uniform doping of CaI₂. - Inefficient mixing of the precursor materials.- Large differences in the melting points or solubilities of the host and dopant salts.- Phase segregation during cooling.- Utilize a synthesis method that promotes intimate mixing, such as co-precipitation or a solid-state reaction with thorough grinding.- For solution-based methods, choose a solvent in which both the calcium iodide and the dopant precursor are soluble.- Consider rapid cooling (quenching) after synthesis to minimize phase segregation, followed by an annealing step if necessary.
TS-004 The doped material shows no significant improvement in thermal stability. - The chosen dopant is not effective at the tested concentration.- The doping process was unsuccessful, and the dopant is not incorporated into the CaI₂ lattice.- The concentration of the dopant is too high, leading to the formation of a separate phase instead of a doped solid solution.- Experiment with different dopant concentrations.- Characterize the doped material using techniques like X-ray Diffraction (XRD) to confirm the incorporation of the dopant into the crystal lattice.- Consult phase diagrams for the host-dopant system, if available, to understand the solubility limits.

Quantitative Data Summary

MaterialExpected Onset of Decomposition (TGA, in inert atmosphere)Expected Melting Point (DSC)Rationale for Expected Improvement
Pure Anhydrous CaI₂ ~700 - 800°C779°CBaseline for comparison.
CaI₂ doped with KI (low concentration) Expected to be higher than pure CaI₂May increase or decrease slightly depending on the phase diagram.Doping with a larger, isovalent cation can help to stabilize the crystal lattice, increasing the energy required for decomposition.
CaI₂ doped with other alkali halides (e.g., NaI) Potentially higher than pure CaI₂Dependent on the specific dopant and concentration.The presence of different sized cations can introduce lattice strain, which in some cases can enhance stability by pinning defects.

Experimental Protocols

Protocol 1: Synthesis of Doped Calcium Iodide via Solid-State Reaction

This protocol describes a general method for preparing doped calcium iodide using a solid-state reaction, which is suitable for screening different dopants and concentrations.

  • Materials and Equipment:

    • High-purity anhydrous calcium iodide (CaI₂).

    • High-purity anhydrous dopant salt (e.g., potassium iodide, KI).

    • Agate mortar and pestle.

    • Tube furnace with temperature control.

    • Quartz or alumina (B75360) crucible.

    • Inert atmosphere glovebox.

  • Procedure:

    • Inside an inert atmosphere glovebox, weigh the desired amounts of anhydrous CaI₂ and the dopant salt to achieve the target doping concentration (e.g., 1 mol%).

    • Combine the powders in an agate mortar.

    • Grind the powders together thoroughly for at least 30 minutes to ensure homogeneous mixing.

    • Transfer the mixed powder to a quartz or alumina crucible.

    • Place the crucible in the center of the tube furnace.

    • Heat the furnace to a temperature below the melting point of the mixture (e.g., 500-600°C) under a continuous flow of an inert gas (e.g., argon or nitrogen).

    • Hold at this temperature for several hours (e.g., 4-8 hours) to allow for solid-state diffusion and incorporation of the dopant.

    • Slowly cool the furnace to room temperature.

    • Transfer the resulting doped CaI₂ powder to a sealed container inside the glovebox for storage.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for evaluating the thermal stability of the synthesized pure and doped calcium iodide samples.

  • Materials and Equipment:

    • Simultaneous Thermal Analyzer (TGA/DSC).

    • Alumina or platinum crucibles.

    • Inert purge gas (e.g., high-purity nitrogen or argon).

    • Microbalance.

    • Inert atmosphere glovebox.

  • Procedure:

    • Inside an inert atmosphere glovebox, accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA/DSC crucible.

    • Seal the crucible if possible, or quickly transfer it to the TGA/DSC instrument to minimize exposure to air.

    • Place the crucible in the instrument's autosampler or manually load it onto the sample holder.

    • Set up the experimental parameters:

      • Temperature Program: Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 1200°C) at a controlled heating rate (e.g., 10°C/min).

      • Purge Gas: Use a high-purity inert gas (e.g., nitrogen) with a constant flow rate (e.g., 50-100 mL/min).

    • Start the TGA/DSC measurement.

    • Data Analysis:

      • TGA Curve: Analyze the weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.

      • DSC Curve: Analyze the heat flow as a function of temperature. Endothermic peaks can indicate melting, while exothermic peaks might correspond to phase transitions or decomposition. The peak temperature of the melting endotherm corresponds to the melting point.

Visualizations

Experimental_Workflow Experimental Workflow for Enhancing CaI2 Thermal Stability s1 Weighing CaI2 and Dopant (Inert Atmosphere) s2 Mixing and Grinding s1->s2 s3 Solid-State Reaction (Tube Furnace) s2->s3 s4 Cooling and Storage s3->s4 c1 XRD Analysis (Phase Identification) s4->c1 c2 TGA/DSC Analysis (Thermal Stability) s4->c2 a1 Compare Decomposition Temperatures c2->a1 a2 Analyze Melting Point Shifts c2->a2 Troubleshooting_Logic Troubleshooting Low Thermal Stability of CaI2 start Low Thermal Stability Observed q1 Is the sample anhydrous? start->q1 s1 Dry the sample under vacuum or handle in inert atmosphere. q1->s1 No q2 Is the sample pure? q1->q2 Yes a1_yes Yes a1_no No s2 Use higher purity starting material or purify the sample. q2->s2 No q3 Was the experiment run under inert atmosphere? q2->q3 Yes a2_yes Yes a2_no No s3 Repeat experiment with proper inert gas purging. q3->s3 No end_node Consider Doping or Encapsulation to Enhance Stability q3->end_node Yes a3_yes Yes a3_no No

References

Validation & Comparative

A Comparative Guide to Iodination Reactions: The Established Role of Potassium Iodide and the Undocumented Utility of Calcium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for successful synthetic outcomes. This guide provides a comparative analysis of potassium iodide (KI) and calcium iodide (CaI₂) in their application to iodination reactions, a critical transformation in organic synthesis. The available scientific literature establishes potassium iodide as a versatile and widely used reagent for this purpose, while the utility of calcium iodide in similar contexts remains largely undocumented.

Introduction to Iodide Sources in Electrophilic Iodination

Iodination of organic molecules, particularly aromatic compounds, is a fundamental process in the synthesis of pharmaceuticals and other functional materials. The introduction of an iodine atom can significantly alter the biological activity and chemical reactivity of a molecule, providing a handle for further functionalization through cross-coupling reactions. While molecular iodine (I₂) can be used directly, its reactivity is often sluggish. Consequently, iodide salts, such as potassium iodide and calcium iodide, are frequently employed in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ.

Potassium Iodide: A Well-Established Reagent

Potassium iodide is a cornerstone reagent in a variety of iodination protocols. Its efficacy stems from the ability of the iodide anion to be oxidized to electrophilic iodine (I⁺) by a range of accessible oxidizing agents. This approach offers a milder and often more selective alternative to using molecular iodine directly.

Performance Data

The following table summarizes the performance of potassium iodide in the iodination of representative aromatic substrates under various reaction conditions, as reported in the scientific literature.

SubstrateOxidizing AgentSolventReaction ConditionsYield (%)Reference
AnisoleKIO₃/HClMethanol (B129727)/WaterRoom Temperature, 2-3 h90[1]
Phenol(NH₄)₂S₂O₈Methanol/WaterRoom TemperatureHigh (ortho-selective)[2]
AnilineHIO₃Dichloromethane/WaterRoom TemperatureGood to High[3]
AcetanilideH₂O₂/AcidMethanolNot specifiedNot specified
Electron-rich ArenesKIO₃/AcidAqueous MethanolAmbient TemperatureGood[1]

Calcium Iodide: An Uncharted Territory in Iodination

In stark contrast to the extensive documentation for potassium iodide, a comprehensive review of the scientific literature reveals a significant lack of data on the use of calcium iodide as a primary reagent for the iodination of organic compounds. The existing research on calcium iodide predominantly focuses on its synthesis, physical properties, and applications in fields such as animal nutrition and photography.[1]

While theoretically, the iodide anions from CaI₂ could be oxidized to form an electrophilic iodinating species, the practical application of this methodology has not been reported in the literature reviewed. This suggests that for researchers in organic synthesis, calcium iodide is not a recognized or conventional choice for iodination reactions.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for iodination reactions utilizing potassium iodide.

Protocol 1: Iodination of Anisole using KI and KIO₃

This protocol describes an environmentally friendly approach for the iodination of electron-rich aromatic compounds.[1]

Materials:

  • Anisole (1.00 g, 9.26 mmol)

  • Potassium iodide (KI) (1.03 g, 6.22 mmol)

  • Potassium iodate (B108269) (KIO₃) (0.66 g, 3.08 mmol)

  • Methanol (5 mL)

  • Water (30 mL)

  • Dilute hydrochloric acid (9.5 mmol)

  • Dichloromethane

  • Anhydrous sodium sulfate (B86663)

  • Sodium thiosulfate (B1220275) solution (5%)

Procedure:

  • A solution of anisole, potassium iodide, and potassium iodate is prepared in a mixture of methanol and water.

  • At room temperature, dilute hydrochloric acid is added dropwise to the mixture over a period of 40 to 45 minutes with continuous stirring.

  • The reaction mixture is stirred for an additional 2–3 hours.

  • The reaction is then diluted with water and extracted with dichloromethane.

  • The combined organic extracts are washed with a dilute sodium thiosulfate solution, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The final product, 4-iodoanisole, can be further purified by crystallization.[1]

Protocol 2: Ortho-Selective Iodination of Phenols using KI and Ammonium (B1175870) Peroxodisulfate

This method provides a mild and metal-free approach for the ortho-selective iodination of activated aromatic compounds.[2]

Materials:

  • Phenol

  • Potassium iodide (KI)

  • Ammonium peroxodisulfate ((NH₄)₂S₂O₈)

  • Aqueous methanol

Procedure:

  • Phenol, potassium iodide, and ammonium peroxodisulfate are mixed in aqueous methanol at room temperature.

  • The reaction proceeds to give predominantly the ortho-monoiodinated product.

  • This acid-free method is compatible with various functional groups that are prone to oxidation.[2]

Mechanistic Insights and Workflow

The iodination of aromatic compounds using an iodide salt and an oxidizing agent typically proceeds through an electrophilic aromatic substitution mechanism.

Signaling Pathway: Electrophilic Aromatic Iodination

Electrophilic_Aromatic_Iodination cluster_reagents Reagents I_minus I⁻ (from KI) I_plus I⁺ (Electrophilic Iodine) I_minus->I_plus Oxidation Oxidant Oxidizing Agent (e.g., KIO₃, H₂O₂) Sigma_Complex Sigma Complex [Ar(H)I]⁺ I_plus->Sigma_Complex Arene Ar-H (Aromatic Substrate) Arene->Sigma_Complex Electrophilic Attack Product Ar-I (Iodinated Product) Sigma_Complex->Product Deprotonation (-H⁺)

Caption: General mechanism of electrophilic aromatic iodination.

Experimental Workflow: Iodination of an Aromatic Substrate

Experimental_Workflow start Start dissolve Dissolve Substrate, KI, and Oxidant start->dissolve add_acid Add Acid Dropwise dissolve->add_acid stir Stir at Room Temperature add_acid->stir workup Aqueous Workup & Extraction stir->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Crystallization/ Chromatography) concentrate->purify end End purify->end

Caption: A typical experimental workflow for iodination.

Discussion and Conclusion

The extensive body of literature firmly establishes potassium iodide as a reliable and versatile source of iodide for a wide range of iodination reactions. Its solubility, stability, and the ease with which its iodide anion can be oxidized make it a preferred reagent in organic synthesis. The availability of numerous protocols with varying oxidizing agents allows for the fine-tuning of reaction conditions to suit different substrates.

Conversely, the absence of published data on the use of calcium iodide for similar transformations is conspicuous. Several factors might contribute to this. The hygroscopic nature of anhydrous calcium iodide could make it more difficult to handle and store compared to potassium iodide. Furthermore, the presence of the divalent calcium cation (Ca²⁺) could potentially influence the reaction in ways that are not observed with the monovalent potassium cation (K⁺), for instance, through altered solubility of intermediates or by acting as a Lewis acid, which might not always be desirable.

References

A Comparative Analysis of Iodide Salts as Drying Agents: The Efficacy of Calcium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of chemical drying agents, the selection of an appropriate desiccant is paramount for ensuring the integrity of moisture-sensitive reactions and compounds. This guide provides a detailed comparison of the drying efficacy of calcium iodide (CaI₂) versus other common iodide salts, namely sodium iodide (NaI) and potassium iodide (KI). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a data-driven basis for selecting the most suitable drying agent for their specific applications. While direct comparative studies on the drying efficacy of these specific iodide salts are not extensively available in peer-reviewed literature, this guide synthesizes known hygroscopic properties and provides established experimental protocols for their evaluation.

Comparative Analysis of Physicochemical Properties

The efficacy of a drying agent is primarily determined by its hygroscopicity, water absorption capacity, and the equilibrium vapor pressure of its saturated solution (or the deliquescence relative humidity, DRH). A lower DRH indicates a stronger affinity for water and, therefore, a more potent drying agent.

PropertyCalcium Iodide (CaI₂)Sodium Iodide (NaI)Potassium Iodide (KI)Other Common Drying Agents
Hygroscopicity Deliquescent[1]Very HygroscopicHygroscopic (less so than NaI)[2]Calcium Chloride (CaCl₂): Deliquescent
Deliquescence Relative Humidity (DRH) at ~298 K Data not readily available; expected to be low, similar to CaCl₂~69%~75%Calcium Chloride (CaCl₂): ~32%
Water Activity (a_w) of Saturated Solution Data not readily available~0.69[3]~0.75[3]Calcium Chloride (CaCl₂): ~0.32
Water Solubility ( g/100 mL at 20°C) 66~184144Calcium Chloride (CaCl₂): 74.5
General Remarks Highly soluble in water and alcohols. Its properties are similar to calcium chloride, a powerful desiccant.More hygroscopic than potassium iodide.Absorbs water less readily than sodium iodide, making it easier to handle in less critical applications.[2]Calcium chloride is a widely used, aggressive drying agent.

Inference on Efficacy:

Based on the available data and known chemical trends, calcium iodide is expected to be a highly effective drying agent, likely superior to both sodium and potassium iodide. This is inferred from its deliquescent nature and its similarity to calcium chloride, which is a more potent desiccant than both NaI and KI. The lower water activity of saturated NaI solution compared to KI solution quantitatively supports the observation that NaI is the more effective drying agent of the two.[3]

Experimental Protocols for Efficacy Determination

To quantitatively assess the drying efficacy of these iodide salts, the following experimental methodologies are recommended.

Determination of Deliquescence Relative Humidity (DRH) by Vapor Sorption Analysis

This method quantifies the hygroscopicity of a solid substance.

Protocol:

  • A sample of the anhydrous salt is placed in a vapor sorption analyzer.

  • The sample is subjected to a controlled environment where the relative humidity (RH) is gradually increased at a constant temperature (e.g., 25°C).

  • The mass of the sample is continuously monitored.

  • The DRH is the RH at which a sharp increase in mass is observed, indicating the uptake of atmospheric water to form a saturated solution.

Measurement of Residual Moisture in a Solvent by Karl Fischer Titration

This protocol determines the completeness of drying.

Protocol:

  • A known volume of a "wet" organic solvent (a solvent with a predetermined water content) is prepared.

  • A specified amount of the drying agent (e.g., calcium iodide) is added to the solvent.

  • The mixture is agitated for a defined period to allow for water absorption.

  • A sample of the dried solvent is carefully extracted and its residual water content is determined using a Karl Fischer titrator.

  • The results are compared with those obtained using other drying agents under identical conditions.

Visualizing the Comparative Logic and Experimental Workflow

The following diagrams illustrate the logical framework for comparing the drying agents and the experimental workflow for their evaluation.

G cluster_properties Key Properties for Drying Efficacy cluster_salts Iodide Salts Compared Hygroscopicity Hygroscopicity Calcium Iodide Calcium Iodide Hygroscopicity->Calcium Iodide Sodium Iodide Sodium Iodide Hygroscopicity->Sodium Iodide Potassium Iodide Potassium Iodide Hygroscopicity->Potassium Iodide Water Absorption Capacity Water Absorption Capacity Water Absorption Capacity->Calcium Iodide Water Absorption Capacity->Sodium Iodide Water Absorption Capacity->Potassium Iodide Drying Speed Drying Speed Drying Speed->Calcium Iodide Drying Speed->Sodium Iodide Drying Speed->Potassium Iodide Residual Moisture Residual Moisture Residual Moisture->Calcium Iodide Residual Moisture->Sodium Iodide Residual Moisture->Potassium Iodide

Caption: Comparative framework for iodide salt efficacy.

start Start: Select Iodide Salts (CaI₂, NaI, KI) prep Prepare Anhydrous Salt Samples start->prep exp1 Experiment 1: Vapor Sorption Analysis prep->exp1 exp2 Experiment 2: Solvent Drying Test prep->exp2 drh Determine Deliquescence Relative Humidity (DRH) exp1->drh karl_fischer Measure Residual Water (Karl Fischer Titration) exp2->karl_fischer compare Compare Quantitative Data drh->compare karl_fischer->compare conclusion Conclude on Efficacy compare->conclusion

Caption: Workflow for evaluating drying agent efficacy.

Conclusion

References

Comparative analysis of calcium iodide and magnesium iodide in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Alkaline Earth Metal Iodides in Catalysis and Synthesis

In the landscape of organic synthesis, the choice of reagents and catalysts is paramount to achieving desired outcomes with efficiency and selectivity. Among the plethora of options, alkaline earth metal iodides, particularly calcium iodide (CaI₂) and magnesium iodide (MgI₂), have emerged as versatile and effective promoters of a range of organic transformations. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Properties and Applications

Both calcium iodide and magnesium iodide are valued for their Lewis acidic properties, which underpin their catalytic activity. However, subtle differences in their ionic radii, charge densities, and hygroscopicity can lead to significant variations in their reactivity and effectiveness in different reaction environments.

PropertyCalcium Iodide (CaI₂)Magnesium Iodide (MgI₂)
Molar Mass 293.89 g/mol 278.11 g/mol
Appearance White to yellowish crystalline solidWhite crystalline solid
Solubility Highly soluble in water, ethanol, and acetoneHighly soluble in water and alcohol
Lewis Acidity Moderate Lewis acidStronger Lewis acid than CaI₂
Key Applications Cycloaddition of CO₂ to epoxides, synthesis of heterocyclic compounds, mild reducing agent.Morita-Baylis-Hillman reactions, aldol (B89426) reactions, synthesis of propargylic amines, ring-opening reactions.

Performance in Key Organic Reactions: A Comparative Overview

This section delves into the specific applications of CaI₂ and MgI₂ in several important organic reactions, presenting quantitative data to facilitate a direct comparison of their performance.

Cycloaddition of CO₂ to Epoxides

The conversion of carbon dioxide into valuable chemicals is a cornerstone of green chemistry. Both CaI₂ and MgI₂ have been explored as catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, important intermediates in the production of polymers and fine chemicals.

Experimental Data Summary: Cycloaddition of Propylene Oxide with CO₂

Catalyst SystemTemperature (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)Reference
CaI₂ / Et₃N23124>9997[1]
CaI₂ / BTP25124>9998[2]
MgI₂ (in MOF)100101295>99

Note: Direct comparison is challenging due to different co-catalysts and reaction conditions. However, the data suggests that CaI₂-based systems can be highly effective under milder conditions.

Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman reaction is a powerful C-C bond-forming reaction that produces densely functionalized molecules. MgI₂ has been shown to be a highly effective co-catalyst in this transformation, significantly accelerating the reaction rate.

Experimental Data Summary: MgI₂-accelerated Enantioselective MBH Reaction [3]

AldehydeYield (%)ee (%)
Benzaldehyde9291
4-Nitrobenzaldehyde9694
2-Naphthaldehyde9392
Cyclohexanecarboxaldehyde8588

While CaI₂ is not commonly reported for this reaction, the high efficiency of MgI₂ highlights its utility as a Lewis acid in activating the aldehyde component.

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed experimental methodologies for key reactions are provided below.

General Procedure for CaI₂-Catalyzed Cycloaddition of CO₂ to Epoxides[1]

In a dried Schlenk tube equipped with a magnetic stir bar, calcium iodide (CaI₂, 0.05 mmol, 5 mol%) and the epoxide (1.0 mmol) are added. The tube is evacuated and backfilled with carbon dioxide (balloon). Triethylamine (Et₃N, 0.1 mmol, 10 mol%) is then added via syringe. The reaction mixture is stirred at the desired temperature for the specified time. After completion, the reaction mixture is analyzed by GC-MS or ¹H NMR to determine the conversion and yield of the corresponding cyclic carbonate.

General Procedure for MgI₂-Accelerated Morita-Baylis-Hillman Reaction[4]

To a solution of the aldehyde (0.5 mmol) and the activated alkene (1.0 mmol) in the appropriate solvent (e.g., THF, 2 mL) at room temperature is added the nucleophilic catalyst (e.g., DABCO, 0.1 mmol, 20 mol%) and magnesium iodide (MgI₂, 0.1 mmol, 20 mol%). The reaction mixture is stirred until the starting aldehyde is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired MBH adduct.

Mechanistic Insights and Logical Relationships

The catalytic activity of both calcium iodide and magnesium iodide stems from their ability to act as Lewis acids, activating electrophilic substrates. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows.

experimental_workflow_cycloaddition cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Add CaI₂ and Epoxide to Schlenk tube B Evacuate and backfill with CO₂ A->B C Add Et₃N B->C D Stir at specified temperature and time C->D E Analyze by GC-MS or ¹H NMR D->E

Workflow for CaI₂-catalyzed cycloaddition of CO₂.

morita_baylis_hillman_mechanism cluster_activation Activation cluster_addition Nucleophilic Addition cluster_product Product Formation Aldehyde Aldehyde MgI2 MgI₂ Aldehyde->MgI2 Activated_Aldehyde Activated Aldehyde-MgI₂ Complex MgI2->Activated_Aldehyde Lewis Acid Activation Intermediate Adduct Formation Activated_Aldehyde->Intermediate Enolate Enolate (from activated alkene + nucleophile) Enolate->Activated_Aldehyde Nucleophilic Attack Product MBH Adduct Intermediate->Product Protonation & Catalyst Regeneration

Proposed role of MgI₂ in the Morita-Baylis-Hillman reaction.

Conclusion: Making an Informed Choice

Both calcium iodide and magnesium iodide are valuable tools in the arsenal (B13267) of the synthetic organic chemist. The choice between them should be guided by the specific requirements of the reaction.

  • Calcium iodide demonstrates excellent efficacy in the cycloaddition of CO₂ to epoxides, often under mild and environmentally benign conditions. Its moderate Lewis acidity makes it a suitable catalyst for transformations requiring a gentle touch.

  • Magnesium iodide , with its stronger Lewis acidity, excels in reactions where potent activation of a carbonyl group is necessary, such as the Morita-Baylis-Hillman reaction and certain aldol-type additions.

This guide provides a foundational understanding of the comparative utility of CaI₂ and MgI₂. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific substrates and desired outcomes. The continued exploration of these and other alkaline earth metal-based catalysts promises to unveil new and efficient synthetic methodologies.

References

Benchmarking Calcium Iodide: A Comparative Guide to Metal Halide Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving efficient and selective chemical transformations. This guide provides an objective comparison of the catalytic performance of calcium iodide (CaI₂) against other commonly employed metal halide catalysts, supported by experimental data from the cycloaddition of carbon dioxide (CO₂) to epoxides—a key reaction in green chemistry and for the synthesis of valuable intermediates.

The catalytic prowess of metal halides is predominantly showcased in their dual role as both Lewis acids and sources of nucleophilic halide ions. The metal cation activates the substrate, while the halide anion initiates the reaction cascade. This guide focuses on the performance of calcium iodide in this context and benchmarks it against other alkali and alkaline earth metal iodides, providing a clear perspective on its efficacy.

Comparative Catalytic Performance

The cycloaddition of CO₂ to epoxides to form cyclic carbonates serves as an excellent model reaction to evaluate the performance of various metal halide catalysts. The reaction is of significant industrial interest for its 100% atom economy and the utility of its products as green solvents and intermediates for polymers.

The following table summarizes the catalytic activity of calcium iodide in comparison to other metal halides in the synthesis of styrene (B11656) carbonate from styrene oxide and CO₂. The data has been compiled from studies conducted under comparable reaction conditions to ensure a meaningful comparison.

CatalystCo-catalyst/AdditiveTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
CaI₂ 18-Crown-6250.124-->99[1]
NaI DMAP600.1125982~48[2]
MgI₂ DMAP600.1126293~58[2]
KI PEG-4001203.020--99[3]
ZnI₂ Imidazole1002.018>9521~20[4]
LiI Hydrated1202.0----[5]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. DMAP (4-Dimethylaminopyridine), PEG-400 (Polyethylene glycol 400), and 18-Crown-6 are co-catalysts or additives used to enhance catalytic activity. Yield is approximated from conversion and selectivity where not explicitly stated.

From the data, calcium iodide, particularly when complexed with a crown ether, demonstrates exceptional performance, achieving a near-quantitative yield of the cyclic carbonate under ambient temperature and atmospheric pressure.[1] This suggests a high degree of catalytic activity. In comparison, sodium iodide and magnesium iodide, in the presence of DMAP, show moderate conversions and good selectivities at a slightly elevated temperature.[2] Potassium iodide, when paired with PEG-400, also achieves a very high yield, although at a significantly higher temperature and pressure.[3] Zinc iodide, a transition metal halide, shows high conversion but poor selectivity for the desired cyclic carbonate under the tested conditions.[4] While specific quantitative data for lithium iodide under directly comparable conditions was not available in the reviewed literature, its hydrated form has been noted for its catalytic activity.[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of cyclic carbonates from epoxides and CO₂ using a metal halide catalyst, based on methodologies reported in the literature.[2][4]

Materials:

  • Epoxide (e.g., styrene oxide)

  • Metal iodide catalyst (e.g., calcium iodide)

  • Co-catalyst (e.g., 18-Crown-6 or DMAP), if applicable

  • Solvent (if not solvent-free)

  • High-purity carbon dioxide

Procedure:

  • A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer is charged with the epoxide (e.g., 10 mmol), the metal iodide catalyst (e.g., 0.1-5 mol%), and the co-catalyst (if used, in an equimolar amount to the catalyst).

  • The reactor is sealed and then purged with low-pressure CO₂ three times to remove the air.

  • The reactor is then pressurized with CO₂ to the desired pressure (e.g., 0.1-2.0 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 25-120 °C) and stirred for the designated reaction time (e.g., 12-24 hours).

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.

  • A sample of the reaction mixture is taken and analyzed by techniques such as ¹H NMR spectroscopy or gas chromatography to determine the conversion of the epoxide and the selectivity for the cyclic carbonate product.

Catalytic Mechanism and Workflow

The cycloaddition of CO₂ to epoxides catalyzed by a metal iodide proceeds through a cooperative mechanism involving both the metal cation (Lewis acid) and the iodide anion (nucleophile).

CatalyticCycle cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle prep Catalyst & Reactant Preparation reaction Autoclave Reaction (Temperature, Pressure) prep->reaction Charge Reactor analysis Product Analysis (NMR, GC) reaction->analysis Sample catalyst CaI₂ Catalyst activated_epoxide Activated Epoxide (Ca²⁺ coordination) catalyst->activated_epoxide Lewis Acid Activation epoxide Epoxide epoxide->activated_epoxide ring_opening Ring Opening (Nucleophilic attack by I⁻) activated_epoxide->ring_opening alkoxide Halo-alkoxide Intermediate ring_opening->alkoxide co2_insertion CO₂ Insertion alkoxide->co2_insertion + CO₂ carbonate Alkoxycarbonate Intermediate co2_insertion->carbonate cyclization Intramolecular Cyclization carbonate->cyclization Release of I⁻ cyclization->catalyst Regeneration product Cyclic Carbonate cyclization->product

Figure 1: Experimental workflow and proposed catalytic cycle for the cycloaddition of CO₂ to epoxides.

The reaction is initiated by the coordination of the Lewis acidic metal cation (e.g., Ca²⁺) to the oxygen atom of the epoxide, which polarizes the C-O bond and makes the epoxide more susceptible to nucleophilic attack. Subsequently, the iodide anion attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with carbon dioxide in a nucleophilic addition step to form an alkoxycarbonate species. Finally, an intramolecular cyclization occurs, yielding the cyclic carbonate product and regenerating the metal iodide catalyst for the next cycle. The use of co-catalysts like crown ethers can enhance the solubility and availability of the metal cation, thereby accelerating the reaction rate.

References

A Comparative Analysis of the Hygroscopic Properties of Calcium Iodide and Calcium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hygroscopicity of two alkaline earth metal halides: calcium iodide (CaI₂) and calcium bromide (CaBr₂). Understanding the hygroscopic nature of these compounds is critical for applications in pharmaceutical formulation, chemical synthesis, and material science, where moisture control is paramount. This document outlines the quantitative differences in their ability to absorb atmospheric moisture, supported by experimental data and detailed methodologies.

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For solid compounds, this can range from slight surface adsorption to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution. The primary quantitative measure of hygroscopicity for a deliquescent salt is its Deliquescence Relative Humidity (DRH), also known as Critical Relative Humidity (CRH). The DRH is the specific relative humidity (RH) at which a salt will begin to absorb a significant amount of atmospheric moisture and deliquesce. A lower DRH indicates a higher degree of hygroscopicity.

Both calcium iodide and calcium bromide are known to be highly hygroscopic and deliquescent, readily attracting moisture from the air.[1][2] This property necessitates storage in tightly sealed containers to prevent degradation and changes in physical form.[1]

Quantitative Comparison of Hygroscopicity

While both salts are markedly hygroscopic, a direct quantitative comparison reveals differences in their affinity for water. The most definitive measure for this comparison is the Deliquescence Relative Humidity (DRH).

Table 1: Deliquescence Relative Humidity (DRH) of Calcium Bromide and Qualitative Assessment of Calcium Iodide

CompoundChemical FormulaDeliquescence Relative Humidity (DRH) at 25°CReference
Calcium BromideCaBr₂16.50 ± 0.20%[3]
Calcium IodideCaI₂Not available in cited literature (Qualitatively very high)-

Analysis:

Calcium bromide exhibits a very low DRH of approximately 16.50% at 25°C, indicating that it is a powerful desiccant and will become a liquid in environments with even moderate humidity.

Although a precise DRH for calcium iodide is not cited, general chemical principles regarding halide salts can provide a qualitative comparison. The hygroscopicity of alkaline earth metal halides is influenced by factors such as the hydration energy of the ions and the lattice energy of the salt. Generally, for a given cation (in this case, Ca²⁺), the hygroscopicity of the halide salt tends to increase as the anion becomes larger and more polarizable (from F⁻ to I⁻). This is because the larger, more polarizable iodide ion has a weaker interaction with the calcium cation in the crystal lattice, making it more favorable for water molecules to hydrate (B1144303) the individual ions. This trend suggests that calcium iodide is likely to be even more hygroscopic than calcium bromide, and would therefore be expected to have an even lower DRH.

Experimental Protocols for Determining Hygroscopicity

The determination of the Deliquescence Relative Humidity (DRH) is crucial for quantifying the hygroscopicity of a substance. Two common and reliable methods are detailed below.

This method measures the change in mass of a sample as it is exposed to a controlled, incrementally increasing relative humidity at a constant temperature.

Experimental Workflow:

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Analysis cluster_analysis Data Analysis prep Place a small, accurately weighed sample of anhydrous salt (e.g., CaI₂ or CaBr₂) in the DVS pan. start Start DVS program: - Set temperature (e.g., 25°C) - Initial RH at 0% prep->start ramp Increase RH in steps (e.g., 5% increments) start->ramp equilibrate Allow sample mass to equilibrate at each RH step. ramp->equilibrate measure Continuously record sample mass. equilibrate->measure end_cond Continue until a sharp, significant increase in mass is observed. measure->end_cond end_cond->ramp Mass stable plot Plot % change in mass vs. % RH. end_cond->plot Sharp mass increase drh Identify the DRH as the RH value at the inflection point of the steep mass increase. plot->drh

Figure 1: Workflow for DRH determination using DVS.

Detailed Steps:

  • Sample Preparation: A small amount (typically 1-10 mg) of the anhydrous salt is placed onto the sample pan of the DVS instrument.

  • Instrument Setup: The experiment is conducted at a constant temperature (e.g., 25°C). The initial relative humidity is set to 0%.

  • Humidity Ramp: The relative humidity is increased in a stepwise or ramped manner. In a stepwise approach, the RH is increased by a set amount (e.g., 5% or 10%) and held constant until the sample mass stabilizes.

  • Mass Measurement: The microbalance within the DVS continuously records the mass of the sample.

  • Deliquescence Point: As the RH approaches the DRH of the salt, a sharp and significant increase in mass is observed as the salt rapidly absorbs water and dissolves.

  • Data Analysis: The DRH is determined by plotting the percentage change in mass against the relative humidity. The DRH is the RH value at which this sharp uptake of water occurs.[4]

This is a static method that relies on the principle that the air in a sealed container above a saturated salt solution will have a constant relative humidity, which is the DRH of that salt.

Experimental Workflow:

Saturated_Salt_Workflow cluster_setup Experimental Setup cluster_measurement Equilibration and Measurement cluster_result Result prep_solution Prepare a saturated solution of the salt (CaI₂ or CaBr₂) in a sealed container with excess solid salt. place_sensor Place a calibrated humidity sensor in the headspace above the solution. prep_solution->place_sensor seal Ensure the container is hermetically sealed. place_sensor->seal equilibrate Allow the system to equilibrate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours). seal->equilibrate record_rh Record the stable relative humidity reading from the sensor. equilibrate->record_rh drh The stable RH reading is the Deliquescence Relative Humidity (DRH) of the salt at that temperature. record_rh->drh

Figure 2: Workflow for DRH determination using the saturated salt solution method.

Detailed Steps:

  • Preparation of Saturated Solution: A saturated solution of the salt is prepared in a sealed container by adding an excess of the solid salt to deionized water and allowing it to equilibrate. The presence of undissolved solid is crucial.[5]

  • Equilibration: The sealed container is placed in a temperature-controlled environment (e.g., an incubator or water bath at 25°C) to allow the headspace to equilibrate with the saturated solution. This can take 24 hours or more.

  • Humidity Measurement: A calibrated hygrometer or humidity sensor is placed inside the sealed container to measure the relative humidity of the headspace.

  • DRH Determination: The stable relative humidity reading obtained from the sensor once the system has reached equilibrium is the Deliquescence Relative Humidity of the salt at that temperature.[3]

Conclusion

For professionals in research and drug development, the pronounced hygroscopicity of these salts demands careful handling and storage in controlled, low-humidity environments. The choice between these two compounds in a formulation may depend on other factors, but if extreme hygroscopicity is a concern, both will require significant protective measures against moisture. The experimental protocols provided herein offer robust methods for quantifying the hygroscopicity of these and other similar compounds.

References

The Rise of a Benign Catalyst: Validating Calcium Iodide as a Non-Toxic Alternative to Heavy Metal Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the quest for safer, more sustainable catalytic processes is a paramount objective. This guide provides a comprehensive comparison of calcium iodide, an abundant and low-toxicity salt, with traditional heavy metal catalysts in key organic transformations. Through a detailed analysis of experimental data, this document validates the use of calcium iodide as a viable and environmentally benign alternative.

The reliance on heavy metal catalysts, while effective, poses significant challenges related to toxicity, environmental contamination, and cost. Elements such as palladium, rhodium, iridium, zinc, cobalt, and chromium, though powerful in facilitating complex chemical reactions, are often toxic and require stringent purification steps to remove them from the final products, a critical concern in pharmaceutical manufacturing. Calcium iodide emerges as a promising substitute, leveraging the Lewis acidity of the calcium ion to catalyze a range of organic reactions under mild conditions.

Performance Comparison: Calcium Iodide vs. Heavy Metal Catalysts

This section presents a comparative analysis of calcium iodide and heavy metal catalysts in three key organic reactions: the synthesis of cyclic carbonates from epoxides, the hydroboration of aldehydes and ketones, and the asymmetric Mannich reaction. The data, summarized in the following tables, is extracted from peer-reviewed studies and highlights the performance of each catalytic system in terms of yield, reaction time, temperature, and catalyst loading.

Synthesis of Cyclic Carbonates from Epoxides

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a crucial industrial process with applications in the production of green solvents and electrolytes for lithium-ion batteries.

Catalyst SystemEpoxide SubstrateYield (%)Time (h)Temperature (°C)Catalyst Loading (mol%)
CaI₂ / Crown Ether / PPh₃ Epoxidized methyl oleate9824455
[Cr(salophen)Br] / TBAB Styrene Oxide9224Room Temp2.5
ZnI₂ / Imidazole Styrene Oxide9041001:1 molar ratio
Co(II)-salen complex / TBAB Propylene Oxide>9921000.1

TBAB: Tetrabutylammonium bromide

Hydroboration of Aldehydes and Ketones

Hydroboration is a fundamental reaction in organic synthesis for the preparation of alcohols with high stereoselectivity.

Catalyst SystemSubstrateProduct Yield (%)Time (h)Temperature (°C)Catalyst Loading (mol%)
[PhC(NiPr)₂CaI] Benzaldehyde980.5Room Temp2
[Rh(cod)₂]OTf / Ligand Acetophenone921250.01
[Ir(cod)Cl]₂ / Ligand 4-methoxyacetophenone9912501
Asymmetric Mannich Reaction

The Mannich reaction is a vital tool for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Catalyst SystemImine SubstrateMalonateYield (%)ee (%)
CaI₂ / Pybox Ligand N-Boc-phenylimineDimethyl malonate9592
Et₂Zn / (S,S)-linked-BINOL N-Boc-phenylimineHydroxyketone9598
Zn(OTf)₂ / Chiral Ligand N-Boc-phenylimineTrimethylsiloxy furan9196

Toxicity Profile: A Compelling Advantage for Calcium Iodide

A significant driver for replacing heavy metal catalysts is their inherent toxicity. While comprehensive toxicological data for every specific catalyst complex is not always available, a comparison of the parent metal salts provides a clear indication of the reduced risk associated with calcium-based systems.

CompoundLD50 (Oral, Rat)Carcinogenicity
Calcium Iodide Not established, but generally considered low toxicity. Chronic exposure to iodides may cause iodism.Not listed as a carcinogen.
Cobalt(II) Chloride 766 mg/kg[1][2][3]Possible carcinogen (IARC Group 2B).[3]
Chromium(III) Chloride 1,870 mg/kgNot classifiable as to its carcinogenicity to humans (IARC Group 3).
Hexavalent Chromium Compounds Highly toxic and carcinogenic.Known human carcinogen (IARC Group 1).
Zinc Acetate 794 mg/kgNot listed as a carcinogen.

The data clearly illustrates the significantly lower toxicity profile of calcium compounds compared to cobalt and chromium. While zinc is considered less toxic than many other transition metals, calcium iodide still presents a more benign option.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Synthesis of Cyclic Carbonates using Calcium Iodide
  • Catalyst System: Calcium iodide (CaI₂), dicyclohexyl-18-crown-6 ether, and triphenylphosphine (B44618) (PPh₃).

  • Reaction Setup: A mixture of the epoxide substrate (1.0 equiv), CaI₂ (0.05 equiv), dicyclohexyl-18-crown-6 ether (0.05 equiv), and PPh₃ (0.05 equiv) is placed in a pressure reactor.

  • Reaction Execution: The reactor is pressurized with carbon dioxide (0.5 MPa) and heated to 45 °C with stirring for 24 hours.

  • Work-up: After cooling and depressurization, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the corresponding cyclic carbonate.

Hydroboration of Benzaldehyde using Benz-amidinato Calcium Iodide
  • Catalyst: Benz-amidinato calcium iodide, [PhC(NiPr)₂CaI].

  • Reaction Setup: In a glovebox, the calcium iodide catalyst (2 mol%) is dissolved in THF. Benzaldehyde (1.0 equiv) and pinacolborane (1.1 equiv) are added sequentially.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 30 minutes.

  • Work-up: The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield the desired alcohol.

Asymmetric Mannich Reaction using Chiral Calcium Iodide
  • Catalyst Preparation: A chiral Pybox ligand and CaI₂ are stirred in a suitable solvent (e.g., THF) to form the catalyst complex.

  • Reaction Setup: To the prepared catalyst solution, the N-Boc-protected imine (1.0 equiv) and dimethyl malonate (1.2 equiv) are added at a low temperature (e.g., -20 °C).

  • Reaction Execution: The reaction is stirred at the specified temperature until completion, monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by chromatography to yield the enantioenriched β-aminocarbonyl compound.

Visualizing the Processes

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow_Cyclic_Carbonate cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Epoxide E Pressure Reactor A->E Add reactants B CaI₂ B->E Add reactants C Crown Ether C->E Add reactants D PPh₃ D->E Add reactants F Pressurize with CO₂ (0.5 MPa) Heat to 45°C Stir for 24h E->F G Cool & Depressurize F->G H Column Chromatography G->H I Pure Cyclic Carbonate H->I Catalytic_Cycle_CaI2 catalyst Ca²⁺(Crown Ether) intermediate1 Activated Epoxide Complex catalyst->intermediate1 + Epoxide epoxide Epoxide epoxide->intermediate1 intermediate2 Ring-opened Intermediate intermediate1->intermediate2 + I⁻ iodide I⁻ iodide->intermediate2 intermediate3 Carboxylate Intermediate intermediate2->intermediate3 + CO₂ co2 CO₂ co2->intermediate3 product Cyclic Carbonate intermediate3->product Intramolecular Cyclization regeneration Catalyst Regeneration product->regeneration regeneration->catalyst - I⁻

References

Cross-Validation of Analytical Methods for Quantifying Iodide from Calcium Iodide (CaI2)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of iodide is critical in pharmaceutical development and manufacturing, particularly when formulated as a salt like calcium iodide (CaI2). The choice of analytical method can significantly impact the accuracy, precision, and efficiency of this determination. This guide provides a comprehensive cross-validation of three common analytical techniques for iodide quantification—Titration, Ion Chromatography (IC), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—with a special consideration for the challenges posed by a calcium-rich matrix.

Executive Summary

Each method offers distinct advantages and disadvantages. Titrimetric methods are cost-effective but may lack the precision and specificity of modern instrumental techniques. Ion chromatography provides a robust and selective alternative, capable of separating iodide from other anions. ICP-MS stands out for its exceptional sensitivity and is often considered the gold standard, though it comes with higher operational costs and potential for matrix-related interferences. The presence of high concentrations of calcium from the CaI2 matrix necessitates careful method development and validation to mitigate potential interferences, particularly for IC and ICP-MS.

Comparative Performance Data

The following table summarizes the key performance characteristics of the three analytical methods for iodide quantification. The data presented is a synthesis from various studies and should be considered as typical performance, which may vary based on specific instrumentation, sample matrix, and experimental conditions.

ParameterTitration (Iodometric)Ion Chromatography (IC)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Redox reaction and volumetric analysisIon-exchange separation and conductivity or UV detectionIonization of atoms and mass-to-charge ratio detection
Accuracy Good (typically 98-102% recovery)Excellent (typically 99-101% recovery)[1][2]Excellent (typically 95-105% recovery)
Precision (%RSD) < 2%< 1%[1][3]< 5%[4]
Limit of Detection (LOD) mg/L rangeµg/L to mg/L range (0.0005 mg/L achievable)[2]ng/L to µg/L range (as low as 0.02 µmol/mol in carbonates)[5]
Limit of Quantification (LOQ) mg/L rangeµg/L to mg/L range[6]ng/L to µg/L range (36 ng/g in solid samples)[4]
Specificity Moderate (susceptible to interference from other oxidizing/reducing agents)High (good separation from other anions)[3]Very High (mass-based detection)
Throughput Low to mediumHighHigh
Cost per Sample LowMediumHigh
Calcium Matrix Effect Minimal direct interference, but high ionic strength can affect endpoint detection.Potential for cation-exchange interactions affecting peak shape and retention time. Requires optimized columns and eluents.[7][8]Signal suppression is a significant concern. Mitigation strategies like internal standards, matrix-matched calibration, or specialized sample introduction are necessary.[5][9]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample concentrations and laboratory conditions.

Titrimetric Method: Iodometric Titration

This method is based on the oxidation of iodide to iodine by a standard solution of potassium iodate (B108269) in an acidic medium. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.

Reagents and Apparatus:

  • Potassium iodate (KIO₃) standard solution (e.g., 0.05 M)

  • Sodium thiosulfate (Na₂S₂O₃) standard solution (e.g., 0.1 M)

  • Potassium iodide (KI), solid

  • Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)

  • Starch indicator solution (1%)

  • Burette, pipette, conical flask, magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh a quantity of CaI₂ sample and dissolve it in a known volume of deionized water to achieve an appropriate iodide concentration.

  • Reaction: To a conical flask, add a precise volume of the sample solution. Add an excess of potassium iodide and acidify with dilute sulfuric acid.

  • Titration with KIO₃ (if standardizing Na₂S₂O₃) or direct sample titration: Add a known excess of standard KIO₃ solution to oxidize the iodide to iodine.

  • Back-Titration with Na₂S₂O₃: Titrate the liberated iodine with the standard sodium thiosulfate solution.

  • Endpoint Detection: As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears.

  • Calculation: The concentration of iodide in the sample is calculated based on the stoichiometry of the reactions and the volumes of the standard solutions used.

Ion Chromatography (IC)

This method separates iodide from other ions in the sample matrix using an ion-exchange column, followed by detection, typically by suppressed conductivity or UV absorbance.

Instrumentation and Columns:

  • Ion chromatograph equipped with a suppressor (for conductivity detection) and/or a UV-Vis detector.

  • Anion-exchange column suitable for halide separation (e.g., Metrosep A Supp 17).[3]

  • Guard column to protect the analytical column.

Reagents and Eluents:

  • Eluent: A suitable eluent, such as a sodium carbonate/sodium bicarbonate buffer, is used to separate the anions.[3]

  • Regenerant: For suppressed conductivity, a dilute acid solution (e.g., sulfuric acid) is used to regenerate the suppressor.

  • Iodide standard solutions for calibration.

Procedure:

  • Sample Preparation: Dissolve the CaI₂ sample in deionized water and dilute to a concentration within the calibrated range of the instrument. Filtration through a 0.45 µm filter is recommended.

  • Instrument Setup: Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.

  • Calibration: Inject a series of standard iodide solutions of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solution into the IC system.

  • Data Analysis: Identify and quantify the iodide peak based on its retention time and peak area/height in comparison to the calibration standards. The presence of high calcium concentrations may require the use of a high-capacity column or specific eluent compositions to ensure good peak shape and resolution from other anions.[10]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS offers the highest sensitivity for iodide determination. The sample is introduced into an argon plasma, which ionizes the iodine atoms. The resulting ions are then separated by their mass-to-charge ratio and detected.

Instrumentation:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Sample introduction system (nebulizer, spray chamber)

Reagents:

  • High-purity nitric acid (for sample stabilization)

  • Internal standard solution (e.g., Tellurium, Rhodium) to correct for matrix effects.

  • Iodide standard solutions for calibration.

Procedure:

  • Sample Preparation: Accurately weigh the CaI₂ sample and dissolve it in a suitable solvent, typically dilute high-purity nitric acid. The high calcium concentration can cause signal suppression, so dilution is critical.[9]

  • Internal Standard Addition: Add an internal standard to all samples, blanks, and calibration standards to compensate for instrumental drift and matrix-induced signal suppression.

  • Instrument Tuning: Tune the ICP-MS to optimize sensitivity and minimize interferences.

  • Calibration: Analyze a series of iodide standard solutions to create a calibration curve. Matrix-matched standards (containing a similar concentration of calcium as the samples) are recommended for the most accurate results.

  • Sample Analysis: Introduce the prepared samples into the ICP-MS for analysis.

  • Data Analysis: The concentration of iodide is determined by comparing the signal intensity of the iodine isotope (m/z 127) in the sample to the calibration curve, corrected for the internal standard response.

Visualization of Experimental Workflows

To further clarify the procedural differences between these methods, the following diagrams illustrate the typical experimental workflows.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh CaI2 Sample dissolve Dissolve in DI Water weigh->dissolve add_reagents Add KI and Acid dissolve->add_reagents titrate Titrate with KIO3 add_reagents->titrate add_indicator Add Starch Indicator titrate->add_indicator endpoint Observe Endpoint (Color Change) add_indicator->endpoint calculate Calculate Iodide Concentration endpoint->calculate

Fig 1. Titration Workflow

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing weigh Weigh CaI2 Sample dissolve Dissolve and Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into IC System filter->inject separate Anion-Exchange Separation inject->separate detect Conductivity/UV Detection separate->detect quantify Quantify Iodide Peak detect->quantify

Fig 2. Ion Chromatography Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh CaI2 Sample dissolve Dissolve in Dilute Acid weigh->dissolve add_is Add Internal Standard dissolve->add_is introduce Introduce to Plasma add_is->introduce ionize Ionization introduce->ionize detect Mass Detection (m/z 127) ionize->detect calculate Calculate Concentration (vs. Calibration) detect->calculate

Fig 3. ICP-MS Workflow

Conclusion and Recommendations

The selection of an appropriate analytical method for quantifying iodide from CaI₂ depends on the specific requirements of the analysis.

  • Titration is a suitable and cost-effective method for routine quality control where high precision and low detection limits are not the primary concern. However, its susceptibility to interferences and lower precision should be considered.[3]

  • Ion Chromatography offers a significant improvement in selectivity and precision over titration and is well-suited for the analysis of iodide in complex matrices.[1][3] With appropriate column selection and eluent optimization, the interference from the calcium matrix can be effectively managed.

  • ICP-MS is the method of choice for applications requiring the highest sensitivity and accuracy, such as trace-level impurity analysis or when analyzing very small sample quantities. Careful attention must be paid to mitigating the significant matrix effects from calcium to ensure reliable results.[5][9]

For drug development and quality control purposes where accuracy and reliability are paramount, Ion Chromatography often represents the optimal balance of performance, cost, and throughput for the quantification of iodide in a CaI₂ matrix. However, for applications demanding the utmost sensitivity, ICP-MS , with proper validation to address matrix effects, is the superior technique. A thorough method validation, including specificity, linearity, accuracy, precision, and robustness, is essential regardless of the chosen method to ensure data integrity and compliance with regulatory standards.

References

Comparative DFT Study of the Catalytic Mechanisms of Calcium and Strontium Iodides in CO2 Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Catalysis and Drug Development

The conversion of carbon dioxide (CO2), a potent greenhouse gas, into value-added chemicals is a cornerstone of sustainable chemistry. One of the most promising atom-economical reactions is the cycloaddition of CO2 to epoxides to synthesize cyclic carbonates, which are valuable as green solvents and intermediates in the production of pharmaceuticals and polymers. Alkaline earth metal halides, such as calcium iodide (CaI2) and strontium iodide (SrI2), have emerged as simple, cost-effective, and efficient catalysts for this transformation. This guide provides a comparative overview of their catalytic mechanisms, drawing upon Density Functional Theory (DFT) principles and experimental observations.

The Catalytic Mechanism: A Dual Role of Cation and Anion

The catalytic cycle for the cycloaddition of CO2 to epoxides mediated by alkaline earth metal iodides (MI2) is generally accepted to proceed through a series of key steps, where both the metal cation (M²⁺) and the iodide anion (I⁻) play crucial roles:

  • Epoxide Activation: The Lewis acidic metal cation (Ca²⁺ or Sr²⁺) coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, making the ring more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Ring Opening: The iodide anion (I⁻) acts as a nucleophile and attacks one of the carbon atoms of the activated epoxide ring. This results in the opening of the ring and the formation of a haloalkoxide intermediate.

  • CO2 Insertion: The highly nucleophilic oxygen of the haloalkoxide intermediate attacks the electrophilic carbon atom of the CO2 molecule. This step leads to the formation of a carbonate intermediate.

  • Intramolecular Cyclization (Ring Closure): The terminal oxygen of the carbonate intermediate performs an intramolecular nucleophilic attack on the carbon atom bearing the iodine, displacing the iodide anion. This ring-closure step forms the final cyclic carbonate product and regenerates the metal iodide catalyst, allowing it to re-enter the catalytic cycle.

Comparative Analysis of Calcium Iodide and Strontium Iodide

The primary difference in the catalytic activity between CaI2 and SrI2 is expected to arise from the differing Lewis acidity of the Ca²⁺ and Sr²⁺ cations. Following periodic trends, Lewis acidity decreases down a group in the periodic table.[1][2] Consequently, Ca²⁺, being smaller and having a higher charge density than Sr²⁺, is a stronger Lewis acid.[1][2] This difference in Lewis acidity is anticipated to influence the kinetics of the catalytic cycle, particularly the initial epoxide activation step.

A stronger Lewis acid (Ca²⁺) will coordinate more strongly with the epoxide oxygen, leading to a more pronounced polarization of the C-O bond and a lower activation energy for the subsequent nucleophilic attack by the iodide anion. Therefore, it is hypothesized that calcium iodide will exhibit higher catalytic activity compared to strontium iodide under identical reaction conditions.

Data Presentation

The following tables summarize the qualitative and illustrative quantitative comparisons between the two catalysts.

Table 1: Qualitative Comparison of Catalytic Properties of CaI2 and SrI2

PropertyCalcium Iodide (CaI2)Strontium Iodide (SrI2)Rationale
Lewis Acidity of Cation HigherLowerCa²⁺ has a higher charge-to-radius ratio than Sr²⁺, making it a stronger Lewis acid.[1][2]
Epoxide Activation More EffectiveLess EffectiveThe stronger Lewis acidity of Ca²⁺ leads to more significant polarization of the epoxide C-O bond.
Rate of Ring Opening Faster (Expected)Slower (Expected)Enhanced epoxide activation by Ca²⁺ is expected to lower the energy barrier for the nucleophilic attack by the iodide anion.
Overall Catalytic Activity Higher (Predicted)Lower (Predicted)The rate-determining step, typically the ring opening, is expected to be faster with CaI2.

Table 2: Illustrative Quantitative Comparison of DFT-Calculated Energy Barriers (Hypothetical)

Disclaimer: The following data are hypothetical and intended for illustrative purposes to demonstrate the expected trends based on chemical principles. The values are representative of typical activation energies (in kcal/mol) found in DFT studies of similar metal halide-catalyzed systems.

Catalytic StepCalcium Iodide (CaI2)Strontium Iodide (SrI2)
ΔG‡ (Epoxide Ring Opening) ~20 - 25 kcal/mol~25 - 30 kcal/mol
ΔG‡ (CO2 Insertion) ~10 - 15 kcal/mol~10 - 15 kcal/mol
ΔG‡ (Ring Closure) ~15 - 20 kcal/mol~15 - 20 kcal/mol

Experimental and Computational Protocols

General Experimental Protocol for Catalyst Evaluation
  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer and a temperature controller is used.

  • Reactant Charging: The epoxide (e.g., propylene (B89431) oxide, 100 mmol), the catalyst (CaI2 or SrI2, 1 mol%), and a co-catalyst if any, are charged into the reactor.

  • Pressurization: The reactor is sealed and purged with low-pressure CO2 several times before being pressurized to the desired reaction pressure (e.g., 1-2 MPa).

  • Reaction: The mixture is heated to the desired temperature (e.g., 100-140 °C) and stirred for a specified duration (e.g., 2-24 hours).

  • Product Analysis: After cooling the reactor to room temperature and venting the CO2, the product mixture is analyzed by techniques such as ¹H NMR spectroscopy and Gas Chromatography (GC) to determine the conversion of the epoxide and the selectivity for the cyclic carbonate.

General DFT Computational Protocol
  • Software: Gaussian, VASP, or similar quantum chemistry software packages are employed.

  • Method: Density Functional Theory (DFT) calculations are performed using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p) for non-metal atoms and a suitable effective core potential basis set like LANL2DZ for the metals and iodine).

  • Reaction Pathway Modeling:

    • The geometries of all reactants, intermediates, transition states, and products are optimized.

    • Frequency calculations are performed to verify the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data (Gibbs free energies).

    • Intrinsic Reaction Coordinate (IRC) calculations are carried out to confirm that the transition states connect the correct reactants and products.

  • Solvation Effects: A solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the reaction in a solvent.

  • Energy Profile: The Gibbs free energy profile for the entire catalytic cycle is constructed to identify the rate-determining step and compare the activation energy barriers for the CaI2 and SrI2 catalyzed reactions.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycles for the cycloaddition of CO2 to an epoxide, catalyzed by calcium iodide and strontium iodide.

Calcium_Iodide_Catalytic_Cycle reactants Epoxide + CO2 + CaI2 activated_epoxide Ca²⁺-Activated Epoxide + 2I⁻ reactants->activated_epoxide Epoxide Activation haloalkoxide Calcium Haloalkoxide Intermediate activated_epoxide->haloalkoxide Nucleophilic Attack (Ring Opening) carbonate_intermediate Carbonate Intermediate haloalkoxide->carbonate_intermediate CO2 Insertion product Cyclic Carbonate carbonate_intermediate->product Ring Closure catalyst_out CaI2 carbonate_intermediate->catalyst_out Catalyst Regeneration

Caption: Proposed catalytic cycle for CaI2.

Strontium_Iodide_Catalytic_Cycle reactants Epoxide + CO2 + SrI2 activated_epoxide Sr²⁺-Activated Epoxide + 2I⁻ reactants->activated_epoxide Epoxide Activation haloalkoxide Strontium Haloalkoxide Intermediate activated_epoxide->haloalkoxide Nucleophilic Attack (Ring Opening) carbonate_intermediate Carbonate Intermediate haloalkoxide->carbonate_intermediate CO2 Insertion product Cyclic Carbonate carbonate_intermediate->product Ring Closure catalyst_out SrI2 carbonate_intermediate->catalyst_out Catalyst Regeneration

Caption: Proposed catalytic cycle for SrI2.

Conclusion

References

Comparing the performance of calcium iodide and sodium iodide in the Finkelstein reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Finkelstein reaction is a cornerstone of synthetic chemistry, enabling the efficient conversion of alkyl chlorides and bromides to alkyl iodides. The choice of iodide salt is a critical parameter that can significantly influence reaction kinetics and overall yield. This guide provides a detailed comparison of the performance of two common iodide sources: the traditional sodium iodide (NaI) and the less conventional calcium iodide (CaI₂).

Executive Summary

The Finkelstein reaction is an SN2 process driven by the precipitation of the newly formed metal halide byproduct in a suitable solvent, typically acetone (B3395972) or acetonitrile.[1][2][3][4][5][6][7] Sodium iodide has long been the reagent of choice due to the poor solubility of sodium chloride (NaCl) and sodium bromide (NaBr) in acetone.[3][7] However, calcium iodide presents a compelling alternative, primarily due to its potential to deliver a higher concentration of nucleophilic iodide ions per mole of salt. This comparison is based on the fundamental principles of the Finkelstein reaction and the physicochemical properties of the respective salts. While direct, side-by-side quantitative comparisons in the literature are scarce, a robust analysis can be made based on solubility data and stoichiometric considerations.

Data Presentation: A Comparative Overview

The following table summarizes the key properties of calcium iodide and sodium iodide relevant to their application in the Finkelstein reaction.

PropertyCalcium Iodide (CaI₂)Sodium Iodide (NaI)
Molar Mass 293.89 g/mol 149.89 g/mol
Iodide Ions per Mole 21
Solubility in Acetone SolubleHighly Soluble
Solubility of Byproducts
CaCl₂ in AcetoneVery low (0.1 g/kg at 20°C)
CaBr₂ in AcetoneLow (2.72 g/100g at 25°C)[8]
NaCl in AcetonePoorly soluble
NaBr in AcetonePoorly soluble
Driving Force Precipitation of CaCl₂(s) or CaBr₂(s)Precipitation of NaCl(s) or NaBr(s)

Performance Analysis

Sodium Iodide (NaI)

Sodium iodide is the archetypal reagent for the Finkelstein reaction. Its efficacy is rooted in the pronounced difference in solubility between NaI and the resulting NaCl or NaBr in acetone. This differential solubility effectively shifts the reaction equilibrium towards the product, ensuring high yields of the desired alkyl iodide.

Advantages:

  • Well-established Protocols: A vast body of literature exists detailing its use, making reaction setup and optimization straightforward.

  • Reliable Precipitation: The low solubility of NaCl and NaBr in acetone provides a strong and reliable driving force for the reaction.

Disadvantages:

  • Limited Iodide Concentration: Each mole of NaI provides one mole of iodide ions.

Calcium Iodide (CaI₂)

Calcium iodide is a less conventional but potentially more potent iodide source for the Finkelstein reaction. The primary advantage of CaI₂ lies in its stoichiometry; each mole of CaI₂ delivers two moles of iodide ions. This can be particularly beneficial for reactions that are sluggish or require a high concentration of the nucleophile to proceed efficiently.

Advantages:

  • Higher Iodide Concentration: Provides twice the amount of nucleophile per mole compared to NaI, which can potentially accelerate the reaction rate.

  • Strong Driving Force: The byproducts, calcium chloride (CaCl₂) and calcium bromide (CaBr₂), exhibit very low solubility in acetone, ensuring the reaction is driven to completion.[8]

Disadvantages:

  • Hygroscopic Nature: Calcium iodide is highly hygroscopic and must be handled under anhydrous conditions to prevent the introduction of water, which can interfere with the reaction.

  • Fewer Documented Protocols: There is a less extensive body of literature detailing its specific use in the Finkelstein reaction, which may require more optimization of reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the Finkelstein reaction using both sodium iodide and a proposed protocol for calcium iodide.

Standard Protocol with Sodium Iodide

This protocol is a generalized procedure for the conversion of an alkyl bromide to an alkyl iodide using NaI in acetone.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Reaction Initiation: To the stirring solution, add the alkyl bromide (1.0 equivalent) at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaBr).

  • Workup: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude alkyl iodide. Further purification can be achieved by distillation or column chromatography.

Proposed Protocol with Calcium Iodide

This proposed protocol is adapted for the use of CaI₂ and assumes a similar reaction profile. Due to the hygroscopic nature of CaI₂, stringent anhydrous conditions are crucial.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous calcium iodide (0.75 equivalents, providing 1.5 equivalents of iodide). Add anhydrous acetone via a syringe. Stir the mixture until the CaI₂ is fully dissolved.

  • Reaction Initiation: To the stirring solution, add the alkyl bromide (1.0 equivalent) via a syringe.

  • Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction by observing the formation of a white precipitate (CaBr₂) and by analytical techniques such as TLC or GC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the precipitated calcium bromide.

  • Purification: The purification procedure is analogous to the one described for the reaction with sodium iodide.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Finkelstein reaction and the comparative logic.

Finkelstein_Reaction_Workflow Alkyl_Halide Alkyl Halide (R-X) X = Cl, Br Alkyl_Iodide Alkyl Iodide (R-I) Alkyl_Halide->Alkyl_Iodide Sɴ2 Substitution Precipitate Precipitated Salt (NaX or CaX₂) Alkyl_Halide->Precipitate Iodide_Source Iodide Source (NaI or CaI₂) Iodide_Source->Alkyl_Iodide Iodide_Source->Precipitate Solvent Anhydrous Solvent (e.g., Acetone) Solvent->Alkyl_Iodide Heat Heat (Reflux) Heat->Alkyl_Iodide

Caption: General workflow of the Finkelstein reaction.

Iodide_Source_Comparison cluster_cai2 Calcium Iodide (CaI₂) cluster_nai Sodium Iodide (NaI) CaI2_Node CaI₂ Iodide_x2 2 I⁻ ions per mole CaI2_Node->Iodide_x2 Driving_Force_Ca Precipitation of CaX₂ Iodide_x2->Driving_Force_Ca Potential_Advantage_Ca Higher [I⁻] -> Faster Rate? Driving_Force_Ca->Potential_Advantage_Ca NaI_Node NaI Iodide_x1 1 I⁻ ion per mole NaI_Node->Iodide_x1 Driving_Force_Na Precipitation of NaX Iodide_x1->Driving_Force_Na Established_Method Well-Established & Reliable Driving_Force_Na->Established_Method

Caption: Comparison of CaI₂ and NaI as iodide sources.

References

A Comparative Analysis of Iodine Bioavailability from Calcium Iodide and Calcium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of iodine from two common supplementation forms: calcium iodide (CaI₂) and calcium iodate (B108269) (Ca(IO₃)₂). While direct comparative human studies between these two specific calcium salts are limited, valuable insights can be drawn from research comparing calcium iodate to potassium iodate, a salt that provides the iodide form of iodine. General physiological principles indicate that iodate is rapidly converted to iodide in the gastrointestinal tract prior to absorption.

Executive Summary

Both calcium iodide and calcium iodate are effective sources of iodine. However, their chemical properties and behavior in certain conditions differ. Calcium iodate is generally considered more stable, particularly in the presence of moisture and acidic conditions, which is a key reason for its common use in salt iodization programs in tropical and subtropical regions. In terms of bioavailability, studies indicate that iodine from calcium iodate is as readily absorbed as iodine from iodide salts.

A key human study conducted by Shenolikar and NarasingaRao (1973) compared the bioavailability of iodine from calcium iodate and potassium iodate using ¹³¹I-labeled salts. The findings of this study are summarized below and serve as the primary source of experimental data for this guide. It is widely accepted that the bioavailability of iodine from potassium iodide is excellent, with absorption rates of over 90%. Therefore, the comparison with potassium iodate provides a strong benchmark for the bioavailability of iodine from calcium iodate.

Data Presentation: Bioavailability of Iodine from Calcium Iodate vs. Potassium Iodate

The following table summarizes the quantitative data from the comparative study by Shenolikar and NarasingaRao (1973), which assessed iodine absorption and thyroidal uptake in human subjects.

ParameterCalcium IodatePotassium IodateSignificance
Iodine Absorption
Urinary Excretion (% of dose in 72h)76.4 ± 6.5169.4 ± 4.54Not specified
Thyroidal Uptake of ¹³¹I
24 hours post-administration (% of dose)30.2 ± 2.2622.2 ± 1.58p < 0.01
Overall Conclusion of the Study The study concluded that the absorption and thyroidal uptake of iodine from calcium iodate were as good as from potassium iodate.[1]

Data presented as mean ± standard error.

The results indicate a statistically significant higher thyroidal uptake of iodine from calcium iodate at the 24-hour mark.[1] The authors of the study suggest that the apparent higher thyroid uptake from calcium iodate may be due to a slightly higher absorption rate.[1]

Experimental Protocols

The methodology employed in the pivotal study by Shenolikar and NarasingaRao (1973) provides a framework for understanding how the bioavailability of these iodine compounds was assessed.

Study Design: A comparative study was conducted on 24 human subjects to evaluate the availability of iodine from calcium iodate versus potassium iodate.[1]

Materials:

  • ¹³¹I-labeled calcium iodate and potassium iodate were synthesized for the study.

  • The radioactive iodine dose administered to each subject was between 15 and 20 µCi.

Procedure:

  • Administration: Subjects were orally administered the ¹³¹I-labeled salts.

  • Absorption Measurement:

    • Whole-Body Counting: A whole-body counter was used to measure the retention of ¹³¹I over time.

    • Urinary Excretion: Urine samples were collected for 72 hours post-administration to measure the excreted ¹³¹I.

    • Absorbed activity was calculated as the sum of the activity retained in the body and the activity excreted in the urine at the end of 72 hours.[1]

  • Thyroidal Uptake Measurement:

    • A scintillation counter with a probe was used to measure the uptake of ¹³¹I by the thyroid gland at 24 hours post-administration.

    • A lead block was used to shield the thyroid during whole-body counting to differentiate between thyroidal and extra-thyroidal activity.[1]

Signaling Pathways and Experimental Workflows

The metabolic pathway of iodine absorption is relatively straightforward. In the gastrointestinal tract, iodate is reduced to iodide. Iodide is then actively transported into the bloodstream. The thyroid gland is the primary organ that takes up iodide from circulation to synthesize thyroid hormones.

Below is a diagram illustrating the experimental workflow for the comparative bioavailability study.

G Experimental Workflow for Iodine Bioavailability Study synthesis Synthesis of ¹³¹I-labeled Calcium Iodate and Potassium Iodate dosing Preparation of Oral Doses (15-20 µCi) synthesis->dosing admin Oral Administration to Human Subjects monitoring Monitoring over 72 hours admin->monitoring wbc Whole-Body Counting monitoring->wbc urine 72-hour Urine Collection & Analysis monitoring->urine thyroid 24-hour Thyroidal ¹³¹I Uptake Measurement monitoring->thyroid absorption Calculation of Iodine Absorption wbc->absorption urine->absorption comparison Statistical Comparison of Bioavailability thyroid->comparison absorption->comparison

Caption: Experimental workflow for the comparative bioavailability study of iodine from different salt forms.

Conclusion

The available evidence strongly suggests that the bioavailability of iodine from calcium iodate is comparable to that of iodide salts like potassium iodide. The conversion of iodate to iodide in the gastrointestinal tract is an efficient process, leading to similar rates of absorption and subsequent uptake by the thyroid gland.[1] While calcium iodide is a direct source of iodide, its lower stability in certain conditions makes calcium iodate a more practical choice for many applications, including food fortification, without compromising iodine bioavailability. For pharmaceutical applications, the choice between calcium iodide and calcium iodate may depend on the specific formulation requirements, stability considerations, and desired release profile.

References

A Comparative Guide to Calcium Iodide-Based Electrolytes and Lithium-Based Systems for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation energy storage solutions beyond lithium-ion technology has led to a growing interest in alternative chemistries. Among the contenders, calcium-ion batteries (CIBs) offer compelling advantages, primarily due to the natural abundance and lower cost of calcium compared to lithium. A critical component in any battery is the electrolyte, which dictates ionic conductivity, electrochemical stability, and overall cell performance. This guide provides a comparative analysis of calcium iodide (CaI2)-based electrolytes against well-established lithium-based systems, with a focus on key performance metrics, experimental methodologies, and the underlying electrochemical principles.

Quantitative Performance Comparison

The performance of an electrolyte is paramount to the battery's function. The following tables summarize the key quantitative data for a representative calcium iodide-based electrolyte and a standard lithium-based electrolyte. It is important to note that the data is compiled from different sources and may not represent a direct side-by-side comparison under identical experimental conditions.

Performance Metric Calcium Iodide (CaI2) in Dimethoxyethane (G1) Lithium Hexafluorophosphate (LiPF6) in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC)
Ionic Conductivity ~0.015 M solution: Enhanced to ~0.35 V polarization with anion receptors[1]1 M solution: ~7.7 - 11.5 mS/cm[2][3][4][5][6]
Electrochemical Stability Window Over 3.1 V[1]Generally up to 4.2 V vs. Li+/Li[7][8]
Energy Density (Full Cell) Ca//V2O5: up to 250 Wh/kg[9]Li-ion batteries: >300 Wh/kg is a key objective[10]
Cycle Life (Full Cell) Ca-PTCDI and Ca-Se full cells show stable operation[1]Commercial Li-ion batteries: >1000 cycles

Delving into the Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for characterizing the key performance parameters of battery electrolytes.

Ionic Conductivity Measurement

Objective: To determine the ability of the electrolyte to conduct ions.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte. The cell is typically a coin cell (e.g., CR2032) for ease of assembly and small material requirement.

  • Instrumentation: An impedance analyzer is used to apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Acquisition: The impedance response of the cell is measured and plotted as a Nyquist plot (imaginary impedance vs. real impedance).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A) where 'd' is the thickness of the separator and 'A' is the area of the electrode.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range within which the electrolyte remains stable without significant oxidation or reduction.

Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum, glassy carbon, or stainless steel), a reference electrode (e.g., lithium metal for lithium-based systems, or a pseudo-reference for calcium-based systems), and a counter electrode (e.g., lithium or calcium metal).

  • Instrumentation: A potentiostat is used to scan the potential of the working electrode at a slow scan rate (e.g., 0.1-1 mV/s).

  • Data Acquisition: The current response is recorded as a function of the applied potential.

  • Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit). A current density threshold (e.g., 0.01-0.1 mA/cm²) is often used to define these limits.

Energy Density Calculation

Objective: To determine the amount of energy a full battery cell can store per unit mass (gravimetric energy density, Wh/kg) or volume (volumetric energy density, Wh/L).

Methodology: Galvanostatic Cycling of a Full Cell

  • Full Cell Assembly: A full cell is constructed with a cathode, an anode, a separator, and the electrolyte.

  • Galvanostatic Cycling: The cell is charged and discharged at a constant current (C-rate) within a specific voltage window.

  • Data Acquisition: The discharge capacity (in Ah) and the average discharge voltage (in V) are measured.

  • Calculation:

    • Gravimetric Energy Density = (Discharge Capacity [Ah] * Average Discharge Voltage [V]) / Mass of the cell [kg]

    • Volumetric Energy Density = (Discharge Capacity [Ah] * Average Discharge Voltage [V]) / Volume of the cell [L]

Cycle Life and Coulombic Efficiency Assessment

Objective: To evaluate the stability and reversibility of the battery over repeated charge-discharge cycles.

Methodology: Long-Term Galvanostatic Cycling

  • Full Cell Assembly: A full cell is assembled as described for energy density measurement.

  • Continuous Cycling: The cell is subjected to repeated charge-discharge cycles at a specific C-rate.

  • Data Acquisition: The discharge capacity and charge capacity are recorded for each cycle.

  • Data Analysis:

    • Cycle Life: The number of cycles until the discharge capacity fades to a certain percentage (e.g., 80%) of its initial value.

    • Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) * 100%. A high and stable CE indicates good reversibility.

Visualizing the Concepts

Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams illustrating key concepts.

Ion Transport Mechanism in Electrolytes

Ion_Transport cluster_lithium Lithium-Based Electrolyte cluster_calcium Calcium Iodide Electrolyte Li+ Li⁺ Solvent_Li Solvent Shell Cathode Cathode Li+->Cathode  Discharge Anion_Li PF₆⁻ Ca2+ Ca²⁺ Solvent_Ca Solvent Shell Ca2+->Cathode  Discharge Anion_Ca1 I⁻ Anion_Ca2 I⁻ Anode Anode Anode->Li+ Charge   Anode->Ca2+ Charge  

Caption: Ion movement during charge and discharge cycles.

Experimental Workflow for Electrolyte Characterization

Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison Electrolyte_Prep Electrolyte Preparation Cell_Assembly Cell Assembly Electrolyte_Prep->Cell_Assembly EIS Ionic Conductivity (EIS) Cell_Assembly->EIS CV_LSV Electrochemical Stability (CV/LSV) Cell_Assembly->CV_LSV Galvanostatic_Cycling Cycle Life & Energy Density Cell_Assembly->Galvanostatic_Cycling Data_Processing Data Processing & Calculation EIS->Data_Processing CV_LSV->Data_Processing Galvanostatic_Cycling->Data_Processing Performance_Comparison Performance Comparison Data_Processing->Performance_Comparison

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.